molecular formula C23H18F4N4O2 B10832554 Tebideutorexant CAS No. 1637681-55-0

Tebideutorexant

Katalognummer: B10832554
CAS-Nummer: 1637681-55-0
Molekulargewicht: 460.4 g/mol
InChI-Schlüssel: HUKWIAXQBOHZIX-USKNZQBOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tebideutorexant (also known as JNJ-61393215) is a novel, orally active selective orexin-1 receptor antagonist (1-SORA) provided for Research Use Only. This compound is not for diagnostic or therapeutic use and is strictly prohibited for personal consumption. This compound selectively blocks the orexin-1 receptor (OX1R), which is extensively expressed in brain regions critical for regulating emotional behavior, such as the amygdala, bed nucleus of the stria terminalis, and locus coeruleus . Preclinical models have indicated that antagonism of OX1R can attenuate anxiety-like and panic responses without altering basal locomotor activity or producing prominent sedative effects . This mechanism provided the rationale for its clinical investigation. The research value of this compound lies in its utility as a tool for studying the specific role of the OX1 receptor pathway in stress response, arousal, and emotional regulation. A double-blind, placebo-controlled, randomized phase 2a study evaluated its efficacy as an adjunctive treatment in patients with Major Depressive Disorder (MDD) with anxious distress. The study concluded that adjunctive treatment with this compound did not significantly improve depressive symptoms on the Hamilton Depression Rating Scale (HDRS17) or anxiety symptoms on the Hamilton Anxiety Rating Scale (HAM-A) compared to placebo after 6 weeks of treatment . The safety profile was consistent with prior knowledge of the compound, with no serious adverse events reported in the study . Researchers can utilize this compound to further explore the orexin system, particularly the distinct functions of OX1 and OX2 receptors, and to investigate new potential pathways for central nervous system research.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1637681-55-0

Molekularformel

C23H18F4N4O2

Molekulargewicht

460.4 g/mol

IUPAC-Name

[(1S,4R,6R)-3,3-dideuterio-6-[[5-(trifluoromethyl)-2-pyridinyl]oxy]-2-azabicyclo[2.2.1]heptan-2-yl]-(3-fluoro-2-pyrimidin-2-ylphenyl)methanone

InChI

InChI=1S/C23H18F4N4O2/c24-16-4-1-3-15(20(16)21-28-7-2-8-29-21)22(32)31-12-13-9-17(31)18(10-13)33-19-6-5-14(11-30-19)23(25,26)27/h1-8,11,13,17-18H,9-10,12H2/t13-,17+,18-/m1/s1/i12D2

InChI-Schlüssel

HUKWIAXQBOHZIX-USKNZQBOSA-N

Isomerische SMILES

[2H]C1([C@@H]2C[C@H](N1C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)[C@@H](C2)OC5=NC=C(C=C5)C(F)(F)F)[2H]

Kanonische SMILES

C1C2CC(C1N(C2)C(=O)C3=C(C(=CC=C3)F)C4=NC=CC=N4)OC5=NC=C(C=C5)C(F)(F)F

Herkunft des Produkts

United States

Foundational & Exploratory

Tebideutorexant: A Deep Dive into the Mechanism of a Selective Orexin-1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebideutorexant (also known as JNJ-61393215) is an investigational small molecule that acts as a selective antagonist for the orexin-1 receptor (OX1R).[1] Developed by Janssen Pharmaceuticals, it is currently under investigation for its therapeutic potential in treating neuropsychiatric disorders, including stress- and fear-related anxiety syndromes.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its in vitro and in vivo pharmacology, the experimental protocols used for its characterization, and the underlying signaling pathways it modulates.

The orexin system, consisting of two neuropeptides (orexin-A and orexin-B) and two G-protein coupled receptors (OX1R and OX2R), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses.[2][3] While dual orexin receptor antagonists (DORAs) are approved for the treatment of insomnia, selective targeting of OX1R with agents like this compound is being explored for conditions characterized by hyperarousal and anxiety, potentially avoiding the sedative effects associated with OX2R antagonism.

Core Mechanism of Action: Selective OX1R Antagonism

This compound exerts its pharmacological effects by selectively binding to and blocking the activation of the orexin-1 receptor. This competitive antagonism prevents the endogenous orexin neuropeptides, particularly orexin-A, from binding to and activating the receptor, thereby inhibiting its downstream signaling cascades.

In Vitro Pharmacology: High Affinity and Selectivity

In vitro studies have demonstrated this compound's high affinity and selectivity for the human and rat OX1R over the OX2R. Radioligand binding and functional assays have quantified this selectivity, establishing this compound as a potent and selective OX1R antagonist.[1]

Parameter Human OX1R Human OX2R Rat OX1R Selectivity (hOX1R vs. hOX2R)
pKi (Binding Affinity) 8.17 ± 0.096.128.13 ± 0.09~112-fold
pKB (Functional Potency) 7.76 ± 0.05Not Reported7.72 ± 0.12Not Applicable

Table 1: In Vitro Binding Affinity and Functional Potency of this compound. Data sourced from Salvadore et al., 2020.[1]

Signaling Pathways Modulated by this compound

The orexin-1 receptor primarily couples to the Gq class of G-proteins.[3][4][5] Upon activation by orexin-A, OX1R initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4][5]

IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[3][4][6] The increase in intracellular Ca2+ and the presence of DAG collectively activate protein kinase C (PKC).[3][4][6] This signaling pathway ultimately leads to various cellular responses, including neuronal excitation.

By blocking the initial step of orexin-A binding to OX1R, this compound effectively inhibits this entire downstream signaling cascade.

OX1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds & Activates Gq Gq Protein OX1R->Gq Activates This compound This compound This compound->OX1R Blocks PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC PKC DAG->PKC Activates Ca_release->PKC Activates Cellular_Response Neuronal Excitation PKC->Cellular_Response Leads to

OX1R Signaling Pathway and this compound's Point of Intervention.

Experimental Protocols

The pharmacological profile of this compound has been characterized through a series of detailed in vitro and in vivo experiments.

In Vitro Assays

Radioligand Binding Assay (for pKi determination):

  • Objective: To determine the binding affinity of this compound for human and rat OX1R and OX2R.

  • Methodology:

    • Membrane preparations from cells stably expressing either human or rat OX1R or OX2R are used.

    • A specific radioligand (e.g., [³H]-Orexin-A) is incubated with the cell membranes in the presence of varying concentrations of this compound.

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 values are then converted to Ki values using the Cheng-Prusoff equation.

Functional Assay (for pKB determination):

  • Objective: To determine the functional potency of this compound as an antagonist at the OX1R.

  • Methodology:

    • Cells expressing the OX1R are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • The cells are then incubated with varying concentrations of this compound.

    • Orexin-A is added to stimulate the receptor and induce an increase in intracellular calcium.

    • The change in fluorescence, corresponding to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

    • The concentration of this compound that produces a rightward shift in the orexin-A concentration-response curve is used to calculate the pKB value, a measure of its functional antagonist potency.

In_Vitro_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assay (Calcium Mobilization) b_start Cell Membranes (OX1R/OX2R) b_incubate Incubate with Radioligand & This compound b_start->b_incubate b_filter Filtration b_incubate->b_filter b_quantify Scintillation Counting b_filter->b_quantify b_end Determine pKi b_quantify->b_end f_start OX1R-expressing Cells f_load Load with Calcium Dye f_start->f_load f_incubate Incubate with This compound f_load->f_incubate f_stimulate Stimulate with Orexin-A f_incubate->f_stimulate f_measure Measure Fluorescence f_stimulate->f_measure f_end Determine pKB f_measure->f_end

Workflow of In Vitro Characterization Assays.
In Vivo Models

Rat Carbon Dioxide (CO2) Inhalation Model of Panic:

  • Objective: To evaluate the anxiolytic-like effects of this compound in a preclinical model of panic.

  • Methodology:

    • Adult male rats are administered this compound or a vehicle control orally.

    • After a predetermined pretreatment time, the rats are placed in an inhalation chamber.

    • The chamber is flushed with a mixture of 20% CO2 and 80% oxygen for a defined period (e.g., 5 minutes).

    • Behavioral responses, such as freezing (a measure of fear), are recorded and quantified.

    • The ability of this compound to reduce CO2-induced freezing behavior is assessed.

Human Carbon Dioxide (CO2) Challenge Model:

  • Objective: To assess the anxiolytic effects of this compound in healthy human volunteers in a translational model of anxiety.

  • Methodology:

    • Healthy human subjects are administered a single dose of this compound or placebo in a double-blind, crossover design.

    • At the time of peak plasma concentration of the drug, subjects inhale a mixture of 35% CO2 and 65% O2 for a short duration (e.g., a single vital capacity breath or two breaths).

    • Subjective measures of anxiety and panic are assessed using validated scales such as the Panic Symptom List (PSL) and Visual Analog Scales (VAS) for anxiety.

    • Physiological measures, including heart rate and blood pressure, are also monitored.

    • The efficacy of this compound in attenuating the subjective and physiological responses to the CO2 challenge is evaluated.[1]

Pharmacokinetics

Pharmacokinetic studies in healthy male subjects have shown that this compound is orally bioavailable.[7]

Pharmacokinetic Parameter Value
Time to Maximum Plasma Concentration (Tmax) 1.0 - 2.25 hours
Elimination Half-life (t1/2) 13.6 - 24.6 hours

Table 2: Pharmacokinetic Parameters of this compound in Humans. Data sourced from Brooks et al., 2023.[7]

Conclusion

This compound is a potent and selective OX1R antagonist with a clear mechanism of action. By blocking the binding of orexin neuropeptides to the OX1R, it inhibits the Gq-coupled signaling cascade, thereby reducing neuronal excitability in brain circuits associated with fear and anxiety. Preclinical and early clinical studies using translational models of panic have provided evidence for its anxiolytic potential. The detailed understanding of its mechanism of action, supported by robust in vitro and in vivo data, provides a strong foundation for its continued development as a novel therapeutic agent for neuropsychiatric disorders. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in patient populations.

References

Tebideutorexant's Selectivity for Orexin 1 Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebideutorexant (also known as JNJ-61393215) is an orally active, selective orexin-1 receptor (OX1R) antagonist that has been under investigation for the treatment of anxiety and mood disorders.[1] The orexin system, comprising two G protein-coupled receptors (OX1R and OX2R) and their endogenous peptide ligands (orexin-A and orexin-B), plays a crucial role in regulating various physiological functions, including wakefulness, appetite, and stress responses. The differential expression and signaling pathways of OX1R and OX2R in the brain have prompted the development of selective antagonists to target specific orexin-mediated behaviors. This technical guide provides an in-depth analysis of the selectivity of this compound for the orexin 1 receptor, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Quantitative Analysis of Receptor Selectivity

The selectivity of this compound for OX1R over OX2R has been quantified through in vitro binding and functional assays. The data clearly demonstrates a significantly higher affinity and functional potency of this compound for the human orexin 1 receptor.

ParameterReceptorValueSelectivity (OX1R/OX2R)Reference
Binding Affinity (pKi) Human OX1R8.17 ± 0.09~112-fold[2][3]
Human OX2R6.12[2][3]
Functional Potency (pKB) Human OX1R7.76 ± 0.05-[2]

Note: pKi is the negative logarithm of the inhibition constant (Ki), and pKB is the negative logarithm of the antagonist's dissociation constant (KB). A higher pKi value indicates a stronger binding affinity. The selectivity is calculated from the ratio of the Ki values.

Experimental Protocols

The determination of this compound's selectivity for the orexin 1 receptor relies on two primary in vitro experimental approaches: radioligand binding assays to measure binding affinity and functional assays to assess antagonist potency.

Radioligand Binding Assay for Orexin Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound for human OX1 and OX2 receptors.

Methodology:

  • Cell Culture and Membrane Preparation:

    • Chinese Hamster Ovary (CHO) cells stably expressing either the human OX1 receptor or the human OX2 receptor are cultured under standard conditions.

    • Cell membranes are harvested by homogenization and centrifugation to isolate the membrane fraction containing the receptors.

  • Competitive Radioligand Binding:

    • A constant concentration of a radiolabeled orexin receptor ligand (e.g., [³H]-suvorexant or a specific tritiated OX1R antagonist) is incubated with the prepared cell membranes.

    • Increasing concentrations of unlabeled this compound are added to compete with the radioligand for binding to the receptors.

    • The reaction is allowed to reach equilibrium.

  • Detection and Data Analysis:

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.

    • The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves.

    • The IC50 values are then converted to Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Calcium Mobilization Functional Assay for Antagonist Potency

Objective: To determine the functional potency (KB) of this compound as an antagonist at the human OX1 receptor.

Methodology:

  • Cell Culture and Loading:

    • CHO cells stably expressing the human OX1 receptor are seeded into multi-well plates.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), which exhibits increased fluorescence upon binding to intracellular calcium.

  • Antagonist Incubation:

    • The cells are pre-incubated with varying concentrations of this compound for a defined period to allow for receptor binding.

  • Agonist Stimulation and Signal Detection:

    • The cells are then stimulated with a fixed concentration of an orexin receptor agonist (e.g., orexin-A), typically at a concentration that elicits a submaximal response (EC80).

    • The change in intracellular calcium concentration is measured in real-time using a fluorescence plate reader (e.g., a FLIPR instrument).

  • Data Analysis:

    • The ability of this compound to inhibit the agonist-induced calcium mobilization is quantified.

    • The concentration of this compound that produces a 50% inhibition of the agonist response (IC50) is determined.

    • The functional antagonist dissociation constant (KB) is calculated from the IC50 value using the Schild equation or a modified Cheng-Prusoff equation for functional antagonism, which takes into account the concentration and potency of the agonist used.

Visualizing the Molecular and Experimental Landscape

Orexin Signaling Pathway and this compound's Point of Intervention

G cluster_ligand Orexin Peptides cluster_receptors Orexin Receptors cluster_signaling Intracellular Signaling Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R OX2R OX2R Orexin-A->OX2R Orexin-B Orexin-B Orexin-B->OX2R Gq Gq Protein Activation OX1R->Gq OX2R->Gq PLC Phospholipase C Activation Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC Ca²⁺ Release & PKC Activation IP3_DAG->Ca_PKC Cellular_Response Cellular Response (e.g., Neuronal Excitation) Ca_PKC->Cellular_Response This compound This compound This compound->OX1R

Caption: Orexin signaling pathway and the selective antagonism of OX1R by this compound.

Experimental Workflow for Determining Receptor Selectivity

G cluster_binding Binding Affinity (Ki) cluster_functional Functional Potency (KB) cluster_analysis Selectivity Analysis b_start CHO Cells Expressing OX1R or OX2R b_membranes Membrane Preparation b_start->b_membranes b_assay Competitive Radioligand Binding Assay b_membranes->b_assay b_data Determine IC50 b_assay->b_data b_end Calculate Ki using Cheng-Prusoff Equation b_data->b_end selectivity Compare Ki and KB values for OX1R vs. OX2R b_end->selectivity f_start CHO Cells Expressing OX1R f_load Load with Calcium-Sensitive Dye f_start->f_load f_incubate Incubate with this compound f_load->f_incubate f_stimulate Stimulate with Orexin-A f_incubate->f_stimulate f_detect Measure Calcium Mobilization f_stimulate->f_detect f_data Determine IC50 f_detect->f_data f_end Calculate KB using Schild or Cheng-Prusoff f_data->f_end f_end->selectivity

Caption: Workflow for determining the binding affinity and functional potency of this compound.

Conclusion

The comprehensive in vitro pharmacological data unequivocally establishes this compound as a potent and highly selective antagonist of the orexin 1 receptor. The significant difference in its binding affinity and functional potency between OX1R and OX2R underscores its potential for targeted therapeutic intervention in conditions where OX1R-mediated signaling is implicated, while minimizing off-target effects associated with OX2R modulation. The detailed experimental protocols provided herein offer a foundational understanding of the methodologies employed to characterize the selectivity of such compounds, serving as a valuable resource for researchers in the field of orexin-based drug discovery.

References

JNJ-61393215: A Technical Overview of its Pharmacokinetics and Half-life

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic profile and half-life of JNJ-61393215, a selective orexin-1 receptor (OX1R) antagonist. The information compiled herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development.

Core Pharmacokinetic Parameters

JNJ-61393215, also known as tebideutorexant, has been evaluated in clinical studies to determine its pharmacokinetic properties. A single ascending dose (SAD) study in healthy male volunteers provides the primary basis for our current understanding of its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Data from Single Ascending Dose (SAD) Study

The SAD study was a Phase 1, randomized, double-blind, placebo-controlled trial designed to assess the safety, tolerability, and pharmacokinetics of single oral doses of JNJ-61393215. The study involved 48 healthy male subjects who received doses ranging from 1 mg to 90 mg.[1][2][3][4][5]

Table 1: Summary of Pharmacokinetic Parameters of JNJ-61393215 in Healthy Male Volunteers

DoseTmax (h)Cmax (ng/mL)Half-life (h)
1 mg1.0 - 1.51.413.6 - 24.6
2 mg1.0 - 1.5--
6 mg1.0 - 1.5--
15 mg1.0 - 1.5--
30 mg1.0 - 1.5--
45 mg2.25--
60 mg2.25--
90 mg2.25136.813.6 - 24.6

Data sourced from a single ascending dose study.[1][2][3][4][5]

Key observations from the pharmacokinetic data include:

  • Absorption: JNJ-61393215 is rapidly absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) ranging from 1.0 to 2.25 hours.[1][2][3][4][5]

  • Dose Proportionality: Peak and total exposure to JNJ-61393215 increased in a dose-proportional manner for doses up to 30 mg.[1]

  • Half-Life: The average half-life of JNJ-61393215 ranges from 13.6 to 24.6 hours, indicating that it is a relatively long-acting compound.[1][2][3][4][5]

Experimental Protocols

A thorough understanding of the methodologies employed in the clinical evaluation of JNJ-61393215 is crucial for the interpretation of its pharmacokinetic data.

Single Ascending Dose (SAD) Study Protocol

The SAD study was conducted as a randomized, double-blind, placebo-controlled trial. Healthy male participants were divided into cohorts, with each cohort receiving a single oral dose of JNJ-61393215 or a placebo. The doses administered were 1, 2, 6, 15, 30, 45, 60, and 90 mg.[1] Pharmacokinetic and safety assessments were performed at predetermined intervals.

SAD_Study_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_dosing Dosing cluster_assessment Assessment cluster_analysis Data Analysis Screening Subject Screening Enrollment Informed Consent & Enrollment Screening->Enrollment Randomization Randomization to Dose Cohort Enrollment->Randomization Dosing Single Oral Dose (JNJ-61393215 or Placebo) Randomization->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Safety_Monitoring Safety & Tolerability Monitoring Dosing->Safety_Monitoring Data_Analysis Pharmacokinetic Data Analysis PK_Sampling->Data_Analysis Safety_Monitoring->Data_Analysis

Single Ascending Dose (SAD) Study Workflow

Mechanism of Action and Signaling Pathway

JNJ-61393215 is a selective antagonist of the orexin-1 receptor (OX1R). Orexin-A and orexin-B are neuropeptides that play a crucial role in the regulation of arousal, wakefulness, and appetite. They exert their effects by binding to two G-protein coupled receptors: OX1R and OX2R. JNJ-61393215 specifically blocks the action of orexins at the OX1R.

The binding of orexin-A or orexin-B to OX1R initiates a downstream signaling cascade. OX1R is coupled to the Gq subtype of G-proteins. Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to an increase in cytosolic calcium concentration.

Orexin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin Orexin-A / Orexin-B OX1R OX1R Orexin->OX1R Binds & Activates JNJ61393215 JNJ-61393215 JNJ61393215->OX1R Binds & Blocks Gq Gq-protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Downstream Cellular Response DAG->Cellular_Response Ca_release->Cellular_Response

Orexin-1 Receptor Signaling Pathway and JNJ-61393215 Antagonism

References

Tebideutorexant (JNJ-61393215): A Selective Orexin-1 Receptor Antagonist for Major Depressive Disorder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tebideutorexant (JNJ-61393215) is an investigational, orally active, selective orexin-1 receptor (OX1R) antagonist that was under development by Janssen Pharmaceuticals for the treatment of major depressive disorder (MDD) and anxiety disorders.[1] The rationale for its development stems from the growing body of evidence implicating the orexin neuropeptide system in the regulation of stress, anxiety, and mood. While preclinical studies demonstrated anxiolytic-like effects, a Phase 2a clinical trial of this compound as an adjunctive therapy for MDD with anxious distress did not meet its primary or key secondary endpoints for improving depressive and anxiety symptoms, respectively.[1][2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, its mechanism of action, and its potential role in the treatment of MDD.

Introduction: The Orexin System and its Role in Depression

The orexin system, comprising the neuropeptides orexin-A and orexin-B and their G-protein coupled receptors, OX1R and OX2R, is a key regulator of several physiological functions, including the sleep-wake cycle, appetite, and the stress response.[3] Orexin neurons, located in the lateral hypothalamus, project to various brain regions involved in mood and emotional regulation. Dysfunction of the orexin system has been implicated in the pathophysiology of depression.[3] Preclinical evidence suggests that hyperactivation of the orexin system may contribute to symptoms of anxiety and anhedonia, core features of MDD.[3] Consequently, antagonism of orexin receptors has emerged as a novel therapeutic strategy for the treatment of depressive and anxiety disorders.

Mechanism of Action of this compound

This compound is a selective antagonist of the orexin-1 receptor (OX1R).[1] By blocking the binding of orexin-A and orexin-B to OX1R, this compound is hypothesized to modulate the downstream signaling pathways that contribute to the hyperarousal and anxiety states associated with MDD. The selectivity for OX1R over OX2R is a key feature of this compound, as the two receptors have distinct neurobiological roles. OX1R is primarily coupled to the Gq signaling pathway, leading to intracellular calcium mobilization, while OX2R can couple to both Gq and Gi/o pathways.

Orexin-1 Receptor Signaling Pathway

The binding of orexin peptides to OX1R initiates a cascade of intracellular events, primarily through the Gq alpha subunit of the G-protein complex. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The increased intracellular calcium and DAG activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to neuronal excitation.

Orexin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A/ Orexin-B OX1R OX1R Orexin-A->OX1R Binds Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Neuronal_Excitation Neuronal Excitation PKC->Neuronal_Excitation Leads to This compound This compound This compound->OX1R Blocks

Figure 1: Orexin-1 Receptor Signaling Pathway and the inhibitory action of this compound.

Preclinical Pharmacology

Receptor Binding and Functional Activity

This compound is a high-affinity and selective antagonist for the human OX1R. In vitro studies have demonstrated its binding affinity and functional potency.

ReceptorBinding Affinity (pKi)Functional Activity (pA2)
Human OX1R 8.177.9
Human OX2R 6.126.0
Rat OX1R 8.137.7
Table 1: In Vitro Receptor Binding Affinity and Functional Activity of this compound.
Preclinical Efficacy in Animal Models

The anxiolytic potential of this compound was evaluated in a preclinical model of panic and anxiety.

  • CO2-Induced Panic Model in Rats: In a model where inhalation of 35% CO2 induces panic-like behaviors, this compound demonstrated a dose-dependent reduction in these behaviors.[3] This effect was achieved without significant alterations in locomotor activity, suggesting a specific anxiolytic effect rather than general sedation.[3]

Clinical Development

Phase 1 Clinical Trial: Pharmacokinetics and Safety in Healthy Volunteers

A first-in-human, single-ascending dose study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.

Dose RangeTmax (hours)Half-life (t1/2, hours)Cmax (ng/mL)
1 - 90 mg1.0 - 2.2513.6 - 24.61.4 - 136.8
Table 2: Pharmacokinetic Parameters of this compound in Healthy Volunteers.[4]

Safety and Tolerability: this compound was generally well-tolerated. The most frequently reported adverse events were somnolence and headache, all of which were mild in severity.[3]

Phase 2a Clinical Trial: Adjunctive Treatment for MDD with Anxious Distress (NCT04080752)

A Phase 2a, double-blind, placebo-controlled, randomized study was conducted to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for patients with MDD with anxious distress who had an inadequate response to standard antidepressant therapy.[2]

Experimental Protocol:

Phase2a_Trial_Workflow cluster_screening Screening Phase (up to 4 weeks) cluster_randomization Randomization (1:1) cluster_treatment Double-Blind Treatment Phase (6 weeks) cluster_followup Follow-up Phase (2 weeks) cluster_outcomes Outcome Measures Inclusion_Criteria Inclusion Criteria: - MDD with anxious distress (DSM-5) - Inadequate response to 1-3 antidepressants - HDRS-17 ≥ 18 - Age 18-64 years Randomization Randomization Inclusion_Criteria->Randomization Exclusion_Criteria Exclusion Criteria: - Bipolar disorder, psychosis - Substance use disorder (past 6 months) - Significant suicidal risk Exclusion_Criteria->Randomization Tebideutorexant_Arm Adjunctive this compound (135 mg once daily) Randomization->Tebideutorexant_Arm Placebo_Arm Adjunctive Placebo (once daily) Randomization->Placebo_Arm Follow_up Safety and Tolerability Assessment Tebideutorexant_Arm->Follow_up Primary_Endpoint Primary Endpoint: Change from baseline in HDRS-17 total score at Week 6 Tebideutorexant_Arm->Primary_Endpoint Secondary_Endpoint Key Secondary Endpoint: Change from baseline in HAM-A total score at Week 6 Tebideutorexant_Arm->Secondary_Endpoint Placebo_Arm->Follow_up Placebo_Arm->Primary_Endpoint Placebo_Arm->Secondary_Endpoint

Figure 2: Workflow of the Phase 2a Clinical Trial (NCT04080752).

Results: The study enrolled 222 patients.[2] this compound did not demonstrate a statistically significant improvement compared to placebo on the primary or key secondary endpoints.[2]

EndpointThis compound vs. Placebo (Least Squares Mean Difference [SE])p-value
Change from baseline in HDRS-17 total score at Week 6 (Primary) -0.67 (0.893)0.2227
Change from baseline in HAM-A total score at Week 6 (Key Secondary) 0.23 (1.007)0.5889
Table 3: Efficacy Results of the Phase 2a Clinical Trial (NCT04080752).[2]

Safety: The safety profile of this compound in this study was consistent with previous findings, with no new safety concerns identified.[2]

Discussion and Future Directions

The results of the Phase 2a clinical trial are disappointing and raise questions about the viability of selective OX1R antagonism as a therapeutic strategy for MDD with anxious distress. Several factors could have contributed to the lack of efficacy, including the specific patient population, the dose of this compound used, and the complexity of the neurobiology of depression.

Despite the negative outcome of this trial, the orexin system remains a compelling target for the development of novel antidepressants. The differential roles of OX1R and OX2R in mood regulation suggest that dual orexin receptor antagonists or selective OX2R antagonists might offer alternative therapeutic avenues. Further research is warranted to fully elucidate the role of the orexin system in the pathophysiology of depression and to identify the optimal strategy for modulating this system for therapeutic benefit.

Conclusion

This compound is a selective OX1R antagonist that has been investigated for the treatment of major depressive disorder with anxious distress. While preclinical studies showed promise, the Phase 2a clinical trial did not demonstrate efficacy. This technical guide has summarized the available data on this compound, providing a valuable resource for researchers and drug development professionals in the field of neuropsychopharmacology. The findings from the this compound clinical program will undoubtedly inform future efforts to develop novel treatments for depression by targeting the orexin system.

References

Investigational Uses of Tebideutorexant for Anxiety Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebideutorexant (also known as JNJ-61393215) is an investigational, orally active, selective orexin-1 receptor (OX1R) antagonist that was under development by Janssen Pharmaceuticals for the treatment of anxiety and depressive disorders.[1] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses. Preclinical and early clinical evidence has suggested that hyperactivity of the orexin system, particularly through the OX1R pathway, may be implicated in the pathophysiology of anxiety and panic disorders.[2] This technical guide provides a comprehensive overview of the investigational uses of this compound for anxiety disorders, detailing its mechanism of action, preclinical and clinical findings, and associated experimental protocols.

Mechanism of Action: Targeting the Orexin-1 Receptor

This compound functions as a selective antagonist of the orexin-1 receptor (OX1R).[1] Orexin neurons, located in the lateral hypothalamus, project to various brain regions associated with anxiety and fear, such as the amygdala.[3] The binding of orexin-A to OX1R, a Gq-protein coupled receptor, is thought to trigger a signaling cascade that contributes to heightened arousal and anxiety-like states.[4][5]

Upon activation by orexin-A, the OX1R stimulates Gq proteins, leading to the activation of phospholipase C (PLC).[3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][6] This signaling pathway is believed to contribute to the neuronal excitability observed in anxiety states. By selectively blocking the OX1R, this compound aims to attenuate this signaling cascade and thereby reduce anxiety.

Orexin1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds Gq Gq Protein OX1R->Gq Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Anxiety_Response Anxiety-Related Neuronal Activity Ca_release->Anxiety_Response PKC_activation->Anxiety_Response This compound This compound This compound->OX1R Antagonizes

Orexin-1 Receptor Signaling Pathway and this compound's Point of Intervention.

Preclinical Investigations

Carbon Dioxide (CO2)-Induced Anxiety Model in Rats

This compound has been evaluated in a preclinical rat model that utilizes carbon dioxide (CO2) inhalation to induce panic-like behaviors, a translational model for panic and anxiety disorders.[2]

Experimental Protocol:

  • Subjects: Male Sprague-Dawley rats.

  • Housing: Group-housed with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Drug Administration: this compound was administered orally at doses of 3, 10, and 30 mg/kg. A less active enantiomer, JNJ-63821238, was used as a negative control.

  • CO2 Challenge: Rats were exposed to a 20% CO2 concentration for a specified period.

  • Behavioral Assessment: The primary behavioral endpoint was social interaction time. A reduction in social interaction is indicative of an anxiety-like state.

  • Physiological Monitoring: Cardiovascular parameters, including heart rate and blood pressure, were monitored to assess autonomic responses to the CO2 challenge.

Key Findings:

This compound demonstrated a dose-dependent attenuation of CO2-induced panic-like behavior.[2] Specifically, the 10 mg/kg and 30 mg/kg doses significantly blocked the reduction in social interaction time caused by the CO2 challenge.[2] Notably, this compound did not significantly alter baseline locomotor activity or cardiovascular parameters, suggesting a specific anxiolytic effect without sedative properties.[2]

Table 1: Preclinical Efficacy of this compound in the Rat CO2-Induced Anxiety Model

Treatment GroupDose (mg/kg)Change in Social Interaction Time vs. ControlStatistical Significance
This compound3No significant change-
This compound10Significant attenuation of CO2-induced reductionp < 0.05
This compound30Significant attenuation of CO2-induced reductionp < 0.05
JNJ-63821238 (Control)30No significant change-

Data synthesized from preclinical studies.[2]

Clinical Development

This compound has been investigated in Phase 1 and Phase 2a clinical trials.

Phase 1: Safety, Tolerability, and Pharmacokinetics in Healthy Volunteers

A first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) study was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy male subjects.[2]

Experimental Protocol:

  • Study Design: Randomized, placebo-controlled, double-blind, single and multiple ascending dose study.

  • Participants: Healthy male volunteers.

  • Dosage (SAD): Single oral doses ranging from 1 mg to 90 mg.[7][8]

  • Pharmacokinetic Assessments: Plasma concentrations of this compound were measured at various time points to determine key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).[2]

  • Safety and Tolerability: Assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Pharmacokinetic Profile:

This compound was rapidly absorbed, with a median Tmax ranging from 1.0 to 2.25 hours.[7][8] The elimination half-life was estimated to be between 13.6 and 24.6 hours.[7][8] Exposure (Cmax and AUC) increased in a dose-proportional manner up to 30 mg.[2]

Table 2: Single Ascending Dose Pharmacokinetics of this compound in Healthy Male Volunteers

Dose (mg)Cmax (ng/mL, mean ± SD)Tmax (h, median)
197.4 ± 10.11.00 - 1.50
302850 ± 7011.00 - 1.50
45-2.25
60-2.25
904497 ± 6642.25

Data from single ascending dose cohorts.[7]

Human CO2 Challenge Study:

Within the Phase 1 program, a study was conducted to assess the anxiolytic effects of this compound using a 35% CO2 inhalation challenge in healthy volunteers.[2]

Experimental Protocol:

  • Participants: Healthy volunteers.

  • Treatment: A 90 mg dose of this compound was administered.

  • Challenge: Participants underwent a 35% CO2 inhalation challenge to induce fear and anxiety symptoms.

  • Outcome Measure: The primary outcome was the change in fear and anxiety symptoms.

Key Findings:

A 90 mg dose of this compound demonstrated a significant reduction in CO2-induced fear and anxiety symptoms (p < 0.02), with an effect size comparable to that of alprazolam.[2] The most frequently reported adverse events were mild somnolence and headache.[2]

Phase 2a: Adjunctive Treatment for Major Depressive Disorder with Anxious Distress

A Phase 2a, double-blind, placebo-controlled, randomized study (NCT04080752) was conducted to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for patients with Major Depressive Disorder (MDD) with anxious distress who had a suboptimal response to standard antidepressants.[1]

Experimental Protocol:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: Adults (18-64 years) with a primary diagnosis of MDD with anxious distress and a suboptimal response to at least one standard antidepressant.

  • Treatment: Participants were randomized to receive either 135 mg of this compound or placebo once daily for 6 weeks, in addition to their ongoing antidepressant treatment.

  • Primary Endpoint: Change from baseline to week 6 in the 17-item Hamilton Depression Rating Scale (HDRS-17) total score.

  • Key Secondary Endpoint: Change from baseline to week 6 in the Hamilton Anxiety Rating Scale (HAM-A) total score.

Clinical_Trial_Workflow cluster_screening Screening Phase (up to 4 weeks) cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase (6 weeks) cluster_followup Follow-up Phase (2 weeks) Screening Informed Consent Inclusion/Exclusion Criteria Medical History Physical Exam Baseline Assessments (HDRS-17, HAM-A) Randomization Randomization (1:1) Screening->Randomization Treatment_Teb This compound (135 mg/day) + Standard Antidepressant Randomization->Treatment_Teb Treatment_Pbo Placebo + Standard Antidepressant Randomization->Treatment_Pbo Assessments Weekly Visits: - Efficacy Assessments (HDRS-17, HAM-A) - Safety Monitoring (AEs, Vitals, Labs) Treatment_Teb->Assessments Treatment_Pbo->Assessments FollowUp Final Safety Assessments End of Study Assessments->FollowUp

Phase 2a Clinical Trial Workflow for this compound in MDD with Anxious Distress.

Key Findings:

The study did not meet its primary or key secondary endpoints. There was no statistically significant difference in the change from baseline to week 6 on the HDRS-17 or the HAM-A total scores between the this compound and placebo groups.[1] The safety profile of this compound was consistent with previous studies, with no new safety concerns identified.

Table 3: Phase 2a Clinical Trial Efficacy Results

EndpointThis compound (135 mg)PlaceboLeast Squares Mean Difference (SE)p-value
Change in HDRS-17 Score---0.67 (0.893)0.2227
Change in HAM-A Score--0.23 (1.007)0.5889

Data from the NCT04080752 clinical trial.[1]

Conclusion

This compound, a selective OX1R antagonist, has been investigated as a potential treatment for anxiety disorders based on a strong preclinical rationale. While early human studies using a CO2 challenge model showed promising anxiolytic effects, a larger Phase 2a trial in patients with MDD and anxious distress did not demonstrate a significant improvement in anxiety or depressive symptoms compared to placebo. As of early 2025, further development of this compound for anxiety and depressive disorders has not been reported. The findings from the clinical development program of this compound provide valuable insights into the therapeutic potential and challenges of targeting the orexin-1 receptor for the treatment of anxiety-related conditions. Further research may be needed to identify specific patient populations or anxiety disorder subtypes that may benefit from this mechanism of action.

References

Preclinical Profile of Tebideutorexant: A Selective Orexin-1 Receptor Antagonist for Panic Disorder

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Panic disorder is a debilitating anxiety disorder characterized by recurrent, unexpected panic attacks. The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, has emerged as a key regulator of arousal, stress, and fear responses.[1][2] Preclinical evidence implicates hyperactivation of the orexin system, particularly through the orexin-1 receptor (OX1R), in the pathophysiology of panic and anxiety.[1][3][4] This has led to the exploration of selective OX1R antagonists as a novel therapeutic strategy for panic disorder.[1][3] Tebideutorexant (formerly JNJ-61393215) is a selective, orally active OX1R antagonist that has been investigated for its potential anti-panic effects.[1][5] This technical guide provides a comprehensive overview of the preclinical research on this compound for panic disorder, focusing on its pharmacological properties, efficacy in animal models, and the experimental protocols used in its evaluation.

Pharmacological Profile of this compound

This compound is a selective antagonist of the orexin OX1 receptor.[5] Its selectivity for OX1R over OX2R is a key feature, as antagonism of OX2R is primarily associated with sleep-inducing effects.[1] The aim of a selective OX1R antagonist is to mitigate hyperarousal and panic-related responses without causing sedation.[1][4]

Binding Affinity and Potency

In vitro studies have characterized the affinity and potency of this compound for both human and rat OX1 receptors.

Parameter Human OX1R Rat OX1R Reference
Binding Affinity (Ki) Data not available in search resultsData not available in search results
Functional Potency (IC50) Data not available in search resultsData not available in search results[1]

While the search results confirm the characterization of affinity and potency, specific quantitative values (Ki, IC50) were not detailed in the provided abstracts.

Pharmacokinetics

Pharmacokinetic studies in humans have demonstrated that this compound is orally active with a half-life that supports once-daily dosing.[5][6]

Parameter Value Reference
Routes of Administration Oral[5]
Elimination Half-life 13.6 - 24.6 hours[5][6]
Time to Maximal Plasma Concentration (Tmax) 1.0 - 2.25 hours[6]

Preclinical Efficacy in Animal Models of Panic

The anxiolytic and anti-panic potential of this compound has been evaluated in rodent models that utilize panic-inducing stimuli relevant to human panic disorder.

Carbon Dioxide (CO2) Inhalation Model

Inhalation of elevated concentrations of CO2 is a well-validated method for inducing panic-like symptoms in both rodents and humans.[1]

  • Animals: Adult male rats are used for this model.

  • Apparatus: Rats are placed in a chamber equipped for gas delivery and behavioral monitoring.

  • Drug Administration: this compound is administered orally at doses of 3, 10, and 30 mg/kg, 30-50 minutes prior to the CO2 challenge. A negative control group receives the less active enantiomer, JNJ-63821238.[1]

  • CO2 Challenge: Animals are exposed to a 20% CO2 atmosphere.[1]

  • Behavioral and Physiological Assessment: Panic-like behaviors (e.g., freezing) and cardiovascular responses are measured before, during, and after CO2 exposure.[1]

This compound demonstrated a dose-dependent attenuation of CO2-induced panic-like behavior in rats.[1][7] Notably, this effect was achieved without altering baseline locomotor activity or autonomic function, and with minimal impact on spontaneous sleep, highlighting its non-sedating profile.[1][7]

Dose of this compound Effect on CO2-Induced Panic-Like Behavior Reference
3 mg/kgAttenuation[1]
10 mg/kgDose-dependent attenuation[1]
30 mg/kgSignificant attenuation[1]
Sodium Lactate Infusion Model

Intravenous infusion of sodium lactate is another established method for inducing panic attacks in susceptible individuals and panic-like responses in animal models.[3][4] This model is often used in rats with a pre-existing vulnerability to panic, created by chronic inhibition of GABA synthesis in the dorsomedial/perifornical hypothalamus.[3][4] While another selective OX1R antagonist, JNJ-54717793, has been shown to be effective in this model, specific data for this compound in the sodium lactate model was not detailed in the search results.[4][8]

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound in Panic Disorder

The following diagram illustrates the hypothesized signaling pathway involved in the anti-panic effects of this compound. Orexin neurons in the hypothalamus, when activated by stressful or anxiogenic stimuli, release orexin-A, which binds to OX1R in brain regions associated with fear and panic, such as the amygdala.[1] This leads to a hyperarousal state and the manifestation of panic symptoms. This compound, by selectively blocking OX1R, is thought to prevent this downstream signaling cascade, thereby reducing the panic response.

G cluster_0 Hypothalamus cluster_1 Fear/Panic Circuitry (e.g., Amygdala) Orexin_Neuron Orexin Neuron Orexin_A Orexin-A Orexin_Neuron->Orexin_A Releases OX1R Orexin-1 Receptor (OX1R) Panic_Response Panic Response (Hyperarousal, Fear) OX1R->Panic_Response Initiates Stress Anxiogenic Stimuli (e.g., CO2, Stress) Stress->Orexin_Neuron Activates This compound This compound This compound->OX1R Blocks Orexin_A->OX1R Binds & Activates

Caption: Proposed mechanism of this compound in mitigating panic responses.

Experimental Workflow for the Rat CO2 Challenge Model

The following diagram outlines the key steps in the preclinical evaluation of this compound using the rat CO2-induced panic model.

G start Start: Acclimatize Rats to Experimental Room drug_admin Drug Administration: - this compound (3, 10, 30 mg/kg, p.o.) - Vehicle Control - Negative Control (JNJ-63821238) start->drug_admin wait Waiting Period (30-50 minutes) drug_admin->wait baseline Baseline Measurement: - Place rat in chamber - Record physiological & behavioral data wait->baseline co2 CO2 Challenge: - Introduce 20% CO2 baseline->co2 assessment Data Acquisition: - Record behavior (e.g., freezing) - Record cardiovascular responses co2->assessment recovery Post-Challenge: - Return to normal air - Monitor recovery assessment->recovery analysis Data Analysis: - Compare drug groups to control recovery->analysis end End: Evaluate Anti-Panic Efficacy analysis->end

Caption: Workflow of the CO2-induced panic model in rats for testing this compound.

Conclusion and Future Directions

Preclinical studies provide a strong rationale for the therapeutic potential of the selective OX1R antagonist this compound in the treatment of panic disorder. The compound has demonstrated target engagement and efficacy in a translational animal model of panic, attenuating panic-like behaviors without inducing sedation. While early clinical trials in major depressive disorder with anxious distress did not meet their primary endpoints, the distinct pathophysiology of panic disorder may represent a more suitable indication for OX1R antagonism.[5][9] Further clinical investigation specifically in patients with panic disorder is warranted to fully elucidate the therapeutic utility of this compound. Future preclinical research could focus on direct comparisons with existing anxiolytics and further exploration of the neurocircuitry underlying its anti-panic effects.

References

Tebideutorexant: A Technical Whitepaper on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebideutorexant, also known as JNJ-61393215, is a novel, orally active small molecule under investigation for the treatment of major depressive disorder and anxiety disorders. Developed by Janssen Pharmaceuticals, it functions as a selective antagonist of the orexin-1 receptor (OX1R). The orexin system, comprising two neuropeptides (orexin-A and orexin-B) and their receptors (OX1R and OX2R), is a key regulator of arousal, wakefulness, and stress responses. Overactivity of the orexin system, particularly through the OX1R, has been implicated in the pathophysiology of anxiety and panic disorders. By selectively targeting and blocking the OX1R, this compound represents a promising therapeutic approach with a distinct mechanism of action from currently available treatments. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and the underlying mechanism of action of this compound.

Chemical Structure and Identifiers

This compound possesses a complex chemical structure featuring a deuterated 2-azabicyclo[2.2.1]heptane core. The systematic IUPAC name for this compound is {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone.[1]

IdentifierValue
IUPAC Name {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone[1]
SMILES [2H]C1([2H])[C@H]2C--INVALID-LINK----INVALID-LINK--N1C(=O)c1cccc(F)c1-c1ncccn1[1]
CAS Number 1637681-55-0[1]
Molecular Formula C₂₃H₁₆D₂F₄N₄O₂[1]
Molar Mass 460.428 g·mol⁻¹[1]

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound, such as its octanol-water partition coefficient (logP), acid dissociation constant (pKa), and aqueous solubility, are not publicly available at this time, which is common for investigational compounds. However, based on its chemical structure, which contains both lipophilic (trifluoromethylphenyl, fluorophenyl) and polar (pyrimidine, amide, ether) moieties, it is expected to have moderate lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacological Properties

This compound is a selective and high-affinity antagonist of the orexin-1 receptor (OX1R).[2] Its mechanism of action involves competitively blocking the binding of the endogenous neuropeptides orexin-A and orexin-B to the OX1R, thereby attenuating the downstream signaling cascade.

Binding Affinity

Preclinical in vitro studies have quantified the binding affinity of this compound for human and rat orexin receptors.

ReceptorpKi (mean ± SEM)pKB (mean ± SEM)Selectivity (OX1R vs. OX2R)
Human OX1R 8.17 ± 0.09[2]7.76 ± 0.05[2]~112-fold
Human OX2R 6.12[2]-
Rat OX1R 8.13 ± 0.09[2]7.72 ± 0.12[2]

pKi represents the negative logarithm of the inhibition constant, and pKB represents the negative logarithm of the functional equilibrium dissociation constant. A higher value indicates greater binding affinity.

Pharmacokinetics

A Phase 1 single ascending dose study in healthy male volunteers provided key pharmacokinetic parameters for this compound.

DoseTmax (h)Cmax (ng/mL)Half-life (h)
1 mg 1.0 - 2.25[3][4]1.4[3][4]13.6 - 24.6[1][3][4]
90 mg 1.0 - 2.25[3][4]136.8[3][4]13.6 - 24.6[1][3][4]

Tmax: Time to maximum plasma concentration; Cmax: Maximum plasma concentration.

Mechanism of Action and Signaling Pathway

The orexin-1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq protein. Upon binding of orexin-A or orexin-B, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC), which then phosphorylates various downstream targets, leading to neuronal excitation.

This compound, as a selective OX1R antagonist, competitively inhibits the initial step of this cascade, preventing orexin-induced activation of the Gq-PLC-IP3/DAG pathway and the subsequent rise in intracellular calcium and neuronal activation.

OX1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX1R OX1R Gq Gq OX1R->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates Orexin Orexin-A / Orexin-B Orexin->OX1R Binds & Activates This compound This compound This compound->OX1R Binds & Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Downstream Downstream Targets PKC->Downstream Phosphorylates Excitation Neuronal Excitation Downstream->Excitation

Figure 1: Orexin-1 Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

Detailed, proprietary experimental protocols for this compound are not publicly available. The following are representative methodologies for key experiments based on standard practices in the field for characterizing selective orexin receptor antagonists.

Radioligand Binding Assay (Representative Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

Binding_Assay_Workflow start Start prep_membranes Prepare cell membranes expressing human OX1R or OX2R start->prep_membranes incubation Incubate membranes with a radiolabeled orexin antagonist (e.g., [³H]-SB-674042) and varying concentrations of this compound prep_membranes->incubation equilibrium Allow to reach binding equilibrium incubation->equilibrium filtration Rapidly filter the mixture to separate bound and free radioligand equilibrium->filtration wash Wash filters to remove non-specifically bound radioligand filtration->wash scintillation Measure radioactivity on filters using liquid scintillation counting wash->scintillation analysis Analyze data to determine IC₅₀ and calculate Ki values scintillation->analysis end End analysis->end

Figure 2: General Workflow for a Radioligand Binding Assay.
Calcium Mobilization Assay (Representative Protocol)

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

Calcium_Assay_Workflow start Start plate_cells Plate cells expressing OX1R in a microplate start->plate_cells load_dye Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) plate_cells->load_dye add_antagonist Add varying concentrations of This compound load_dye->add_antagonist incubate_antagonist Incubate for a defined period add_antagonist->incubate_antagonist add_agonist Add a fixed concentration of an orexin agonist (e.g., Orexin-A) incubate_antagonist->add_agonist measure_fluorescence Measure changes in fluorescence over time using a plate reader add_agonist->measure_fluorescence analysis Analyze data to determine IC₅₀ and calculate pKB values measure_fluorescence->analysis end End analysis->end

Figure 3: General Workflow for a Calcium Mobilization Assay.

Clinical Development

This compound has been evaluated in a Phase 2a, double-blind, placebo-controlled clinical trial as an adjunctive treatment for adults with major depressive disorder with anxious distress. The primary endpoint of this study was the change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score. While the study did not meet its primary endpoint, the safety and tolerability profile of this compound was consistent with previous findings.[3]

Conclusion

This compound is a potent and selective orexin-1 receptor antagonist with a well-defined chemical structure and mechanism of action. Its ability to selectively block the OX1R signaling pathway provides a targeted approach to modulating the orexin system, which is implicated in stress and arousal. While further clinical investigation is needed to fully elucidate its therapeutic potential, the data gathered to date provide a strong foundation for its continued development. This technical guide summarizes the current public knowledge of this compound, offering a valuable resource for researchers and clinicians in the field of neuroscience and drug development.

References

JNJ-61393215: A Technical Overview of its Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

JNJ-61393215, also known as tebideutorexant, is a novel, selective orexin-1 receptor (OX1R) antagonist that has been under investigation for the treatment of neuropsychiatric disorders, including anxiety and depression.[1] The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses.[2] Preclinical and clinical evidence suggests that hyperactivity of the orexin system, particularly through the OX1R pathway, is implicated in the pathophysiology of panic and anxiety states.[1] This has positioned selective OX1R antagonists like JNJ-61393215 as a promising therapeutic strategy for conditions characterized by hyperarousal and anxiety.[1] This technical guide provides a comprehensive overview of the discovery and development history of JNJ-61393215, detailing its pharmacological profile, key experimental findings, and clinical evaluation.

Discovery and Preclinical Development

The development of JNJ-61393215 was driven by the therapeutic potential of selectively targeting the orexin-1 receptor to mitigate anxiety and panic without inducing the sedative effects associated with dual orexin receptor antagonists.[1]

In Vitro Pharmacology

Initial characterization of JNJ-61393215 involved a series of in vitro assays to determine its affinity and functional activity at human and rat orexin receptors.

Radioligand Binding Assays: While the specific, detailed protocol for JNJ-61393215 is not publicly available, such assays typically involve the use of cell membranes expressing the target receptor (e.g., CHO or HEK293 cells transfected with human or rat OX1R and OX2R).[3][4] A radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (JNJ-61393215).[5] The amount of radioligand displaced by the test compound is measured, allowing for the calculation of the inhibition constant (Ki), which reflects the binding affinity of the compound.[3]

In Vitro Functional Assays: The functional antagonist activity of JNJ-61393215 was likely assessed using cellular assays that measure the inhibition of orexin-A-induced intracellular signaling.[6][7] A common method for Gq-coupled receptors like OX1R is to measure changes in intracellular calcium concentration using a fluorescent dye and a system like the Fluorometric Imaging Plate Reader (FLIPR).[7] In this assay, cells expressing the OX1R are loaded with a calcium-sensitive dye. The ability of JNJ-61393215 to block the increase in fluorescence upon stimulation with orexin-A is quantified to determine its functional potency (e.g., pKB).[7]

JNJ-61393215 demonstrated high affinity and selectivity for the human orexin-1 receptor.

Parameter Human OX1R Human OX2R Rat OX1R Reference
pKi 8.176.128.13[1]
pKB 7.76-7.72[1]
Preclinical In Vivo Studies

Preclinical evaluation of JNJ-61393215 was conducted in rodent models to assess its pharmacokinetic profile and efficacy in a model of panic anxiety.

Rat CO2-Induced Panic Model: This model is a well-established translational model for panic anxiety.[8][9] While the specific protocol used for JNJ-61393215 is proprietary, the general procedure involves exposing rats to an elevated concentration of carbon dioxide (e.g., 20% CO2), which induces panic-like behaviors and physiological responses.[8][9][10] Behavioral assessments may include measures of freezing, escape attempts, and social interaction.[8][9][11] Physiological parameters such as heart rate and blood pressure are also typically monitored.[8] JNJ-61393215 was administered orally at various doses prior to the CO2 challenge to evaluate its ability to attenuate these panic-like responses.[1]

In the rat model of CO2-induced panic, JNJ-61393215 demonstrated a dose-dependent reduction in panic-like behaviors.

Dose (mg/kg, p.o.) Effect on CO2-Induced Panic-like Behavior Reference
3-[1]
10Attenuation[1]
30Significant Attenuation[1]

JNJ-61393215 was found to have minimal effects on spontaneous sleep in rats, highlighting its selective anxiolytic potential without significant sedative properties.[1]

Clinical Development

JNJ-61393215 has progressed through Phase 1 and Phase 2a clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Studies

First-in-human studies were conducted in healthy volunteers to establish the safety and pharmacokinetic profile of JNJ-61393215.

Single and Multiple Ascending Dose Studies (NCT0223871): These studies are designed to assess the safety, tolerability, and pharmacokinetics of a new drug at increasing dose levels.[12] While the full protocol is not publicly available, these trials typically involve administering single or multiple doses of the study drug or placebo to healthy participants.[13][14] Blood samples are collected at various time points to determine pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and half-life (t1/2).[12][13] Safety and tolerability are monitored through physical examinations, vital signs, electrocardiograms (ECGs), and reporting of adverse events.[12][13]

Human CO2 Inhalation Challenge: This is a translational model used to induce panic-like symptoms in a controlled laboratory setting.[15][16][17] The protocol generally involves the inhalation of a mixture of CO2 (e.g., 35%) and oxygen for a short duration (e.g., one or two breaths).[15][16] Subjective and physiological responses, including measures of fear, anxiety, heart rate, and blood pressure, are assessed before and after the challenge.[15][16][17] In the study with JNJ-61393215, the drug was administered prior to the CO2 challenge to evaluate its ability to mitigate the induced panic symptoms.[1]

JNJ-61393215 was generally well-tolerated in healthy volunteers. The most common adverse events reported were somnolence and headache.[1]

Pharmacokinetic Profile of JNJ-61393215 in Healthy Volunteers (Single Ascending Dose)

Dose (mg) Tmax (h) t1/2 (h) Cmax (ng/mL) Reference
1-901.0 - 2.2513.6 - 24.61.4 - 136.8[12]

In the human CO2 challenge model, a 90 mg dose of JNJ-61393215 demonstrated a significant reduction in CO2-induced fear and anxiety symptoms, comparable to the effects of alprazolam.[1]

Phase 2a Study

A Phase 2a clinical trial (NCT04080752) was conducted to evaluate the efficacy, safety, and tolerability of JNJ-61393215 as an adjunctive treatment for adults with major depressive disorder (MDD) with anxious distress who had a suboptimal response to standard antidepressants.[18][19]

This was a double-blind, placebo-controlled, multicenter study.[18] While the complete protocol is not publicly available, the study design involved randomizing participants to receive either JNJ-61393215 (135 mg) or placebo once daily for 6 weeks, in addition to their ongoing antidepressant treatment.[18][19] The primary efficacy endpoint was the change from baseline to week 6 on the 17-item Hamilton Depression Rating Scale (HDRS-17).[18] Secondary endpoints likely included measures of anxiety and overall clinical improvement.[18]

The results of this Phase 2a study have been posted, and further details may be available through scientific publications and conference presentations.

Signaling Pathways and Workflows

Orexin Signaling Pathway and the Mechanism of Action of JNJ-61393215

Orexin_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds to Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates IP3_DAG IP3 / DAG PLC->IP3_DAG Generates Ca_PKC ↑ [Ca2+]i / PKC Activation IP3_DAG->Ca_PKC Neuronal_Activation Neuronal Activation (Anxiety/Arousal) Ca_PKC->Neuronal_Activation JNJ-61393215 JNJ-61393215 JNJ-61393215->OX1R Blocks

Caption: Orexin-A binding to OX1R activates Gq, leading to neuronal activation. JNJ-61393215 blocks this pathway.

Preclinical Efficacy Evaluation Workflow

Preclinical_Workflow Animal_Model Rat Model of Panic Anxiety Drug_Administration Oral Administration of JNJ-61393215 or Vehicle Animal_Model->Drug_Administration CO2_Challenge 20% CO2 Inhalation Drug_Administration->CO2_Challenge Behavioral_Assessment Behavioral Assessment (e.g., Freezing, Social Interaction) CO2_Challenge->Behavioral_Assessment Physiological_Measurement Physiological Measurement (e.g., Heart Rate, Blood Pressure) CO2_Challenge->Physiological_Measurement Data_Analysis Data Analysis and Comparison between Groups Behavioral_Assessment->Data_Analysis Physiological_Measurement->Data_Analysis

Caption: Workflow for assessing the efficacy of JNJ-61393215 in a preclinical model of panic.

Clinical Trial Logic for Proof-of-Concept

Clinical_Trial_Logic Patient_Population Healthy Volunteers or Patients with Anxiety/Depression Randomization Randomization Patient_Population->Randomization Treatment_Group JNJ-61393215 Randomization->Treatment_Group Placebo_Group Placebo Randomization->Placebo_Group Challenge_or_Assessment CO2 Challenge or Clinical Symptom Assessment Treatment_Group->Challenge_or_Assessment Placebo_Group->Challenge_or_Assessment Outcome_Measures Primary and Secondary Outcome Measures Challenge_or_Assessment->Outcome_Measures Statistical_Analysis Statistical Analysis Outcome_Measures->Statistical_Analysis

References

Tebideutorexant: An In-Depth Technical Guide on Potential Off-Target Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebideutorexant (JNJ-61393215) is an investigational selective orexin-1 receptor (OX1R) antagonist developed by Janssen Pharmaceuticals for the potential treatment of mood and anxiety disorders.[1][2] The orexin system, comprising orexin-A and orexin-B peptides and their receptors, OX1R and OX2R, is a key regulator of wakefulness, arousal, and motivation.[3] By selectively blocking the OX1R, this compound is hypothesized to modulate stress and fear responses without inducing the somnolence associated with dual orexin receptor antagonists. This guide provides a comprehensive overview of the available data on the potential off-target effects of this compound, focusing on its receptor selectivity, preclinical and clinical safety findings, and the methodologies used to assess these effects.

Core Pharmacology and Selectivity

This compound is characterized as a potent and selective antagonist of the OX1R. In vitro studies have demonstrated its high affinity for the human OX1R with substantial selectivity over the human OX2R.[4] This selectivity is a key feature of its pharmacological profile, intended to separate the potential therapeutic effects on anxiety and mood from the sleep-promoting effects mediated by OX2R antagonism.

Quantitative Selectivity Data

The binding affinity of this compound for human orexin receptors has been quantified, highlighting its selectivity.

ReceptorpK_i_K_i_ (nM)Selectivity (fold) vs. OX1R
Human OX1R8.17 ± 0.096.76-
Human OX2R6.12758.6~112

pK_i_ is the negative logarithm of the inhibition constant (K_i_). Data sourced from Salvadore et al., 2020.[4]

Off-Target Binding Profile

A comprehensive screening of this compound against a broad panel of off-target receptors, ion channels, and enzymes (e.g., a CEREP or Eurofins SafetyScreen panel) is not publicly available in the reviewed scientific literature and public databases. Such studies are a standard component of preclinical safety pharmacology to identify potential interactions that could lead to adverse effects. While the high selectivity for OX1R over OX2R is well-documented, the interaction of this compound with other molecular targets at clinically relevant concentrations remains largely undisclosed in the public domain. A publication on a related selective orexin-1 receptor antagonist, JNJ-54717793, mentions an "excellent selectivity profile," including a 50-fold selectivity versus the OX2R, suggesting that broader screening is conducted for this class of compounds.[5]

Clinical Safety and Tolerability

Clinical trials in humans provide valuable insights into the potential off-target effects of a drug candidate. Phase 1 and Phase 2a studies have evaluated the safety and tolerability of this compound.

In a Phase 1 study, the most frequently reported adverse events were somnolence and headache, all of which were of mild severity.[4][6] A Phase 2a study in patients with major depressive disorder with anxious distress reported a safety profile consistent with previous findings, with no serious adverse events reported.[1][2]

Summary of Treatment-Emergent Adverse Events
Adverse EventFrequencySeverity
SomnolenceMost frequently reportedMild
HeadacheMost frequently reportedMild

Data compiled from Phase 1 and Phase 2a clinical trial reports.[1][4][6]

Experimental Protocols

Detailed experimental protocols for a comprehensive off-target screen of this compound are not available. However, based on standard practices in pharmacology, the following methodologies are typically employed.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor.

G prep Preparation of cell membranes expressing the target receptor radioligand Incubation of membranes with a specific radioligand and varying concentrations of this compound prep->radioligand separation Separation of bound and free radioligand radioligand->separation detection Quantification of bound radioligand separation->detection analysis Calculation of Ki values (binding affinity) detection->analysis

Fig. 1: General workflow for a radioligand binding assay. (Within 100 characters)

Protocol Details (Hypothetical for a Generic Off-Target Screen):

  • Cell Lines: A panel of cell lines, each stably expressing a specific off-target receptor, ion channel, or enzyme.

  • Radioligands: Specific, high-affinity radiolabeled ligands for each target.

  • Incubation: Cell membranes are incubated with the radioligand and a range of concentrations of the test compound (this compound) in a suitable buffer.

  • Separation: The reaction is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the drug that inhibits 50% of specific binding), which is then converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response following receptor activation or inhibition.

G cell_prep Culture of cells expressing the target receptor treatment Treatment of cells with an agonist in the presence of varying concentrations of this compound cell_prep->treatment response Measurement of a downstream signaling molecule (e.g., Ca2+, cAMP) treatment->response analysis Calculation of IC50/EC50 values (functional potency) response->analysis

Fig. 2: General workflow for a cell-based functional assay. (Within 100 characters)

Protocol Details (Hypothetical for OX1R Functional Assay):

  • Cell Line: CHO-K1 cells stably expressing the human OX1R.

  • Stimulation: Cells are stimulated with a known orexin receptor agonist (e.g., Orexin-A).

  • Measurement: The intracellular calcium concentration is measured using a fluorescent calcium indicator (e.g., Fluo-4 AM).

  • Data Analysis: The ability of this compound to inhibit the agonist-induced calcium influx is measured, and an IC50 value is determined.

Signaling Pathways

Orexin-1 Receptor Signaling

The OX1R is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.

G cluster_membrane Cell Membrane orexin_a Orexin-A ox1r OX1R orexin_a->ox1r Binds gq Gq/11 ox1r->gq Activates plc PLC gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc PKC Activation dag->pkc cellular_response Cellular Response (e.g., neuronal excitation) ca_release->cellular_response pkc->cellular_response This compound This compound This compound->ox1r Blocks

Fig. 3: Simplified OX1R signaling pathway and the action of this compound. (Within 100 characters)

Conclusion

This compound is a selective OX1R antagonist with a well-defined primary pharmacological action. The publicly available data indicates a high degree of selectivity for the OX1R over the OX2R. Clinical studies have identified somnolence and headache as the most common, mild adverse events, which may be related to on-target or off-target effects. However, a comprehensive assessment of its potential off-target effects is limited by the lack of publicly available data from broad receptor screening panels. For a complete understanding of this compound's safety profile and potential for off-target mediated side effects, access to such preclinical safety pharmacology data would be necessary. Future publications or regulatory disclosures may provide a more complete picture of its off-target interaction profile.

References

The Orexin System: A Dual-Regulator of Arousal and Affect

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the orexin system's intricate involvement in the pathophysiology of depression and anxiety reveals a complex and multifaceted regulatory network. This technical guide synthesizes current research to provide a comprehensive overview for researchers, scientists, and professionals in drug development, focusing on the system's core mechanisms, experimental validation, and therapeutic potential.

The orexin system, comprising two neuropeptides, orexin-A (hypocretin-1) and orexin-B (hypocretin-2), and their corresponding G-protein coupled receptors, orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R), is a critical regulator of wakefulness, feeding, and reward-seeking behaviors.[1][2][3] Orexin-producing neurons are exclusively located in the lateral hypothalamus but project widely throughout the central nervous system, influencing key regions implicated in mood and emotional regulation.[4][5]

Orexin-A binds to both OX1R and OX2R with high affinity, while orexin-B shows a preference for OX2R.[6] The differential distribution and signaling of these receptors contribute to the diverse physiological and behavioral effects of the orexin system.[7]

Orexin Signaling Pathways

Upon binding of orexin peptides, OX1R and OX2R primarily couple to Gq proteins, activating the phospholipase C (PLC) pathway.[8][9][10] This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC).[11][12] The orexin receptors can also couple to other G-proteins, such as Gi/o and Gs, leading to the modulation of adenylyl cyclase activity and cyclic AMP (cAMP) levels.[8][12] These signaling cascades ultimately influence neuronal excitability and neurotransmitter release.[9]

Orexin_Signaling_Pathway cluster_receptor Orexin Receptor Activation cluster_gprotein G-Protein Coupling cluster_effector Downstream Effectors cluster_second_messenger Second Messengers cluster_cellular_response Cellular Response OrexinA Orexin-A OX1R OX1R OrexinA->OX1R OX2R OX2R OrexinA->OX2R OrexinB Orexin-B OrexinB->OX2R Gq Gq OX1R->Gq Gs Gs OX1R->Gs OX2R->Gq Gi Gi OX2R->Gi PLC Phospholipase C (PLC) Gq->PLC IonChannels Ion Channels Gq->IonChannels AC Adenylyl Cyclase (AC) Gi->AC Gs->AC IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP cAMP AC->cAMP Neuronal_Excitability Increased Neuronal Excitability IonChannels->Neuronal_Excitability Ca2 Ca2+ IP3_DAG->Ca2 cAMP->Neuronal_Excitability Ca2->Neuronal_Excitability Neurotransmitter_Release Neurotransmitter Release Neuronal_Excitability->Neurotransmitter_Release

Caption: Orexin Signaling Cascade.

Role of the Orexin System in Depression

The involvement of the orexin system in depression is complex, with studies reporting both hyperactivity and hypoactivity of the system in depressive states.[2] This discrepancy may be attributable to differences in animal models, stressors, and the specific circuits being investigated.[2]

Preclinical Evidence

Several preclinical studies suggest a link between a hyperactive orexin system and depressive-like behaviors. For instance, chronic mild stress models in rodents, which are used to induce a depressive-like state, have been associated with increased activation of orexin neurons.[2] Conversely, some studies indicate that reduced orexin system function is associated with depressive-like behaviors in rodents.[4]

Orexin receptor antagonists have shown antidepressant-like effects in animal models. Chronic administration of the dual orexin receptor antagonist (DORA) almorexant has been found to reduce behavioral despair in the tail suspension test and improve the negative feedback response of the hypothalamic-pituitary-adrenal (HPA) axis in a mouse model of depression.[2]

Clinical Evidence

In humans, the findings are also mixed. Some studies have reported elevated levels of orexin-A in the cerebrospinal fluid (CSF) of patients with depression, while others have found reduced levels.[11][13] One study observed a significant increase in plasma hypocretin-1 (orexin-A) levels in patients with depression and bipolar disorder compared to healthy controls.[14] Another study reported that patients with major depressive disorder have reduced levels of orexin-A in their CSF, and these levels were negatively correlated with the severity of depressive symptoms.[13]

Role of the Orexin System in Anxiety

Preclinical evidence more consistently points towards a pro-anxiety role for the orexin system.[15]

Preclinical Evidence

Central administration of orexin-A in rodents induces anxiety-like behaviors in paradigms such as the elevated plus-maze and the light-dark box test.[4] Optogenetic stimulation of orexin neurons has been shown to increase anxiety-related behaviors in the social interaction test.[16] This effect is thought to be mediated by orexin's projections to brain regions critical for processing fear and anxiety, including the amygdala, bed nucleus of the stria terminalis (BNST), and locus coeruleus (LC).[4][17]

Orexin receptor antagonists have demonstrated anxiolytic properties in preclinical models. For example, the OX1R antagonist SB-334867 has been shown to reduce panic-like behavior and cardiovascular responses to anxiogenic stimuli in a rodent model of panic.[17]

Clinical Evidence

In humans, evidence for the role of the orexin system in anxiety is emerging. One study found that individuals with panic disorder had elevated levels of orexin-A in their CSF compared to healthy controls.[13] A clinical trial investigating the effects of the DORA suvorexant in individuals with panic disorder is underway to assess its potential to reduce panic symptoms.[6]

Quantitative Data Summary

Study TypePopulation/ModelSample TypeOrexin-A LevelsKey FindingsReference
Depression
ClinicalMajor Depressive Disorder Patients vs. ControlsPlasmaIncreasedSignificantly higher plasma hypocretin-1 levels in depression and bipolar disorder patients.[14]
ClinicalMajor Depressive Disorder Patients vs. ControlsCSFDecreasedReduced CSF orexin-A levels negatively correlated with depressive symptom severity.[13]
ClinicalDepressed vs. Control SubjectsCSFNo significant difference in mean levels, but blunted diurnal variation in depressed subjects.Depressed subjects showed a loss of the normal diurnal rhythm of orexin-A.[4]
PreclinicalUnpredictable Chronic Mild Stress (UCMS) MiceBrain (Fos expression)IncreasedIncreased activation of orexin neurons in the dorsomedial hypothalamus/perifornical area.[2]
Anxiety
ClinicalPanic Disorder Patients vs. ControlsCSFIncreasedElevated CSF orexin levels in patients with panic anxiety.[13]
ClinicalAdolescents with Anxiety Disorder vs. ControlsSalivaIncreasedSignificantly higher orexin-A levels in adolescents with anxiety.[17]
PreclinicalRat model of panic--OX1R antagonist reduced panic-like behaviors.[17]
PreclinicalSocial Interaction Test in RatsBrain (Receptor internalization, ERK phosphorylation)Increased (following optogenetic stimulation)Optogenetic stimulation of orexin neurons increased anxiety-like behavior.[16]

Key Experimental Protocols

Animal Models of Depression and Anxiety
  • Unpredictable Chronic Mild Stress (UCMS): This is a widely used rodent model to induce a depressive-like state. It involves exposing animals to a series of mild, unpredictable stressors over several weeks. Behavioral outcomes are assessed using tests like the tail suspension test and forced swim test to measure behavioral despair, and anhedonia is often measured by a sucrose preference test.[2]

  • Elevated Plus Maze (EPM): This is a standard behavioral test for assessing anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic effects are indicated by an increase in the time spent and the number of entries into the open arms.[4]

  • Social Interaction Test: This test measures anxiety-related behavior in a novel social situation. A decrease in the time spent in the interaction zone with a novel conspecific is interpreted as increased anxiety.[16]

Experimental_Workflow_UCMS cluster_stress UCMS Protocol cluster_treatment Treatment Administration cluster_behavioral Behavioral Testing cluster_neurochemical Neurochemical Analysis Stressors Week 1-4: Daily Mild, Unpredictable Stressors (e.g., wet bedding, cage tilt, light/dark cycle reversal) Treatment Chronic Administration of Orexin Receptor Antagonist or Vehicle Control Stressors->Treatment TST_FST Tail Suspension Test (TST) / Forced Swim Test (FST) (Measure immobility time) Treatment->TST_FST SPT Sucrose Preference Test (SPT) (Measure anhedonia) Treatment->SPT HPA_Axis HPA Axis Function (e.g., corticosterone levels) Treatment->HPA_Axis Fos_Expression Fos Immunohistochemistry (Measure neuronal activation) Treatment->Fos_Expression

Caption: Unpredictable Chronic Mild Stress (UCMS) Experimental Workflow.

Optogenetic Manipulation of Orexin Neurons

Optogenetics allows for the precise temporal control of neuronal activity using light. In the context of orexin research, this technique has been used to investigate the causal role of orexin neuron activation in anxiety-related behaviors.[16]

  • Viral Vector Injection: A viral vector carrying the gene for a light-sensitive ion channel (e.g., Channelrhodopsin-2, ChR2) is injected into the lateral hypothalamus of transgenic mice that express Cre recombinase specifically in orexin neurons. This results in the expression of ChR2 only in orexin-producing neurons.

  • Optic Fiber Implantation: An optic fiber is implanted above the lateral hypothalamus to deliver light to the ChR2-expressing neurons.

  • Behavioral Testing with Light Stimulation: Animals are placed in a behavioral apparatus (e.g., social interaction arena), and laser light is delivered through the optic fiber to activate the orexin neurons at specific times. Behavioral responses are recorded and analyzed.

  • Post-mortem Analysis: Brain tissue is collected after the experiment to verify the correct targeting of the viral vector and to assess the downstream effects of orexin neuron activation, such as receptor internalization or phosphorylation of signaling molecules like ERK in target brain regions.[16]

Measurement of Orexin Levels
  • Radioimmunoassay (RIA): This has been the standard method for quantifying orexin-A in CSF and plasma.[18][19] It is a highly sensitive technique but can be affected by the cross-reactivity of antibodies with orexin fragments.[20]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a more recent and highly specific method for measuring orexin levels.[18][20][21] It can distinguish between the intact peptide and its metabolites, providing a more accurate quantification.[20]

Orexin System's Interaction with Monoaminergic Systems

The orexin system extensively interacts with monoaminergic systems, including norepinephrine, serotonin, and dopamine pathways, which are well-established targets for antidepressant and anxiolytic medications.[7][11][22] Orexin neurons send excitatory projections to the locus coeruleus (norepinephrine), dorsal raphe nucleus (serotonin), and ventral tegmental area (dopamine), thereby influencing the release of these key neurotransmitters involved in mood regulation.[4][7][22] This interaction provides a neurobiological basis for how alterations in orexin signaling could contribute to the symptoms of depression and anxiety.

Orexin_Monoamine_Interaction cluster_orexin Orexin System cluster_limbic Limbic System & Cortex Orexin_Neurons Orexin Neurons (Lateral Hypothalamus) LC Locus Coeruleus (Norepinephrine) Orexin_Neurons->LC Excitatory DRN Dorsal Raphe Nucleus (Serotonin) Orexin_Neurons->DRN Excitatory VTA Ventral Tegmental Area (Dopamine) Orexin_Neurons->VTA Excitatory Amygdala Amygdala LC->Amygdala PFC Prefrontal Cortex LC->PFC DRN->Amygdala DRN->PFC VTA->PFC NAc Nucleus Accumbens VTA->NAc

Caption: Orexin System and Monoaminergic System Interaction.

Therapeutic Implications and Future Directions

The growing body of evidence implicating the orexin system in the pathophysiology of depression and anxiety has spurred the development of orexin receptor antagonists as potential novel treatments.[23] Dual orexin receptor antagonists, such as suvorexant, lemborexant, and daridorexant, are already approved for the treatment of insomnia.[24] Given the high comorbidity of insomnia with depression and anxiety, these agents may offer a dual benefit by improving sleep and potentially alleviating mood and anxiety symptoms.[23]

A phase 2 study of the selective OX2R antagonist seltorexant as an adjunctive treatment for major depressive disorder showed promising results, particularly in patients with baseline insomnia or fatigue.[25] However, a trial with the DORA filorexant was terminated early and did not show a significant antidepressant effect.[25] These mixed results highlight the need for further research to delineate the specific roles of OX1R and OX2R in mood and anxiety regulation and to identify patient populations most likely to benefit from orexin-targeted therapies.

Future research should focus on:

  • Clarifying the discrepancies in clinical findings regarding orexin levels in depression.

  • Investigating the circuit-specific roles of orexin in different subtypes of depression and anxiety.

  • Conducting large-scale clinical trials to evaluate the efficacy and safety of orexin receptor antagonists as primary or adjunctive treatments for mood and anxiety disorders.

  • Exploring the potential of orexin receptor agonists for conditions characterized by orexin deficiency.

References

Methodological & Application

Application Notes and Protocols for In Vitro Efficacy Testing of JNJ-61393215

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro assays to characterize the efficacy of JNJ-61393215, a selective orexin-1 receptor (OX1R) antagonist. The following sections describe the necessary materials and methods to determine the binding affinity and functional potency of this compound.

Introduction to JNJ-61393215 and In Vitro Efficacy Testing

JNJ-61393215 is a selective antagonist of the orexin-1 receptor (OX1R), a G-protein coupled receptor (GPCR) involved in regulating various physiological processes, including wakefulness, reward, and anxiety.[1] In vitro efficacy testing is crucial for characterizing the pharmacological profile of JNJ-61393215, providing essential data on its potency and selectivity. The primary in vitro methods for this characterization are radioligand binding assays and functional cell-based assays, such as calcium mobilization assays.

Radioligand binding assays directly measure the affinity of a compound for its target receptor. Functional assays, on the other hand, assess the compound's ability to modulate the receptor's signaling pathway in a cellular context. For OX1R, which couples to the Gq protein, activation leads to an increase in intracellular calcium concentration. Therefore, a calcium mobilization assay is a suitable method to quantify the antagonistic activity of JNJ-61393215.

Orexin-1 Receptor Signaling Pathway

The binding of the endogenous ligand, orexin-A, to the OX1R activates the Gq alpha subunit of the heterotrimeric G-protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses. JNJ-61393215 acts by competitively binding to the OX1R, thereby preventing orexin-A from binding and initiating this signaling cascade.

OX1R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Binds & Activates JNJ_61393215 JNJ-61393215 JNJ_61393215->OX1R Binds & Inhibits Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Triggers Release Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response Initiates

Caption: Orexin-1 Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro efficacy data for JNJ-61393215.

Table 1: Radioligand Binding Affinity of JNJ-61393215

ReceptorSpeciespKi (mean ± SEM)
OX1RHuman8.17 ± 0.09
OX1RRat8.13 ± 0.09
OX2RHuman6.12

Data sourced from Translational Psychiatry (2020).[1]

Table 2: Functional Antagonist Potency of JNJ-61393215

ReceptorSpeciespKB (mean ± SEM)
OX1RHuman7.76 ± 0.05
OX1RRat7.72 ± 0.12
OX2RHuman6.01

Data sourced from Translational Psychiatry (2020).[1]

Experimental Protocols

Protocol 1: OX1R Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of JNJ-61393215 for the human and rat orexin-1 receptors.

Experimental Workflow

Caption: Radioligand Binding Assay Workflow.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing either human or rat OX1R.

  • Radioligand: [³H]-SB-674042 (a known OX1R antagonist).

  • Test Compound: JNJ-61393215.

  • Non-specific Binding Control: A high concentration of a non-labeled OX1R antagonist (e.g., 10 µM SB-334867).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Filtration Plate: 96-well glass fiber filter plate (e.g., Millipore Multiscreen).

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of JNJ-61393215 in 100% DMSO.

    • Create a serial dilution of JNJ-61393215 in assay buffer to achieve final assay concentrations typically ranging from 0.1 nM to 10 µM.

    • Dilute the [³H]-SB-674042 in assay buffer to a final concentration of approximately 1 nM.

    • Resuspend the cell membranes in assay buffer to a final protein concentration of 10-20 µg per well.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 25 µL of [³H]-SB-674042, and 25 µL of cell membrane suspension.

    • Non-specific Binding: Add 50 µL of non-specific binding control, 25 µL of [³H]-SB-674042, and 25 µL of cell membrane suspension.

    • Competitive Binding: Add 50 µL of each JNJ-61393215 dilution, 25 µL of [³H]-SB-674042, and 25 µL of cell membrane suspension.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration:

    • Pre-wet the filter plate with assay buffer.

    • Rapidly transfer the contents of the incubation plate to the filter plate and apply a vacuum to separate the bound from the free radioligand.

    • Wash the filters three times with ice-cold assay buffer.

  • Detection:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the JNJ-61393215 concentration.

    • Determine the IC50 value (the concentration of JNJ-61393215 that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Protocol 2: OX1R Calcium Mobilization Assay

This protocol describes a cell-based functional assay to determine the potency (pKB) of JNJ-61393215 as an antagonist of the orexin-1 receptor by measuring changes in intracellular calcium concentration.

Experimental Workflow

Caption: Calcium Mobilization Assay Workflow.

Materials:

  • Cell Line: CHO-K1 cells stably expressing the human orexin-1 receptor (CHO-K1/OX1).[2]

  • Culture Medium: Ham's F12K medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 400 µg/ml G418.[2]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • OX1R Agonist: Orexin-A.

  • Test Compound: JNJ-61393215.

  • Assay Plates: Black-walled, clear-bottom 96-well microplates.

  • Instrumentation: A fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements with automated liquid handling.

Procedure:

  • Cell Culture and Plating:

    • Culture CHO-K1/OX1 cells in the recommended medium at 37°C in a 5% CO₂ incubator.

    • Seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates for 24 hours.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) in assay buffer. Probenecid (2.5 mM) can be included to prevent dye leakage.

    • Remove the culture medium from the cell plates and add 100 µL of the loading buffer to each well.

    • Incubate the plates for 60 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Prepare serial dilutions of JNJ-61393215 in assay buffer.

    • Add the desired volume of the JNJ-61393215 dilutions to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a solution of Orexin-A in assay buffer at a concentration that elicits a submaximal response (EC₈₀), typically in the low nanomolar range.

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • Initiate the measurement, which typically involves a baseline fluorescence reading for 10-20 seconds, followed by the automated addition of the Orexin-A solution.

    • Continue to record the fluorescence intensity for an additional 2-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Plot the percentage of inhibition (relative to the response with agonist alone) against the logarithm of the JNJ-61393215 concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

    • Calculate the pKB value using the Schild equation for competitive antagonism.

Conclusion

The described in vitro assays are fundamental for the characterization of JNJ-61393215's efficacy as a selective OX1R antagonist. The radioligand binding assay provides a direct measure of its affinity for the receptor, while the calcium mobilization assay confirms its functional antagonism in a cellular context. Accurate execution of these protocols will yield reliable data on the potency and selectivity of JNJ-61393215, which are critical for its preclinical and clinical development.

References

Application Notes & Protocols: Evaluating the Anxiolytic Effects of Tebideutorexant in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tebideutorexant (also known as JNJ-61393215) is an investigational compound under development for depression and anxiety disorders.[1] It functions as a selective antagonist for the orexin-1 receptor (OX1R).[1] The orexin system, originating in the lateral hypothalamus, plays a crucial role in regulating various physiological processes, including sleep-wake cycles, reward-seeking, and emotional behaviors like stress and anxiety.[2][3] Orexin neurons project to brain regions heavily implicated in fear and anxiety, such as the amygdala and the bed nucleus of the stria terminalis.[3] By blocking the action of orexin neuropeptides at the OX1R, this compound is hypothesized to mitigate the hyperarousal states associated with anxiety and panic disorders. Preclinical studies have demonstrated its potential anti-panic properties in rodent models.[4][5]

These application notes provide detailed protocols for established animal models relevant for assessing the anxiolytic efficacy of this compound.

Orexin Signaling Pathway in Anxiety and this compound's Mechanism of Action

The orexin system's role in anxiety is linked to its projections to key emotional regulation centers in the brain. Orexin neurons are activated by anxiogenic stimuli, contributing to the expression of fear and anxiety-related behaviors.[5] this compound acts by selectively blocking the OX1 receptor, thereby preventing downstream signaling initiated by the binding of Orexin-A and Orexin-B.

OrexinSignaling cluster_0 Hypothalamus cluster_1 Anxiety & Fear Circuitry cluster_2 Mechanism of Action LH Lateral Hypothalamus (Orexin Neurons) Amygdala Amygdala LH->Amygdala Orexin A/B Release BNST BNST LH->BNST Orexin A/B Release mPFC mPFC LH->mPFC Orexin A/B Release OX1R OX1 Receptor Amygdala->OX1R Orexin Binding BNST->OX1R Orexin Binding mPFC->OX1R Orexin Binding AnxietyResponse Anxiety/Panic Response OX1R->AnxietyResponse Signal Transduction This compound This compound This compound->OX1R Antagonism

Caption: Orexin signaling pathway in anxiety and the inhibitory action of this compound.

Animal Models for Anxiolytic Efficacy

CO₂ Inhalation Model of Panic

This model is a translational paradigm used to induce panic-like symptoms in both rodents and humans by exposing them to a higher concentration of carbon dioxide.[5] It has been successfully used to demonstrate the anti-panic effects of this compound in rats.[5][6]

Experimental Protocol:

  • Animal Acclimation: Male Sprague-Dawley rats are single-housed and acclimated to the facility for at least 7 days, with handling for 3 days prior to the experiment to reduce stress.

  • Drug Administration: Animals are randomly assigned to groups. This compound (e.g., 3, 10, 30 mg/kg) or vehicle is administered orally (p.o.) 60-90 minutes before the test. A positive control, such as alprazolam, may be included.

  • Apparatus: A standard rodent cage (e.g., 45 x 24 x 20 cm) with a sealed lid containing inlet and outlet ports for gas delivery.

  • Procedure:

    • The rat is placed in the chamber and allowed a 5-minute habituation period with normal air flow (2 L/min).

    • The gas mixture is switched to 35% CO₂ (balanced with 65% O₂) for a 2-minute challenge period.[5]

    • Behavior is video-recorded throughout the session.

  • Data Analysis: The primary endpoint is the time spent immobile or "freezing," which is considered a panic-like defensive behavior. Other measures can include locomotor activity and autonomic responses if equipment is available.

CO2_Workflow acclimation 1. Animal Acclimation (7 days) dosing 2. Drug Administration (this compound or Vehicle) acclimation->dosing habituation 3. Chamber Habituation (5 min, Normal Air) dosing->habituation co2_challenge 4. CO₂ Challenge (2 min, 35% CO₂) habituation->co2_challenge data_collection 5. Behavioral Recording (Video) co2_challenge->data_collection analysis 6. Data Analysis (Freezing Behavior) data_collection->analysis

Caption: Experimental workflow for the CO₂ inhalation model of panic.

Representative Data: The following table illustrates the expected dose-dependent effect of this compound on panic-like behavior in the rat CO₂ model, based on published findings.[5][6]

Treatment GroupDose (mg/kg, p.o.)Mean Freezing Time (seconds)% Reduction vs. Vehicle
Vehicle-85 ± 7.2-
This compound1058 ± 6.531.8%
This compound3042 ± 5.9 50.6%
Alprazolam (Positive Control)1.045 ± 6.147.1%
Data are represented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. Data are illustrative based on described dose-dependent attenuation.
Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[7] It relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[8][9] Anxiolytic compounds typically increase the time spent and entries into the open arms.

Experimental Protocol:

  • Animal Acclimation: Mice (e.g., C57BL/6J) or rats are housed in groups and acclimated for at least one week. Handle animals for several days before testing.

  • Drug Administration: this compound or vehicle is administered (e.g., p.o. or i.p.) at a predetermined time (e.g., 60 minutes) before the test.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two arms enclosed by high walls. The maze is typically made of a non-reflective material and situated in a dimly lit room (e.g., 100 lux).[9]

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore freely for a 5-minute session.[7]

    • The session is recorded by an overhead video camera for later analysis.

    • Thoroughly clean the maze with 70% ethanol between trials to remove olfactory cues.

  • Data Analysis: Key parameters include:

    • Time spent in the open arms vs. closed arms.

    • Number of entries into the open arms vs. closed arms.

    • Total distance traveled (to control for locomotor effects).

EPM_Workflow acclimation 1. Animal Acclimation & Handling dosing 2. Drug Administration (this compound or Vehicle) acclimation->dosing placement 3. Placement in EPM (Center Zone) dosing->placement exploration 4. Free Exploration (5 minutes) placement->exploration data_collection 5. Video Recording exploration->data_collection analysis 6. Data Analysis (Arm Entries/Time) data_collection->analysis

Caption: Experimental workflow for the Elevated Plus Maze test.

Representative Data: The table below shows hypothetical data for an orexin antagonist in the EPM, demonstrating a classic anxiolytic profile. While a dual orexin receptor antagonist (DORA) showed no significant effects in an EPM study on TBI mice[10], another DORA, daridorexant, has shown anxiolytic-like effects in other models[11][12].

Treatment GroupDose (mg/kg)% Time in Open ArmsOpen Arm EntriesTotal Distance (cm)
Vehicle-15.2 ± 2.18.5 ± 1.31550 ± 120
This compound1028.5 ± 3.512.1 ± 1.81525 ± 135
This compound3035.1 ± 4.0 14.5 ± 2.01490 ± 110
Diazepam (Positive Control)2.038.4 ± 4.2 15.2 ± 2.11350 ± 140
*Data are represented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. Data are illustrative.
Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[13] Anxious animals tend to stay close to the walls (thigmotaxis) and avoid the exposed center of the arena. Anxiolytics are expected to increase the time spent and distance traveled in the center zone.

Experimental Protocol:

  • Animal Acclimation: As described for the EPM.

  • Drug Administration: this compound or vehicle is administered prior to the test.

  • Apparatus: A square or circular arena (e.g., 50 x 50 x 40 cm for mice) with walls high enough to prevent escape. The arena floor is divided into a central zone and a peripheral zone by software.

  • Procedure:

    • Gently place the animal in one corner of the arena.

    • Allow the animal to explore for a set period, typically 10-15 minutes.[14]

    • Record the session with an overhead video camera linked to a tracking system.

    • Clean the arena thoroughly between subjects.

  • Data Analysis:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Total distance traveled (overall locomotor activity).

    • Frequency of entries into the center zone.

OFT_Workflow acclimation 1. Animal Acclimation & Handling dosing 2. Drug Administration (this compound or Vehicle) acclimation->dosing placement 3. Placement in Arena (Corner) dosing->placement exploration 4. Free Exploration (10-15 minutes) placement->exploration data_collection 5. Video Tracking exploration->data_collection analysis 6. Data Analysis (Center vs. Periphery) data_collection->analysis

Caption: Experimental workflow for the Open Field Test.

Representative Data: Illustrative data demonstrating a potential anxiolytic effect in the OFT. It is crucial to monitor total distance traveled, as orexin antagonists can cause sedation or hypoactivity, which could confound the results.[10]

Treatment GroupDose (mg/kg)Time in Center (seconds)Center EntriesTotal Distance (cm)
Vehicle-35 ± 4.118 ± 2.52100 ± 150
This compound1055 ± 5.225 ± 3.12050 ± 160
This compound3072 ± 6.8 31 ± 3.51980 ± 145
Diazepam (Positive Control)2.080 ± 7.5 35 ± 4.01750 ± 180
*Data are represented as mean ± SEM. *p<0.05, *p<0.01 compared to Vehicle. Data are illustrative.

References

Application Notes & Protocols for Measuring Tebideutorexant Levels in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the quantitative analysis of tebideutorexant in plasma, a selective orexin-1 receptor antagonist currently under investigation for depression and anxiety disorders.[1] The protocols described herein are based on established bioanalytical techniques for similar orexin receptor antagonists, primarily utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective method for quantifying small molecules in complex biological matrices.[2][3][4]

Overview of Analytical Techniques

The quantification of this compound in plasma can be effectively achieved using High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS). This approach offers excellent specificity and sensitivity, which are critical for pharmacokinetic and toxicokinetic studies in drug development. While other techniques like HPLC with UV detection exist, LC-MS/MS is generally preferred for its superior performance in complex biological samples.

Key Advantages of LC-MS/MS:

  • High Selectivity: The ability to monitor specific precursor-to-product ion transitions for this compound minimizes interference from endogenous plasma components.

  • High Sensitivity: Achieves low limits of quantification (LLOQ), often in the low ng/mL range, which is essential for accurately characterizing the drug's pharmacokinetic profile.[4][5][6]

  • Broad Dynamic Range: Can accurately measure a wide range of concentrations, accommodating fluctuations in plasma levels following administration.[2]

Experimental Protocols

This section details a typical LC-MS/MS method for the determination of this compound in plasma. The protocol is divided into sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation: Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a common and effective technique for extracting small molecule drugs like this compound from plasma. It involves partitioning the analyte between the aqueous plasma phase and an immiscible organic solvent.

Materials:

  • Human plasma (or relevant species)

  • This compound analytical standard

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C, ²H₃-tebideutorexant)

  • Methyl t-butyl ether (MTBE)

  • Acetonitrile (ACN)

  • Formic acid

  • Ammonium formate

  • Water, HPLC grade

  • Microcentrifuge tubes (1.5 mL)

  • 96-well plates (optional, for high-throughput analysis)

Protocol:

  • Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add the appropriate volume of this compound working solution. For blank samples, add 10 µL of the vehicle solution.

  • Vortex: Briefly vortex the samples to ensure homogeneity.

  • Extraction: Add 500 µL of methyl t-butyl ether (MTBE) to each tube.

  • Mixing: Cap the tubes and vortex vigorously for 5 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (approximately 450 µL) to a clean tube or a 96-well plate.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 30:70 v/v 10mM ammonium formate, pH 3/acetonitrile).

  • Vortex and Centrifuge: Vortex the reconstituted samples for 1 minute and then centrifuge at 4,000 rpm for 5 minutes to pellet any particulates.

  • Analysis: Transfer the supernatant to autosampler vials or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

The following are typical chromatographic conditions for the analysis of orexin receptor antagonists.

ParameterCondition
HPLC System Waters Acquity UPLC or equivalent
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.3 mL/min
Gradient Isocratic or gradient elution (e.g., 30% B for 2 min)
Column Temperature 40°C
Injection Volume 5 µL
Run Time 3-5 minutes
Mass Spectrometry

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) for quantification.

ParameterCondition
Mass Spectrometer Sciex API 4000 or equivalent triple quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) To be determined by direct infusion of the analytical standard. A hypothetical transition based on suvorexant could be m/z 461 -> [product ion].
MRM Transition (SIL-IS) To be determined by direct infusion. A hypothetical transition could be m/z 465 -> [product ion].
Collision Energy (CE) Optimized for each transition
Declustering Potential (DP) Optimized for each transition
Ion Source Temperature 500°C

Data Presentation and Validation Parameters

A bioanalytical method for this compound should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize key validation parameters that should be assessed.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
This compound1 - 10001> 0.99

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (% of Nominal)Inter-day Precision (%CV)Inter-day Accuracy (% of Nominal)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix Factor
Low QC3> 800.85 - 1.15
High QC800> 800.85 - 1.15

Table 4: Stability

Stability ConditionDurationQC LevelMean Stability (% of Nominal)
Bench-top24 hours at Room TemperatureLow, High85 - 115
Freeze-Thaw3 cyclesLow, High85 - 115
Long-term30 days at -80°CLow, High85 - 115

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the bioanalytical workflow for measuring this compound in plasma.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is add_lle Add LLE Solvent (MTBE) add_is->add_lle vortex1 Vortex add_lle->vortex1 centrifuge1 Centrifuge vortex1->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc msms MS/MS Detection (MRM Mode) hplc->msms integrate Peak Integration msms->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of this compound calibrate->quantify

Caption: Bioanalytical workflow for this compound quantification.

This compound Signaling Pathway

This compound is a selective orexin-1 receptor (OX1R) antagonist. The orexin system is involved in regulating arousal, wakefulness, and motivation. By blocking the OX1R, this compound modulates downstream signaling pathways.

G cluster_pathway Orexin-1 Receptor Signaling orexin_a Orexin-A ox1r OX1R (Gq-coupled receptor) orexin_a->ox1r Activates This compound This compound This compound->ox1r Inhibits gq Gq protein ox1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from ER) ip3->ca_release Stimulates pkc Protein Kinase C (PKC) dag->pkc Activates downstream Downstream Cellular Effects (e.g., neuronal excitability) ca_release->downstream pkc->downstream

References

Protocol for dissolving and storing Tebideutorexant for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the dissolution and storage of Tebideutorexant (also known as JNJ-61393215), a selective orexin 1 receptor (OX1R) antagonist. These guidelines are intended for use in preclinical and research settings.

Chemical Information

PropertyValueSource
IUPAC Name {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone[1]
Molecular Formula C₂₃H₁₆D₂F₄N₄O₂[1]
Molecular Weight 460.43 g/mol [2]
CAS Number 1637681-55-0[1]
Mechanism of Action Selective Orexin 1 Receptor (OX1R) Antagonist[1]

Dissolution Protocol

Quantitative solubility data for this compound in common laboratory solvents is not widely published. The following protocol is based on general practices for compounds with similar structures and should be optimized as needed. It is highly recommended to consult the Certificate of Analysis provided by the supplier for any available solubility data.

Recommended Solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Absolute Ethanol (≥99.5%)

  • Sterile, nuclease-free microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure for Preparing a Stock Solution (e.g., 10 mM in DMSO):

  • Calculate the required mass of this compound:

    • Mass (mg) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)

    • Example for 1 mL of a 10 mM stock solution: 0.010 mol/L * 0.001 L * 460.43 g/mol * 1000 mg/g = 4.60 mg

  • Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of DMSO to the tube.

  • Dissolution:

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) or brief sonication may be used. Visually inspect the solution to ensure it is clear and free of particulates.

  • Sterilization (Optional): If required for cell culture experiments, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

Storage Protocol

Solid Compound:

  • Store the solid powder in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[2]

Stock Solutions:

  • DMSO stock solutions: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (months) or at -80°C for long-term storage.[2]

Experimental Protocol Example: In Vitro Calcium Mobilization Assay

This protocol describes a common method to evaluate the antagonist activity of this compound at the Orexin 1 Receptor.

Objective: To determine the IC₅₀ of this compound by measuring its ability to inhibit Orexin-A-induced calcium mobilization in cells expressing OX1R.

Materials:

  • HEK293 cells stably expressing the human Orexin 1 Receptor (or other suitable cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

  • Orexin-A (agonist)

  • This compound stock solution (in DMSO)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • 96-well black, clear-bottom microplates

  • Fluorescent plate reader with calcium measurement capabilities

Procedure:

  • Cell Seeding: Seed the OX1R-expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye according to the manufacturer's instructions.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. Also, prepare a solution of Orexin-A at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Antagonist Incubation: Add the diluted this compound solutions to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Calcium Measurement:

    • Place the plate in the fluorescent plate reader and begin recording the baseline fluorescence.

    • Add the Orexin-A solution to the wells to stimulate the receptor.

    • Continue recording the fluorescence to measure the change in intracellular calcium concentration.

  • Data Analysis:

    • Determine the peak fluorescence intensity for each well.

    • Normalize the data to the response of the positive control (Orexin-A alone) and negative control (buffer alone).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Mechanism of Action: Orexin 1 Receptor Signaling Pathway

This compound is a selective antagonist of the Orexin 1 Receptor (OX1R), a G-protein coupled receptor (GPCR). The diagram below illustrates the canonical signaling pathway activated by the endogenous ligand, Orexin-A, which is inhibited by this compound.

Orexin1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX1R Orexin 1 Receptor (OX1R) Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses PKC->Downstream Ca_release->Downstream OrexinA Orexin-A (Agonist) OrexinA->OX1R Binds & Activates This compound This compound (Antagonist) This compound->OX1R Binds & Inhibits

Caption: Orexin 1 Receptor Signaling Pathway.

References

Application Notes and Protocols for Determining OX1R Antagonism by Tebideutorexant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebideutorexant (also known as JNJ-61393215) is a selective antagonist of the Orexin-1 receptor (OX1R).[1][2] The orexin system, consisting of orexin neuropeptides and their receptors (OX1R and OX2R), plays a crucial role in regulating various physiological processes, including wakefulness, appetite, and reward.[3][4] Dysregulation of the orexin system has been implicated in several disorders, and OX1R in particular is a promising therapeutic target for conditions such as anxiety and substance use disorders.

These application notes provide detailed protocols for cell-based assays to characterize the antagonism of OX1R by this compound. The described methods are essential for determining the binding affinity and functional potency of this compound and other potential OX1R antagonists.

Data Presentation

The following table summarizes the quantitative data for this compound's activity at human orexin receptors.

CompoundReceptorAssay TypeParameterValue
This compoundHuman OX1RRadioligand BindingpKi8.17
This compoundHuman OX2RRadioligand BindingpKi6.12

pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the OX1R signaling pathway and the general workflow of the cell-based assays described in this document.

OX1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol OX1R OX1R Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG OrexinA Orexin-A OrexinA->OX1R Binds & Activates This compound This compound (Antagonist) This compound->OX1R Blocks ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_cyto Ca2+ (Increased) ER->Ca_cyto Releases Ca2+ Ca_ER Ca2+ Ca_cyto->PKC Activates Downstream Downstream Cellular Responses Ca_cyto->Downstream PKC->Downstream

Caption: OX1R Signaling Pathway.

Experimental_Workflow cluster_assays Cell-Based Assays for OX1R Antagonism start Start cell_prep Cell Preparation (e.g., CHO-K1 or HEK293 expressing human OX1R) start->cell_prep assay_choice Select Assay cell_prep->assay_choice binding_assay Radioligand Binding Assay assay_choice->binding_assay Affinity functional_assay Functional Assay assay_choice->functional_assay Potency data_acq Data Acquisition binding_assay->data_acq calcium_assay Calcium Mobilization Assay (FLIPR) functional_assay->calcium_assay ip1_assay IP-One Assay (HTRF) functional_assay->ip1_assay calcium_assay->data_acq ip1_assay->data_acq data_analysis Data Analysis data_acq->data_analysis results Determine pKi, pKB, or IC50 data_analysis->results

Caption: Experimental Workflow.

Experimental Protocols

Radioligand Binding Assay for Determining this compound Affinity (Ki)

This protocol describes a competitive binding assay to determine the affinity of this compound for the human OX1R.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing human OX1R.

  • Radioligand: [¹²⁵I] Orexin-A or a suitable tritiated antagonist like [³H]-SB-334867.

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known non-radiolabeled OX1R antagonist (e.g., SB-334867).

  • Test Compound: this compound.

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment:

    • 96-well microplates.

    • Cell harvester with glass fiber filters (e.g., Whatman GF/C).

    • Scintillation counter.

    • Incubator.

Protocol:

  • Membrane Preparation:

    • Culture cells to confluency.

    • Harvest cells and homogenize in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add membrane preparation, radioligand (at a concentration near its Kd), and binding buffer.

    • Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of the non-labeled antagonist.

    • Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting:

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: Calcium Mobilization (FLIPR) for OX1R Antagonism

This protocol measures the ability of this compound to inhibit Orexin-A-induced intracellular calcium mobilization in cells expressing OX1R.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing human OX1R.[5][6]

  • Agonist: Orexin-A.

  • Test Compound: this compound.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Buffers:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Equipment:

    • 96- or 384-well black-walled, clear-bottom microplates.

    • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument.

    • Incubator (37°C, 5% CO₂).

Protocol:

  • Cell Plating:

    • Seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare the calcium indicator dye loading solution in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate for 60 minutes at 37°C.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in assay buffer in a separate compound plate.

    • Prepare the Orexin-A solution at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • FLIPR Assay:

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • The instrument will first add the this compound solutions to the cell plate and incubate for a defined period (e.g., 15-30 minutes).

    • The instrument will then add the Orexin-A solution to all wells.

    • Measure the fluorescence intensity before and after the addition of the agonist to monitor changes in intracellular calcium.

  • Data Analysis:

    • The change in fluorescence is proportional to the intracellular calcium concentration.

    • Determine the inhibitory effect of this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Calculate the IC₅₀ value.

    • The antagonist dissociation constant (Kb) can be calculated using the Schild equation if a full dose-response curve to the agonist is performed in the presence of multiple antagonist concentrations.

Functional Assay: IP-One (HTRF) for OX1R Antagonism

This protocol measures the accumulation of inositol monophosphate (IP1), a downstream product of PLC activation, to determine the functional potency of this compound.

Materials:

  • Cells: CHO-K1 or HEK293 cells stably expressing human OX1R.

  • Agonist: Orexin-A.

  • Test Compound: this compound.

  • Assay Kit: IP-One HTRF kit (contains IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer).

  • Stimulation Buffer: Provided with the kit, typically contains LiCl to inhibit IP1 degradation.

  • Equipment:

    • 384-well white microplates.

    • HTRF-compatible plate reader.

    • Incubator (37°C).

Protocol:

  • Cell Preparation:

    • Harvest and resuspend the cells in the stimulation buffer.

  • Assay Setup (in a 384-well plate):

    • Add varying concentrations of this compound to the wells.

    • Add the cell suspension to the wells.

    • Incubate for a short period (e.g., 15 minutes) at 37°C.

    • Add Orexin-A (at its EC₈₀ concentration) to the wells.

  • Incubation:

    • Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.

  • Detection:

    • Add the IP1-d2 conjugate and the anti-IP1 cryptate antibody to the wells.

    • Incubate for 60 minutes at room temperature.

  • Reading:

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 620 nm and 665 nm).

  • Data Analysis:

    • The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of IP1 produced.

    • Calculate the percentage of inhibition of the Orexin-A response by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC₅₀ value.

References

Troubleshooting & Optimization

Addressing variability in animal studies with JNJ-61393215

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for JNJ-61393215 (tebideutorexant). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this selective orexin-1 receptor (OX1R) antagonist in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JNJ-61393215?

A1: JNJ-61393215 is a potent and selective orexin-1 receptor (OX1R) antagonist.[1][2] The orexin system is involved in regulating various physiological functions, including arousal, stress, and reward.[3][4] By selectively blocking the OX1R, JNJ-61393215 is hypothesized to mitigate responses to stressful or anxiogenic stimuli without the sedative effects associated with dual OX1R/OX2R antagonists.[1][4]

Q2: What is the selectivity profile of JNJ-61393215 for OX1R versus OX2R?

A2: JNJ-61393215 demonstrates high selectivity for the human orexin-1 receptor. In vitro studies have shown its affinity (pKi) for OX1R to be 8.17, compared to 6.12 for OX2R, indicating approximately 100-fold selectivity.[1][5]

Q3: What are the expected effects of JNJ-61393215 in animal models?

A3: In preclinical studies, JNJ-61393215 has been shown to produce anxiolytic-like effects, particularly in models that involve an anxiogenic challenge.[6][7] For instance, it dose-dependently attenuates panic-like behaviors and associated cardiovascular responses induced by CO2 inhalation or sodium lactate infusion in rats.[4][7][8]

Q4: Does JNJ-61393215 affect sleep and wakefulness?

A4: Unlike dual orexin receptor antagonists, selective blockade of OX1R by JNJ-61393215 has minimal effect on spontaneous sleep-wake cycles in wild-type rodents under baseline conditions.[5][7] However, to confirm target engagement in vivo, studies have shown that in OX2R knockout mice, JNJ-61393215 can promote REM sleep.[7] This suggests that its primary effects are not sedative but are specific to the modulation of stress and arousal pathways.

Q5: What is the known safety and tolerability profile?

A5: In human clinical trials, JNJ-61393215 has been generally well-tolerated. The most frequently reported adverse events were mild somnolence and headache.[6][7]

Troubleshooting Guide

Issue 1: Lack of Efficacy or High Variability in Behavioral Readouts

Question: We are administering JNJ-61393215 to rodents but are not observing a consistent, significant effect on anxiety-related behaviors. Why might this be happening?

Potential Causes and Solutions:

  • Absence of a "Challenged" State: The anxiolytic effects of JNJ-61393215 are most robustly observed under conditions of hyperarousal or in response to a panic- or anxiety-inducing stimulus.[1][6] In unchallenged, naive animals, the compound may show no detectable behavioral effects.[7]

    • Solution: Implement an experimental model that induces a state of stress, fear, or panic. Validated models for JNJ-61393215 include CO2 inhalation[7][9] and sodium lactate infusion.[4] The choice of model should be relevant to the specific research question.

  • Suboptimal Dosing or Timing: The effects of JNJ-61393215 are dose-dependent.[6] Furthermore, administration must be timed appropriately relative to the behavioral test to ensure adequate plasma and brain concentrations.

    • Solution: Conduct a dose-response study to determine the optimal dose for your specific model and strain. Refer to the pharmacokinetic data (Table 2) to align the timing of administration with the peak plasma concentration (Tmax) and the behavioral paradigm. Pre-treatment is typically required before the anxiogenic challenge.

  • Inappropriate Behavioral Endpoints: The mechanism of JNJ-61393215 may influence specific domains of anxiety differently.

    • Solution: Utilize behavioral assays and physiological measures that are sensitive to panic and hyperarousal. For example, in the CO2 model, endpoints such as social interaction time and changes in mean arterial blood pressure have been shown to be effective.[8]

Issue 2: Unexpected Sedative Effects Observed

Question: Our animals appear lethargic or sedated after administration of JNJ-61393215, which was unexpected for a selective OX1R antagonist. What could be the cause?

Potential Causes and Solutions:

  • High Dose: While selective for OX1R, very high doses might lead to off-target effects or an exaggeration of intended pharmacology. Somnolence has been reported as a mild adverse event in humans.[6][7]

    • Solution: Re-evaluate the dose being used. If a dose-response study has not been performed, consider testing a lower dose range. Ensure that the observed effects are differentiated from genuine sedation versus reduced anxiety-induced hyperlocomotion.

  • Interaction with Other Factors: The animal's housing conditions, time of day for testing (circadian rhythm), or interaction with other experimental compounds could influence arousal levels.

    • Solution: Standardize experimental conditions meticulously. Conduct testing at the same time of day. If using co-administered compounds, run appropriate vehicle and single-agent controls to isolate the effects of JNJ-61393215.

Issue 3: Difficulty with Formulation and Administration

Question: We are unsure how to properly formulate JNJ-61393215 for oral administration in our animal studies.

Potential Causes and Solutions:

  • Improper Vehicle Selection: The solubility and stability of the compound are dependent on the vehicle, which can impact bioavailability and, consequently, experimental outcomes.

    • Solution: While specific vehicle compositions for preclinical studies are not always published, a common approach for oral gavage of similar small molecules is a suspension in a vehicle such as 0.5% methylcellulose in water. It is highly recommended to perform small-scale solubility and stability tests with your chosen vehicle before beginning large-scale animal experiments. Always include a vehicle-only control group in your study design.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity and Potency

ReceptorSpeciesAssay TypeValue (pKi)Selectivity (OX1R vs OX2R)
OX1R HumanRadioligand Binding8.17 ± 0.09~112-fold
OX2R HumanRadioligand Binding6.12
OX1R RatRadioligand Binding8.13 ± 0.09

Data sourced from Salvadore et al., 2020 and de Wit et al., 2023.[1][7]

Table 2: Pharmacokinetic Parameters of JNJ-61393215 in Healthy Human Volunteers (Single Ascending Dose)

DoseTmax (Median, hours)Cmax (Mean, ng/mL)Half-life (Mean, hours)
1 mg 1.0 - 1.51.413.6 - 24.6
30 mg 1.0 - 1.52850 ± 70113.6 - 24.6
90 mg ~2.25136.8 (total Cmax 4497 ± 664)13.6 - 24.6

Note: Detailed comparative pharmacokinetic data across different animal species are not readily available in the public domain. Researchers should consider conducting preliminary pharmacokinetic studies in their specific animal models to optimize dosing regimens. Data sourced from de Wit et al., 2023.[1]

Experimental Protocols

Key Experiment: Rat Model of CO2-Induced Panic Anxiety

This protocol describes a general procedure to assess the anxiolytic potential of JNJ-61393215 in a rat model of panic.

1. Animals and Housing:

  • Species: Male Sprague-Dawley or Wistar rats.

  • Housing: Group-housed (2-3 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate to the facility for at least one week before any experimental procedures. Handle animals daily for several days leading up to the experiment to reduce handling stress.

2. JNJ-61393215 Preparation and Administration:

  • Formulation: Prepare a suspension of JNJ-61393215 in a standard vehicle (e.g., 0.5% w/v methylcellulose in sterile water).

  • Dose Range: Based on published literature, effective oral doses in rats range from 3 to 30 mg/kg.[8]

  • Administration: Administer the compound or vehicle via oral gavage (p.o.). The volume should be consistent across all animals (e.g., 5 mL/kg).

  • Timing: Administer the compound 60-90 minutes prior to the CO2 challenge to allow for absorption.

3. Experimental Procedure (CO2 Challenge):

  • Apparatus: A standard rodent observation chamber (e.g., 40x40x30 cm) that can be hermetically sealed, with inlets for gas delivery and an oxygen sensor.

  • Habituation: Place the rat in the chamber for a 10-20 minute habituation period with normal air flow.

  • Baseline Recording: Record baseline behavioral and physiological parameters for 5-10 minutes.

  • CO2 Exposure: Introduce a gas mixture of 20% CO2 and 80% O2 into the chamber for a period of 5-10 minutes.

  • Post-Challenge Recording: Following the CO2 challenge, return to normal air flow and record behavior and physiological responses for an additional 15-30 minutes.

4. Endpoints and Data Analysis:

  • Behavioral Analysis: Key behaviors to score include freezing, social interaction (if a pair is tested), and locomotor activity. An observer blinded to the treatment groups should score the behaviors.

  • Physiological Analysis: If animals are instrumented with telemetric devices, record mean arterial blood pressure (MAP), heart rate (HR), and body temperature.

  • Statistical Analysis: Compare the responses between the vehicle-treated group and the JNJ-61393215-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). Analyze the change from baseline for physiological measures.

Mandatory Visualizations

OrexinSignalingPathway cluster_pre Presynaptic Orexin Neuron cluster_post Postsynaptic Neuron Orexin_Neuron Orexin Neuron (Hypothalamus) Orexin_A Orexin-A (Peptide) Orexin_Neuron->Orexin_A Releases OX1R Orexin 1 Receptor (OX1R) (Gq-coupled) PLC Phospholipase C (PLC) OX1R->PLC Activates IP3_DAG IP3 & DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Neuronal_Excitation Neuronal Excitation (Arousal, Stress Response) Ca_PKC->Neuronal_Excitation Orexin_A->OX1R Binds & Activates JNJ_61393215 JNJ-61393215 JNJ_61393215->OX1R Selectively Blocks

Orexin-1 Receptor (OX1R) signaling pathway and the antagonistic action of JNJ-61393215.

ExperimentalWorkflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Collection & Analysis Acclimation Animal Acclimation & Habituation to Handling Randomization Randomize Animals into Treatment Groups Acclimation->Randomization ccp1 Critical Point: Consistent Handling DosePrep Prepare JNJ-61393215 & Vehicle Formulations Dosing Administer Compound or Vehicle (p.o.) DosePrep->Dosing ccp2 Critical Point: Accurate Dosing Randomization->DosePrep PreTestWait Waiting Period (e.g., 60-90 min) Dosing->PreTestWait Habituation Habituation to Test Arena PreTestWait->Habituation Challenge Apply Anxiogenic Challenge (e.g., CO2 Inhalation) Habituation->Challenge Record Record Behavioral & Physiological Data Challenge->Record ccp3 Critical Point: Standardized Challenge BlindedScoring Blinded Scoring of Behavioral Videos Record->BlindedScoring Stats Statistical Analysis (Vehicle vs. Drug Groups) BlindedScoring->Stats ccp4 Critical Point: Unbiased Scoring Interpret Interpretation of Results Stats->Interpret

Experimental workflow for animal studies, highlighting critical points to control variability.

TroubleshootingLogic Problem Observed Problem: High Variability / No Effect Cause1 Cause: No Anxiogenic Challenge? Problem->Cause1 Cause2 Cause: Suboptimal Dose/Timing? Problem->Cause2 Cause3 Cause: Inappropriate Endpoints? Problem->Cause3 Cause4 Cause: Formulation/PK Issue? Problem->Cause4 Solution1 Solution: Implement Challenge Model (e.g., CO2, Lactate) Cause1->Solution1 Solution2 Solution: Conduct Dose-Response Study & Check PK Timing Cause2->Solution2 Solution3 Solution: Select Panic-Relevant Behavioral/Physiological Measures Cause3->Solution3 Solution4 Solution: Verify Formulation; Consider Preliminary PK Study Cause4->Solution4

Troubleshooting logic for addressing high variability in JNJ-61393215 animal studies.

References

How to minimize sedative effects of Tebideutorexant in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the potential sedative effects of Tebideutorexant in preclinical models.

Troubleshooting Guide: Unwanted Sedative Effects

Researchers may occasionally observe sedative-like effects in preclinical models, particularly at higher dose ranges or under specific experimental conditions. This guide provides a step-by-step approach to troubleshoot and mitigate these effects.

Initial Assessment:

Before adjusting experimental parameters, it's crucial to confirm that the observed hypoactivity is indeed sedation and not a manifestation of other factors such as anxiolysis (reduced exploration due to calmness), motor impairment, or general malaise.

Troubleshooting Steps:

Issue Potential Cause Recommended Action
Reduced locomotor activity in the open field test. High dose of this compound leading to sedation.Conduct a dose-response study to determine the therapeutic window for anxiolytic-like effects without sedation. Start with a lower dose and incrementally increase it.
Timing of behavioral testing does not align with peak plasma/brain concentrations.Review the pharmacokinetic profile of this compound in the specific species and strain being used. Adjust the time between drug administration and behavioral testing accordingly.
Animal strain susceptibility.Be aware that different rodent strains can have varying sensitivities to CNS-active drugs. If possible, test in a different, less sensitive strain.
Decreased number of arm entries in the elevated plus maze. Sedation leading to a general decrease in activity.Analyze both the time spent in the open arms (anxiolysis) and the total number of arm entries (locomotor activity). A decrease in total entries suggests sedation.[1] Consider lowering the dose.
Impaired performance on the rotarod test. Motor coordination deficits indicative of sedation or ataxia.The rotarod test is a direct measure of motor coordination.[2][3][4][5] If impairment is observed, it strongly suggests a sedative or ataxic effect. A dose reduction is recommended.
Inconsistent or unexpected sedative effects. Off-target effects or interaction with other experimental variables.Ensure high purity of the this compound compound. Review all experimental conditions for potential confounders (e.g., environmental stressors, diet, lighting).

Quantitative Data Summary: Dose-Response Relationship (Hypothetical Example)

This table provides a hypothetical example of a dose-response study in rats to illustrate the separation between anxiolytic-like efficacy and sedative effects. Actual effective and sedative doses should be determined empirically for each specific experimental setup.

Dose (mg/kg, p.o.) Anxiolytic-like Effect (Elevated Plus Maze - % Time in Open Arms) Sedative Effect (Open Field Test - % Decrease in Total Distance Traveled) Motor Coordination (Rotarod - % Decrease in Latency to Fall)
Vehicle15%0%0%
125%< 5%< 5%
340%< 10%< 10%
1045%15%15%
3048%40%50%

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and why is it expected to have minimal sedative effects?

A1: this compound is a selective orexin-1 receptor (OX1R) antagonist.[6][7] The orexin system is involved in regulating wakefulness, primarily through the orexin-2 receptor (OX2R). By selectively targeting OX1R, which is more implicated in stress and anxiety pathways, this compound is designed to reduce anxiety-like behaviors with a lower potential for causing sedation compared to dual orexin receptor antagonists (DORAs) that also block OX2R.[8][9]

Q2: At what doses are sedative effects typically observed with this compound in preclinical models?

A2: Preclinical studies with selective OX1R antagonists have generally shown a good separation between doses that produce anxiolytic-like effects and those that cause sedation.[8] Sedation is typically observed at doses significantly higher than the therapeutic dose for anxiety. However, the exact dose at which sedation occurs can vary depending on the species, strain, and the specific behavioral assay used. A thorough dose-response study is essential for each experimental paradigm.

Q3: How can I differentiate between anxiolysis and sedation in my behavioral assays?

A3: It is critical to use behavioral assays that can dissociate these two effects.

  • Open Field Test: An anxiolytic effect is typically indicated by an increase in the time spent in the center of the arena, without a significant change in total distance traveled. A sedative effect would be characterized by a decrease in the total distance traveled.[1][10][11][12][13]

  • Elevated Plus Maze: Anxiolysis is demonstrated by an increased percentage of time spent and entries into the open arms, without a significant change in the total number of arm entries. Sedation would lead to a decrease in the total number of arm entries.[14][15][16][17][18]

Q4: What is the typical pharmacokinetic profile of this compound in rodents?

A4: While specific pharmacokinetic data for this compound in various preclinical models is not extensively published in the public domain, orexin receptor antagonists administered orally are generally absorbed relatively quickly, with peak plasma concentrations reached within a few hours.[19][20][21][22] The half-life can vary, influencing the optimal timing for behavioral experiments. It is recommended to perform pharmacokinetic studies in the specific animal model being used to guide the experimental design.

Experimental Protocols

1. Open Field Test

  • Objective: To assess locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 50 x 50 cm for mice, 100 x 100 cm for rats) with walls high enough to prevent escape. The arena is typically divided into a central and a peripheral zone by software.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes before the test.

    • Administer this compound or vehicle at the predetermined time before the test.

    • Gently place the animal in the center of the open field arena.

    • Record the animal's activity for a set period (typically 5-10 minutes) using a video tracking system.

    • Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.

  • Key Parameters:

    • Total distance traveled (cm): A measure of general locomotor activity. A significant decrease suggests sedation.

    • Time spent in the center (s): An indicator of anxiety-like behavior. An increase suggests an anxiolytic effect.

    • Number of entries into the center zone: Another measure of anxiety-like behavior.

2. Elevated Plus Maze Test

  • Objective: To assess anxiety-like behavior.

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two closed arms of equal size.

  • Procedure:

    • Habituate the animals to the testing room for at least 30 minutes.

    • Administer this compound or vehicle.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes, recording its behavior with a video camera.

    • Clean the maze with 70% ethanol between trials.

  • Key Parameters:

    • Percentage of time spent in the open arms: The primary measure of anxiety-like behavior. An increase indicates an anxiolytic effect.

    • Percentage of open arm entries: A secondary measure of anxiety.

    • Total number of arm entries: A measure of overall activity. A decrease can indicate sedation.

3. Rotarod Test

  • Objective: To assess motor coordination and balance.

  • Apparatus: A rotating rod that can be set at a constant or accelerating speed.

  • Procedure:

    • Train the animals on the rotarod for a few trials on the day before the experiment to acclimate them to the apparatus.

    • On the test day, administer this compound or vehicle.

    • Place the animal on the rotating rod at a set speed or an accelerating speed (e.g., 4 to 40 rpm over 5 minutes).

    • Record the latency to fall off the rod.

    • Perform 2-3 trials with an inter-trial interval.

  • Key Parameters:

    • Latency to fall (s): A shorter latency compared to the vehicle group indicates impaired motor coordination.

Signaling Pathways and Experimental Workflows

Orexin_Signaling_Pathway cluster_0 Presynaptic Orexin Neuron cluster_1 Postsynaptic Neuron Prepro_Orexin Prepro-orexin Orexin_A_B Orexin-A & Orexin-B Prepro_Orexin->Orexin_A_B Cleavage OX1R Orexin-1 Receptor (OX1R) Orexin_A_B->OX1R Binds Gq Gq protein OX1R->Gq Activates This compound This compound This compound->OX1R Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Cleaves PIP2 into Ca_release Increased Intracellular Ca²⁺ IP3_DAG->Ca_release Leads to Neuronal_Excitation Neuronal Excitation (Anxiety/Arousal) Ca_release->Neuronal_Excitation Causes

Caption: Orexin-1 Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental_Workflow start Observe Sedative-like Effects dose_response Conduct Dose-Response Study start->dose_response pk_study Review/Conduct Pharmacokinetic Study start->pk_study behavioral_assays Perform Behavioral Assays dose_response->behavioral_assays pk_study->behavioral_assays open_field Open Field Test behavioral_assays->open_field epm Elevated Plus Maze behavioral_assays->epm rotarod Rotarod Test behavioral_assays->rotarod analyze_data Analyze Data to Differentiate Sedation vs. Anxiolysis open_field->analyze_data epm->analyze_data rotarod->analyze_data optimize_protocol Optimize Experimental Protocol (Dose, Timing, Strain) analyze_data->optimize_protocol end Minimized Sedative Effects optimize_protocol->end

Caption: Experimental Workflow for Minimizing Sedative Effects.

References

Optimizing dosage of JNJ-61393215 to avoid receptor saturation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of JNJ-61393215 to avoid receptor saturation and achieve desired experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-61393215?

A1: JNJ-61393215 is a selective orexin-1 receptor (OX1R) antagonist.[1][2] Orexin neurons, which originate in the hypothalamus, are involved in regulating anxiety- and panic-related neural circuits.[1][2] By blocking the OX1R, JNJ-61393215 is being investigated for its potential therapeutic effects in anxiety, panic, and mood disorders.[1][3]

Q2: What is the binding affinity and selectivity of JNJ-61393215?

A2: JNJ-61393215 demonstrates high-affinity binding to the human and rat OX1R. In vitro studies have shown a pKi of 8.17 for the human OX1R and 8.13 for the rat OX1R.[1] It has a significant selectivity for OX1R over OX2R, with pKi values of 8.17 for OX1R versus 6.12 for OX2R.[1]

Q3: What is the relationship between JNJ-61393215 dosage and receptor occupancy?

A3: The in vivo occupancy of OX1R by JNJ-61393215 is dose- and time-dependent.[1] Preclinical studies in rats have demonstrated this relationship, and extrapolations to human studies have been made.[1][4] For instance, in a human study, daily doses of 25 mg and 90 mg were estimated to achieve peak receptor occupancies of 93% and 98.5%, respectively.[1] It is important to note that for receptor antagonists, a minimum of 65% to 70% receptor occupancy is often required for efficacy.[5] Doses resulting in less than 50% occupancy may be completely ineffective.[5]

Q4: What are the potential side effects associated with high doses or receptor saturation of JNJ-61393215?

A4: The most frequently reported adverse events in human studies with JNJ-61393215 are somnolence and headache, which were generally mild in severity.[1][2] While high receptor occupancy is necessary for efficacy, exceeding 90% occupancy may not provide additional benefits and could increase the risk of adverse effects.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Lack of efficacy or inconsistent results at low doses. Insufficient receptor occupancy. A threshold of 65-80% occupancy is often needed for antagonists to be effective.[5]Increase the dose of JNJ-61393215 to achieve a higher target receptor occupancy. Refer to the dose-response data in the tables below.
Observed sedative effects or headaches in experimental subjects. High receptor occupancy, potentially approaching saturation.Consider reducing the dose to a level that maintains therapeutic efficacy while minimizing side effects. A target occupancy of 80-90% may be optimal.
Difficulty translating preclinical (rat) dosage to human equivalent doses. Species differences in pharmacokinetics and pharmacodynamics.Utilize allometric scaling and consider the differences in receptor affinity and density between species. Refer to published preclinical and clinical data for guidance.
Uncertainty about the timing of peak receptor occupancy. Pharmacokinetic variability. The time to maximum plasma concentration (Tmax) can vary.In human studies, the average Tmax for JNJ-61393215 ranged from 1.0 to 2.25 hours.[4][6][7] Schedule experimental measurements around this time point to capture the peak effect.

Quantitative Data Summary

Table 1: In Vitro Binding Affinity and Potency of JNJ-61393215 [1]

Receptor Species Parameter Value
OX1RHumanpKi8.17 ± 0.09
OX1RRatpKi8.13 ± 0.09
OX2RHumanpKi6.12
OX1RHumanpKB7.76 ± 0.05
OX1RRatpKB7.72 ± 0.12
OX2RHumanpKB6.01

Table 2: Human Pharmacokinetics and Receptor Occupancy of JNJ-61393215 (Single Ascending Dose) [1][4][7]

Dose Cmax (ng/mL) Tmax (hours) Half-life (hours) Extrapolated Peak Receptor Occupancy (%)
1 mg1.41.0 - 2.2513.6 - 24.6-
25 mg---93
90 mg136.81.0 - 2.2513.6 - 24.698.5

Experimental Protocols

Protocol 1: Ex Vivo Receptor Occupancy Assay in Rats

This protocol is based on the methodology described in the preclinical evaluation of JNJ-61393215.[1]

  • Animal Dosing: Administer JNJ-61393215 orally to male Sprague-Dawley rats at various doses.

  • Tissue Collection: At predetermined time points post-dosing, euthanize the animals and rapidly dissect the brain. The tenia tecta is a region of interest for OX1R occupancy.

  • Homogenate Preparation: Homogenize the brain tissue in an appropriate buffer.

  • Radioligand Binding Assay:

    • Incubate the brain homogenates with a radiolabeled OX1R ligand (e.g., [³H]-SB-674042).

    • Include non-specific binding control samples by adding an excess of a non-labeled OX1R antagonist.

    • Incubate to allow binding to reach equilibrium.

  • Separation and Scintillation Counting:

    • Separate bound from free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the percent receptor occupancy by comparing the specific binding in JNJ-61393215-treated animals to that in vehicle-treated controls.

Visualizations

G Signaling Pathway of Orexin-A and JNJ-61393215 cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds to Gq_protein Gq Protein OX1R->Gq_protein Activates PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Neuronal_excitation Neuronal Excitation Ca_release->Neuronal_excitation PKC_activation->Neuronal_excitation JNJ-61393215 JNJ-61393215 JNJ-61393215->OX1R Blocks

Caption: Orexin-A binding to OX1R activates downstream signaling, while JNJ-61393215 blocks this interaction.

G Experimental Workflow for Ex Vivo Receptor Occupancy cluster_0 In Vivo Phase cluster_1 Ex Vivo Phase cluster_2 Data Analysis Dosing Administer JNJ-61393215 to Rats Tissue_Harvest Euthanize and Dissect Brain Dosing->Tissue_Harvest Homogenization Prepare Brain Homogenates Tissue_Harvest->Homogenization Binding_Assay Radioligand Binding Assay Homogenization->Binding_Assay Filtration Separate Bound and Free Ligand Binding_Assay->Filtration Counting Scintillation Counting Filtration->Counting Calculation Calculate Specific Binding Counting->Calculation Occupancy Determine Percent Receptor Occupancy Calculation->Occupancy

Caption: Workflow for determining OX1R occupancy by JNJ-61393215 in rat brain tissue.

G Dosage Optimization Logic Start Start Experiment Low_Dose Administer Low Dose Start->Low_Dose Assess_Efficacy Efficacy Observed? Low_Dose->Assess_Efficacy Increase_Dose Increase Dose Assess_Efficacy->Increase_Dose No Assess_Side_Effects Side Effects Observed? Assess_Efficacy->Assess_Side_Effects Yes Increase_Dose->Low_Dose Optimal_Dose Optimal Dose Achieved Assess_Side_Effects->Optimal_Dose No Reduce_Dose Reduce Dose Assess_Side_Effects->Reduce_Dose Yes Reduce_Dose->Optimal_Dose High_Dose Administer High Dose

Caption: A logical flowchart for optimizing the dosage of JNJ-61393215 in an experimental setting.

References

Troubleshooting unexpected results in Tebideutorexant experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tebideutorexant. The information is presented in a question-and-answer format to directly address common issues encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (also known as JNJ-61393215) is an investigational drug that acts as a selective antagonist of the orexin 1 receptor (OX1R).[1] Orexin receptors are G-protein coupled receptors (GPCRs) involved in regulating various physiological processes, including wakefulness, reward, and stress responses.[2][3] By selectively blocking the OX1R, this compound is being investigated for its potential therapeutic effects in conditions like major depressive disorder and anxiety.[1]

Q2: What is the significance of this compound being a deuterated compound?

This compound is a deuterated analog, meaning specific hydrogen atoms in its structure have been replaced with deuterium. This modification is often employed in drug development to alter the compound's metabolic profile. Deuteration can sometimes lead to a slower rate of metabolism, which may result in a longer half-life and more stable plasma concentrations compared to its non-deuterated counterpart. The elimination half-life of this compound is reported to be between 13.6 to 24.6 hours.[1][4]

Q3: What are the expected potency values (IC50/Ki) for a selective OX1R antagonist like this compound?

While specific preclinical IC50 or Ki values for this compound are not publicly available, other selective OX1R antagonists have been reported with high potency. For comparison, some selective OX1R antagonists show IC50 values in the low nanomolar range (e.g., 2 nM to 50 nM).[3] It is important to determine the specific potency of this compound in your experimental system.

Troubleshooting Guide

In Vitro Assays

Q4: My in vitro functional assay (e.g., calcium mobilization) shows a lower-than-expected potency for this compound. What are the potential causes?

Several factors could contribute to lower-than-expected potency in a cell-based functional assay:

  • Cell Line and Receptor Expression: The level of OX1R expression in your chosen cell line can significantly impact the observed potency. Low receptor density may lead to a reduced response. Ensure your cell line has robust and validated OX1R expression.

  • Assay Conditions:

    • Serum Presence: Components in serum can sometimes interfere with compound activity. Test for effects of serum in your assay medium.

    • Compound Solubility: Poor solubility of this compound in your assay buffer can lead to an overestimation of the IC50. Ensure the compound is fully dissolved. The use of a small percentage of DMSO is common, but high concentrations can be toxic to cells.

    • Incubation Time: For antagonist assays, the pre-incubation time with this compound before adding the agonist is critical. Insufficient pre-incubation may not allow the antagonist to reach equilibrium with the receptor.

  • Agonist Concentration: The concentration of the orexin agonist used to stimulate the receptor will influence the IC50 value of the antagonist, according to the Cheng-Prusoff equation.[5][6] Ensure you are using an appropriate and consistent agonist concentration (typically EC50 or EC80).

  • Reagent Quality: Verify the quality and concentration of all reagents, including the orexin agonist and this compound.

Q5: I am observing high background or a low signal-to-noise ratio in my calcium mobilization assay. How can I improve this?

High background and low signal-to-noise can be addressed by optimizing several aspects of the assay:

  • Cell Health and Density: Ensure cells are healthy and plated at an optimal density. Over-confluent or unhealthy cells can lead to high background fluorescence.

  • Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fluo-4 AM) and the loading time and temperature. Incomplete dye loading can result in a weak signal, while excessive dye can increase background.

  • Wash Steps: While many modern kits are "no-wash," a gentle wash step after dye loading can sometimes reduce extracellular dye and lower background. However, this can also lead to cell detachment, so it needs to be optimized.

  • Assay Buffer: The composition of the assay buffer, including calcium concentration, is critical. Orexin receptor binding and subsequent PLC activation can be dependent on extracellular calcium.[7]

  • Instrumentation Settings: Optimize the settings on your fluorescence plate reader, such as excitation and emission wavelengths, and gain settings, to maximize the signal window.

Q6: My radioligand binding assay results for this compound are inconsistent. What should I check?

Inconsistent results in radioligand binding assays can stem from several sources:

  • Membrane Preparation: The quality of the cell membranes expressing the OX1R is paramount. Ensure consistent and high-quality membrane preparations.

  • Non-Specific Binding: High non-specific binding can obscure the specific binding signal. This can be minimized by:

    • Optimizing the concentration of the radioligand.

    • Including a high concentration of a known non-radiolabeled ligand to define non-specific binding.

    • Using appropriate blocking agents in the binding buffer.

  • Incubation Time and Temperature: Ensure the binding reaction has reached equilibrium. This should be determined empirically by performing association and dissociation kinetic experiments.

  • Filtration and Washing: Incomplete or inconsistent washing during the filtration step can lead to high background. Ensure rapid and consistent washing with ice-cold buffer.

In Vivo Experiments

Q7: I am observing high inter-subject variability in my animal model study with this compound. How can I minimize this?

High variability in animal studies is a common challenge. Consider the following:

  • Dosing and Formulation: Ensure accurate and consistent dosing. The formulation of this compound should be optimized for the route of administration to ensure consistent bioavailability.

  • Animal Handling and Stress: Stress can significantly impact a wide range of physiological parameters, including those modulated by the orexin system. Acclimatize animals to the experimental procedures and environment to minimize stress.

  • Circadian Rhythm: The orexin system plays a crucial role in regulating the sleep-wake cycle.[8] Conduct experiments at the same time of day to minimize variability due to circadian rhythms.

  • Group Size and Randomization: Ensure adequate group sizes to achieve statistical power and proper randomization of animals to different treatment groups.

Data Summary

The following table summarizes hypothetical comparative data for selective OX1R antagonists based on publicly available information for similar compounds. Note: These are representative values and may not reflect the actual data for this compound.

ParameterSelective OX1R Antagonist (Example A)Selective OX1R Antagonist (Example B)
In Vitro Potency
OX1R Binding Affinity (Ki)5.7 nM12 nM
OX1R Functional Antagonism (IC50)8.5 nM25 nM
Selectivity
OX2R Binding Affinity (Ki)>10,000 nM>1,000 nM
Selectivity (OX2R Ki / OX1R Ki)>1750-fold>83-fold
Pharmacokinetics
Half-life (t1/2) in Rats4 hours6 hours
Bioavailability (Oral)30%45%

Experimental Protocols

Calcium Mobilization Assay for OX1R Antagonism

This protocol provides a general framework for assessing the antagonist activity of this compound at the OX1R using a calcium mobilization assay in a recombinant cell line (e.g., CHO or HEK293) stably expressing the human OX1R.

Materials:

  • CHO or HEK293 cells stably expressing human OX1R

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • Black-walled, clear-bottom 96-well or 384-well microplates

  • Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • Calcium-sensitive dye (e.g., Fluo-4 AM)

  • Probenecid (if required for the cell line to prevent dye extrusion)

  • Orexin-A (agonist)

  • This compound (antagonist)

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed the OX1R-expressing cells into the microplates at a predetermined optimal density and culture overnight to allow for adherence.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and probenecid (if needed, typically 2.5 mM) in assay buffer.

    • Remove the culture medium from the cell plate and add the dye loading solution to each well.

    • Incubate the plate for 60 minutes at 37°C.

  • Compound Addition (Antagonist):

    • Prepare serial dilutions of this compound in assay buffer.

    • Using the fluorescence plate reader's automated injector, add the this compound solutions to the respective wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to bind to the receptor.

  • Agonist Addition and Signal Detection:

    • Prepare a solution of Orexin-A in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate in the fluorescence plate reader and begin recording baseline fluorescence.

    • Inject the Orexin-A solution into the wells and continue recording the fluorescence signal over time (typically 90-120 seconds).

  • Data Analysis:

    • The change in fluorescence intensity upon agonist addition is indicative of intracellular calcium mobilization.

    • Determine the IC50 of this compound by plotting the inhibition of the agonist response against the concentration of this compound and fitting the data to a four-parameter logistic equation.

Radioligand Binding Assay for OX1R

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the OX1R.

Materials:

  • Cell membranes prepared from cells expressing a high level of OX1R

  • Radiolabeled OX1R ligand (e.g., [¹²⁵I]-Orexin-A or a suitable small molecule antagonist radioligand)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • This compound

  • Non-labeled potent OX1R ligand for determination of non-specific binding

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Assay Setup: In a 96-well plate, add the following to each well in order:

    • Binding buffer

    • This compound at various concentrations (for competition curve) or buffer/non-labeled ligand for total and non-specific binding controls.

    • Radiolabeled ligand at a fixed concentration (typically at or below its Kd).

    • Cell membranes.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a duration sufficient to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Generate a competition curve by plotting the percentage of specific binding against the concentration of this compound.

    • Determine the IC50 from the competition curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

OX1R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Orexin-A Orexin-A OX1R OX1R G-Protein Coupled Receptor Orexin-A->OX1R Binds & Activates This compound This compound This compound->OX1R Binds & Blocks Gq Gq OX1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets Troubleshooting_Workflow Start Unexpected In Vitro Result (e.g., Low Potency) Check_Compound Verify Compound Integrity - Purity - Concentration - Solubility Start->Check_Compound Check_Cells Assess Cell Health & Receptor Expression - Viability - Passage Number - Receptor Level Start->Check_Cells Check_Assay Review Assay Protocol - Reagent Concentrations - Incubation Times - Buffer Composition Start->Check_Assay Check_Instrument Validate Instrument Settings - Wavelengths - Gain/Sensitivity - Injection Parameters Start->Check_Instrument Problem_Identified Problem Identified? Check_Compound->Problem_Identified Check_Cells->Problem_Identified Check_Assay->Problem_Identified Check_Instrument->Problem_Identified Optimize Optimize & Re-run Experiment Problem_Identified->Optimize Yes Consult Consult Literature or Technical Support Problem_Identified->Consult No Optimize->Start Issue Persists Deuterium_Effect Compound_H Non-Deuterated Compound (C-H Bond) Metabolism_H Metabolism (CYP450 Enzymes) Compound_H->Metabolism_H Metabolite_H Metabolite Metabolism_H->Metabolite_H Faster Rate Compound_D Deuterated Compound (this compound) (C-D Bond) Metabolism_D Metabolism (CYP450 Enzymes) Compound_D->Metabolism_D Metabolite_D Metabolite Metabolism_D->Metabolite_D Slower Rate (Kinetic Isotope Effect)

References

Technical Support Center: Enhancing Oral Bioavailability of Tebideutorexant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides practical guidance and troubleshooting strategies for researchers working to improve the oral bioavailability of Tebideutorexant, a selective orexin-1 receptor antagonist. The following sections offer frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format to address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability a concern?

A1: this compound is an orally active, selective orexin-1 receptor (OX1R) antagonist.[1] Like many orally administered drugs, its effectiveness can be limited by its bioavailability, which is the fraction of the administered dose that reaches the systemic circulation. Challenges in oral bioavailability can arise from factors such as poor aqueous solubility, degradation in the gastrointestinal (GI) tract, and first-pass metabolism in the liver. For instance, another orexin receptor antagonist, almorexant, is a lipophilic compound with a low absolute oral bioavailability of 11.2%, which is likely due to extensive first-pass metabolism.[2] Given the lipophilic nature of many orexin antagonists, it is crucial to address potential bioavailability issues for this compound to ensure consistent and effective therapeutic concentrations.

Q2: What is the likely Biopharmaceutics Classification System (BCS) classification of this compound and what are the implications?

A2: While not definitively published, based on the characteristics of similar orexin antagonists like suvorexant (a BCS Class II drug with high permeability and low solubility), this compound is likely a BCS Class II compound.[3] This classification implies that the primary obstacle to its oral absorption is its poor solubility in the aqueous environment of the gastrointestinal tract. Therefore, formulation strategies should focus on enhancing its dissolution rate and solubility.

Q3: What are the primary formulation strategies to consider for improving the oral bioavailability of a BCS Class II compound like this compound?

A3: For a BCS Class II drug, the main goal is to increase the drug's dissolution rate and/or solubility in the GI tract. Key strategies include:

  • Particle Size Reduction: Increasing the surface area of the drug particles through techniques like micronization or nanosizing can enhance the dissolution rate.

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly improve its apparent solubility and dissolution.[4][5]

  • Lipid-Based Formulations: For lipophilic compounds, lipid-based delivery systems such as self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the GI tract and may also enhance lymphatic absorption, thereby reducing first-pass metabolism.[2][6][7]

  • Complexation: Using complexing agents like cyclodextrins can increase the aqueous solubility of the drug.

Q4: How does the orexin-1 receptor signaling pathway work, and why is it relevant to this compound's mechanism of action?

A4: this compound is a selective antagonist of the orexin-1 receptor (OX1R). Orexin-A, the natural ligand, binds to OX1R, a G-protein coupled receptor (GPCR). This binding primarily activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC activation leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in neuronal excitation.[8][9][10] By blocking this pathway, this compound reduces orexin-A-mediated neuronal signaling. Understanding this pathway is crucial for designing relevant pharmacodynamic assays to assess the drug's activity.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models

Question: Our in vivo studies in rats show low and highly variable plasma concentrations of this compound after oral administration. What could be the cause and how can we troubleshoot this?

Answer:

Low and variable oral bioavailability for a likely BCS Class II compound such as this compound often points to dissolution-rate limited absorption. Here’s a systematic approach to troubleshoot this issue:

1. Confirm Physicochemical Properties:

  • Solubility: Determine the aqueous solubility of this compound at different pH values (e.g., pH 1.2, 4.5, and 6.8) to mimic the conditions of the GI tract.

  • Permeability: Although likely high, confirming the permeability using an in vitro model like the Caco-2 cell assay can be beneficial.

2. Evaluate Formulation Strategies:

  • Simple Suspension vs. Enabling Formulations: If you are currently dosing a simple aqueous suspension, it is expected to show poor performance. Compare the pharmacokinetic profile of the suspension with that of enabling formulations.

  • Amorphous Solid Dispersion (ASD): Prepare an ASD of this compound with a suitable polymer (e.g., PVP, HPMC-AS). This can be achieved through methods like spray-drying or hot-melt extrusion. An ASD can increase the apparent solubility and dissolution rate.

  • Lipid-Based Formulation: Given the lipophilic nature of orexin antagonists, a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) is a strong candidate. This can improve solubilization in the gut and potentially enhance lymphatic uptake, which can help bypass first-pass metabolism.

3. Conduct In Vitro Dissolution Testing:

  • Perform dissolution studies on your different formulations using biorelevant media (e.g., FaSSIF and FeSSIF) that mimic the fasted and fed states of the small intestine. This can provide insights into how the formulation will perform in vivo.

4. Experimental Workflow for Troubleshooting Low Bioavailability:

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Solution Development cluster_3 Verification Problem Low and Variable Oral Bioavailability Physicochem Characterize Solubility & Permeability (BCS) Problem->Physicochem Formulation Evaluate Current Formulation Problem->Formulation ASD Develop Amorphous Solid Dispersion (ASD) Physicochem->ASD Lipid Develop Lipid-Based Formulation (e.g., SEDDS) Physicochem->Lipid ParticleSize Particle Size Reduction Physicochem->ParticleSize Formulation->ASD Formulation->Lipid Formulation->ParticleSize InVitro In Vitro Dissolution (Biorelevant Media) ASD->InVitro Lipid->InVitro ParticleSize->InVitro InVivo Comparative In Vivo Pharmacokinetic Study InVitro->InVivo

Figure 1: Troubleshooting workflow for low oral bioavailability.
Issue 2: Inconsistent Results from In Vitro Dissolution Studies

Question: We are observing high variability in our in vitro dissolution testing of different this compound formulations. How can we improve the consistency and reliability of these experiments?

Answer:

Inconsistent dissolution results can undermine the ability to select the optimal formulation. Here are key areas to focus on for improving the robustness of your dissolution studies for a poorly soluble drug like this compound:

1. Methodological Considerations:

  • Apparatus and Agitation: The choice of dissolution apparatus (e.g., USP Apparatus II - paddle) and the agitation speed are critical. Ensure the agitation is sufficient to keep particles suspended but not so high as to cause excessive turbulence. For poorly soluble drugs, 50-75 rpm is a common starting point.

  • Dissolution Medium: The composition of the dissolution medium is paramount.

    • pH: Test at multiple physiologically relevant pH levels (1.2, 4.5, 6.8).

    • Surfactants: For very poorly soluble compounds, the addition of a surfactant (e.g., sodium lauryl sulfate) may be necessary to achieve sink conditions. The concentration should be carefully chosen and justified.

    • Biorelevant Media: Using fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF) can provide more clinically relevant dissolution data.

  • Sink Conditions: Ensure that the volume of the dissolution medium is at least three to five times the volume required to form a saturated solution of the drug.[11] If sink conditions are not maintained, the dissolution rate will be artificially limited.

2. Formulation-Specific Issues:

  • Homogeneity: Ensure that the drug is uniformly distributed within the formulation, especially for solid dispersions. Inhomogeneity can lead to variable dissolution profiles.

  • Physical Stability of Amorphous Forms: For ASDs, the amorphous form can be physically unstable and may recrystallize during the dissolution study. This can be monitored by analyzing the solid residues post-dissolution using techniques like XRPD or DSC.

3. Data Interpretation:

  • Multiple Time Points: Sample at multiple time points to get a complete dissolution profile.

  • Replicates: Use a sufficient number of replicates (e.g., n=6) to assess variability statistically.

Data Presentation

The following table summarizes pharmacokinetic data from a study on another orexin antagonist, almorexant, comparing different oral formulations. This data illustrates how formulation changes can impact bioavailability, providing a useful reference for designing studies with this compound.

Table 1: Pharmacokinetic Parameters of Almorexant with Different Oral Formulations in Healthy Subjects

Formulation TypeDose (mg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Reference Tablet200100.31.0445.6
Tablet with Increased Crystal Size20085.11.0441.9
Liquid-Filled Hard Gelatin Capsule2515.11.596.8
Liquid-Filled Hard Gelatin Capsule5033.71.5213.3

Data adapted from a study on almorexant.[2]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs

Objective: To assess the dissolution rate of different this compound formulations in a biorelevant medium.

Materials:

  • USP Dissolution Apparatus II (Paddle)

  • Dissolution vessels (900 mL)

  • FaSSIF powder (or individual components: sodium taurocholate, lecithin, maleic acid, sodium hydroxide, sodium chloride)

  • This compound formulations (e.g., pure API, ASD, lipid-based formulation)

  • HPLC system for quantification

Procedure:

  • Medium Preparation: Prepare 900 mL of FaSSIF per vessel according to the supplier's instructions. The final pH should be 6.5. Equilibrate the medium to 37 ± 0.5 °C.

  • Apparatus Setup: Set the paddle speed to 75 rpm.

  • Sample Introduction: Introduce a single dose of the this compound formulation into each vessel.

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF) to remove undissolved particles.

  • Quantification: Analyze the concentration of this compound in the filtered samples using a validated HPLC method.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile.

Protocol 2: Caco-2 Permeability Assay for BCS Classification

Objective: To determine the permeability of this compound across a Caco-2 cell monolayer to aid in BCS classification.

Materials:

  • Caco-2 cells

  • Transwell® inserts (e.g., 12-well plates with 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound solution

  • Control compounds (e.g., propranolol for high permeability, mannitol for low permeability)

  • LC-MS/MS system for quantification

Procedure:

  • Cell Culture: Seed Caco-2 cells onto the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) of the monolayers to ensure their integrity. Only use inserts with acceptable TEER values.

  • Permeability Study (Apical to Basolateral - A to B): a. Wash the monolayers with pre-warmed transport buffer. b. Add the this compound solution (in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate at 37 °C with gentle shaking. d. Take samples from the basolateral side at various time points. Replace the withdrawn volume with fresh buffer.

  • Permeability Study (Basolateral to Apical - B to A): a. Perform the experiment in the reverse direction to assess active efflux. Add the drug solution to the basolateral side and sample from the apical side.

  • Quantification: Analyze the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both directions. b. Calculate the efflux ratio (Papp B to A / Papp A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Mandatory Visualizations

Orexin-1 Receptor Signaling Pathway

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular OrexinA Orexin-A OX1R OX1R (GPCR) OrexinA->OX1R Activates This compound This compound This compound->OX1R Antagonizes Gq11 Gq/11 OX1R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release Stimulates PKC PKC DAG->PKC Activates Neuronal_Excitation Neuronal Excitation Ca2_release->Neuronal_Excitation PKC->Neuronal_Excitation

Figure 2: Simplified Orexin-1 Receptor (OX1R) signaling pathway.
Experimental Workflow for Formulation Development

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Screening cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Assessment cluster_4 Phase 5: Optimization API_Char API Physicochemical Characterization Form_Screen Formulation Screening (ASD, Lipid-based, etc.) API_Char->Form_Screen InVitro_Diss In Vitro Dissolution (Biorelevant Media) Form_Screen->InVitro_Diss InVivo_PK Preclinical Pharmacokinetic Studies InVitro_Diss->InVivo_PK Optimization Lead Formulation Optimization InVivo_PK->Optimization

References

Best practices for long-term storage of Tebideutorexant to maintain stability

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Tebideutorexant (also known as JNJ-61393215) is an investigational compound. The following best practices for long-term storage and stability are based on general principles for small molecule drug candidates. Always refer to the specific guidelines provided by the manufacturer or supplier once available.

Frequently Asked Questions (FAQs)

Q1: What are the general recommended long-term storage conditions for this compound?

A1: While specific stability data for this compound is not publicly available, general best practices for solid small molecule compounds suggest the following storage conditions to maintain stability.

Table 1: Recommended Long-Term Storage Conditions for Solid this compound

ParameterRecommendationRationale
Temperature Controlled room temperature (20°C to 25°C; 68°F to 77°F) or as specified by the manufacturer. Avoid freezing and excessive heat.Prevents acceleration of chemical degradation and physical changes.[1]
Humidity Low humidity (e.g., stored with a desiccant).Minimizes hydrolysis, a common degradation pathway for many pharmaceutical compounds.[1]
Light Exposure Protect from light. Store in an opaque or amber container.Prevents photodegradation, which can be initiated by exposure to UV or visible light.[2]
Atmosphere Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) if possible.Reduces the risk of oxidation.
Container Use a non-reactive container material (e.g., glass or a suitable inert plastic).Prevents leaching of impurities from the container into the compound or interaction of the compound with the container.[2]

Q2: How does improper storage affect the stability of this compound?

A2: Improper storage can lead to a variety of issues that can compromise the integrity of the compound for research use.

Table 2: Impact of Improper Storage on this compound Stability

Storage ConditionPotential Impact on Stability
High Temperature May accelerate chemical degradation, leading to the formation of impurities and a decrease in potency.[3]
High Humidity Can lead to hydrolysis of susceptible functional groups within the molecule.[1]
Light Exposure May cause photodegradation, resulting in the formation of new, unintended chemical entities.[2]
Oxygen Exposure Can lead to oxidation of the molecule, altering its chemical structure and potentially its biological activity.

Q3: I have prepared a stock solution of this compound. How should I store it?

A3: For stock solutions, it is generally recommended to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

General Recommendations for Stock Solution Storage:

  • Solvent: Use a high-purity, anhydrous solvent appropriate for your experimental needs.

  • Temperature: Store at -20°C or -80°C.

  • Container: Use tightly sealed vials designed for low-temperature storage.

  • Light: Protect from light by using amber vials or by wrapping clear vials in foil.

For specific solubility and solution stability information, it is crucial to consult the manufacturer's data sheet.

Troubleshooting Guide

Problem: Inconsistent or unexpected results in my experiments using this compound.

This guide will help you troubleshoot potential issues related to the storage and handling of this compound.

Table 3: Troubleshooting Experimental Issues Related to this compound Stability

IssuePotential Cause Related to StorageRecommended Solution
Reduced compound efficacy or potency. Degradation of the active pharmaceutical ingredient (API) due to improper long-term storage (e.g., high temperature, humidity, or light exposure).[3]1. Review your storage conditions against the recommended guidelines. 2. Use a fresh, properly stored batch of the compound for comparison. 3. Perform an analytical check (e.g., HPLC) to assess the purity of your current stock.
Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS). Formation of degradation products.1. Compare the chromatogram of the suspect sample to a reference standard or a newly prepared sample. 2. Investigate potential degradation pathways based on the compound's structure (hydrolysis, oxidation).
Poor solubility of the compound. The compound may have degraded into less soluble impurities, or moisture may have been absorbed, affecting its physical properties.1. Ensure the compound is fully equilibrated to room temperature before opening the vial to prevent condensation. 2. Use a fresh vial of the compound. 3. Confirm the appropriate solvent and concentration for your experiment.
Color change or altered physical appearance of the solid compound. This can be a sign of significant degradation or contamination.[3]Discard the current batch of the compound and obtain a new, verified lot.

Experimental Protocols

As specific stability-indicating assays for this compound are not publicly available, a general protocol for assessing the stability of a small molecule compound using High-Performance Liquid Chromatography (HPLC) is provided below.

Protocol: General HPLC Method for Stability Assessment

  • Objective: To assess the purity and detect potential degradation products of this compound under specific storage conditions.

  • Materials:

    • This compound reference standard

    • This compound sample stored under test conditions

    • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

    • Buffers (e.g., phosphate, acetate)

    • HPLC system with a suitable detector (e.g., UV-Vis)

    • Appropriate HPLC column (e.g., C18)

  • Method Development (General Steps):

    • Solvent Selection: Develop a mobile phase that provides good resolution of the parent compound from potential impurities. A typical starting point for a reverse-phase column would be a gradient of water and acetonitrile with a modifier like formic acid or trifluoroacetic acid.

    • Wavelength Selection: Determine the wavelength of maximum absorbance for this compound using a UV-Vis spectrophotometer to ensure sensitive detection.

    • Column Selection: A C18 column is a common choice for small molecule analysis.

    • Gradient Optimization: Optimize the mobile phase gradient to ensure separation of the main peak from any degradation products that may appear.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard and the test sample in a suitable solvent to a known concentration.

    • Filter the samples through a 0.22 µm or 0.45 µm filter before injection.

  • Analysis:

    • Inject the reference standard to establish the retention time and peak area of the pure compound.

    • Inject the test sample.

    • Analyze the resulting chromatogram for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Data Interpretation:

    • Calculate the percentage of the parent compound remaining.

    • Quantify any significant degradation products relative to the parent compound.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Stability Issues start Inconsistent Experimental Results check_storage Review Storage Conditions (Temp, Humidity, Light) start->check_storage analytical_check Perform Analytical Check (e.g., HPLC, LC-MS) check_storage->analytical_check new_sample Use Fresh, Properly Stored Sample analytical_check->new_sample compare_results Compare Results new_sample->compare_results issue_resolved Issue Resolved compare_results->issue_resolved Consistent further_investigation Further Investigation Needed (Contact Supplier/Manufacturer) compare_results->further_investigation Inconsistent

Caption: A logical workflow for troubleshooting experimental inconsistencies potentially related to this compound stability.

SignalingPathway Hypothetical Signaling Pathway for this compound orexin Orexin ox1r Orexin 1 Receptor (OX1R) orexin->ox1r Binds gq Gq Protein ox1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc_activation PKC Activation dag->pkc_activation This compound This compound This compound->ox1r Antagonizes

Caption: A diagram illustrating the hypothetical mechanism of action of this compound as an OX1R antagonist.

References

How to control for placebo effect in Tebideutorexant clinical studies

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tebideutorexant Clinical Studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on clinical studies of this compound. The content is designed to address specific issues related to controlling for the placebo effect during experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the placebo effect a significant concern in clinical trials for this compound?

A1: The placebo effect is a well-documented phenomenon where patients experience real therapeutic benefits from an inactive substance or sham treatment.[1][2][3] In clinical trials for conditions like insomnia and major depressive disorder with anxious distress, the target indications for this compound, the placebo response can be particularly high.[4][5] A phase 2a study of this compound as an adjunctive treatment for major depressive disorder with anxious distress did not demonstrate a significant benefit over placebo, highlighting the challenge posed by the placebo effect in discerning the true efficacy of the drug.[6][7]

Q2: What are the primary strategies to control for the placebo effect in a this compound clinical trial?

A2: The primary strategies include:

  • Blinding: A double-blind, placebo-controlled design is the gold standard. In this design, neither the participants nor the investigators know who is receiving the active drug and who is receiving the placebo.[6]

  • Placebo Run-in Period: This involves a period before the main trial where all participants receive a placebo.[8][9] The goal is to identify and exclude "placebo responders" before randomization.[10][11] However, the effectiveness of this method is debated.[12]

  • Inclusion of a No-Treatment Arm: Comparing the effects of this compound to both a placebo group and a no-treatment group can help differentiate the true placebo effect from the natural course of the disorder.[13]

  • Standardized and Objective Outcome Measures: Utilizing objective measures alongside patient-reported outcomes can help mitigate the impact of subjective bias.[14][15]

Q3: Can objective measures completely eliminate the placebo effect?

A3: No, research indicates that the placebo effect is not limited to subjective reports. Studies in insomnia and other conditions have shown a significant placebo response even in objective physiological measures, such as those obtained through polysomnography (PSG).[4][15] Therefore, while objective measures are crucial for a comprehensive assessment, they do not fully protect against the placebo response.[15][16]

Q4: How can we manage patient expectations to minimize the placebo effect?

A4: While it's impossible to eliminate patient expectations, certain measures can help standardize them. Providing all participants with the same information about the potential for receiving either the active drug or a placebo is a standard ethical and practical approach.[3] The informed consent process should clearly outline the study design and the possibility of receiving an inactive substance.

Troubleshooting Guides

Issue: High variability in placebo group response.

  • Possible Cause: Inconsistent administration of the placebo, unintentional unblinding of study staff, or highly variable patient expectations.

  • Troubleshooting Steps:

    • Ensure Strict Blinding Protocols: Regularly audit procedures to ensure that neither patients nor research staff can discern treatment allocation.

    • Standardize Patient Interaction: All communication with participants regarding the treatment should be standardized to avoid introducing bias.

    • Monitor for Co-interventions: Track any other treatments or lifestyle changes participants might be making that could influence outcomes.

Issue: Difficulty distinguishing drug effect from placebo effect in patient-reported outcomes.

  • Possible Cause: High susceptibility to placebo effect in the study population for subjective measures. Patient-reported outcomes are particularly prone to placebo effects.[17][18]

  • Troubleshooting Steps:

    • Incorporate Objective Endpoints: Supplement patient diaries and questionnaires with objective measures like actigraphy or polysomnography for sleep-related endpoints, or specific biomarker assays if available for depression and anxiety.[19]

    • Use Validated, Specific Questionnaires: Employ validated and specific patient-reported outcome (PRO) instruments that are less susceptible to general mood improvements.

    • Analyze Data from Placebo Run-in: If a placebo run-in period is used, analyze the characteristics of placebo responders to identify potential predictive factors.

Data Presentation

Table 1: Comparison of Placebo Effect on Subjective vs. Objective Measures in Insomnia Clinical Trials

Outcome MeasureTypeTypical Placebo-Associated ImprovementReference
Sleep Onset Latency (SOL)Subjective (Sleep Diary)-13.5 minutes[15]
Sleep Onset Latency (SOL)Objective (Polysomnography)-13.7 minutes[15]
Wake After Sleep Onset (WASO)Subjective (Sleep Diary)-13.3 minutes[15]
Wake After Sleep Onset (WASO)Objective (Polysomnography)-14.3 minutes[15]
Total Sleep Time (TST)Subjective (Sleep Diary)+25.5 minutes[15]
Total Sleep Time (TST)Objective (Polysomnography)+29.8 minutes[15]

Experimental Protocols

Protocol 1: Double-Blind, Placebo-Controlled Study Design

  • Patient Recruitment and Screening: Recruit patients based on predefined inclusion and exclusion criteria for the target indication (e.g., Major Depressive Disorder with anxious distress).

  • Informed Consent: Obtain written informed consent, clearly explaining the double-blind, placebo-controlled nature of the study.

  • Randomization: Use a robust, centralized randomization system to assign participants to either the this compound group or the placebo group in a 1:1 ratio.

  • Blinding:

    • The active drug and placebo should be identical in appearance, taste, and packaging.

    • The randomization code should be held securely and only broken in case of a medical emergency.

    • All study personnel interacting with participants and assessing outcomes should be blinded to the treatment allocation.

  • Treatment Administration: Administer this compound or placebo for the specified duration of the trial.

  • Outcome Assessment: Collect both subjective (e.g., Hamilton Depression Rating Scale - HDRS17) and objective data at baseline and at specified follow-up points.[6]

Protocol 2: Placebo Run-in Period

  • Single-Blind Placebo Administration: Following initial screening and consent, all eligible participants enter a single-blind placebo run-in phase for a predefined duration (e.g., 1-2 weeks).

  • Monitoring of Placebo Response: During this period, monitor participants for clinical improvement using the primary outcome measures of the study.

  • Exclusion of Placebo Responders: Define a threshold for what constitutes a "placebo response" (e.g., >50% improvement on a key symptom scale). Participants who meet this criterion are excluded from the randomization phase of the trial.[10]

  • Randomization of Non-Responders: Participants who do not show a significant response to the placebo are then randomized to receive either this compound or placebo for the main treatment phase.

Visualizations

cluster_screening Screening & Consent cluster_runin Placebo Run-in cluster_randomization Randomization cluster_treatment Treatment Phase cluster_outcome Outcome Patient_Pool Patient Pool Informed_Consent Informed Consent Patient_Pool->Informed_Consent Placebo_Admin Single-Blind Placebo Administration Informed_Consent->Placebo_Admin Response_Assessment Assess Placebo Response Placebo_Admin->Response_Assessment Randomize Randomization Response_Assessment->Randomize Non-Responders Tebideutorexant_Arm This compound Randomize->Tebideutorexant_Arm Placebo_Arm Placebo Randomize->Placebo_Arm Analysis Data Analysis Tebideutorexant_Arm->Analysis Placebo_Arm->Analysis

Caption: Workflow for a clinical trial with a placebo run-in period.

This compound This compound Orexin1_Receptor Orexin 1 Receptor This compound->Orexin1_Receptor Antagonist Arousal_Anxiety Arousal & Anxiety Pathways Orexin1_Receptor->Arousal_Anxiety Blocks Orexin A/B Signaling Therapeutic_Effect Therapeutic Effect (Reduced Anxiety/Depression) Arousal_Anxiety->Therapeutic_Effect Modulation

References

Mitigating potential side effects of JNJ-61393215 in human subjects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JNJ-61393215. The information is designed to help mitigate potential side effects and ensure the smooth execution of experiments involving human subjects.

Troubleshooting Guides

This section offers practical solutions to specific issues that may arise during your research with JNJ-61393215.

Issue: Subject Reports Somnolence

Somnolence is one of the most frequently reported side effects of JNJ-61393215, a selective orexin-1 receptor antagonist.[1] While typically mild, it can interfere with experimental procedures and subject well-being.

Immediate Actions:

  • Assess Severity: Use a standardized scale (e.g., Stanford Sleepiness Scale) to quantify the level of somnolence.

  • Ensure Safety: Advise the subject to avoid activities requiring high alertness, such as operating machinery or driving.

  • Monitor Vital Signs: Check for any other concurrent symptoms.

Mitigation Strategies:

  • Dosing Time: If the experimental protocol allows, consider administering JNJ-61393215 in the evening to minimize the impact of peak plasma concentrations during daytime activities.

  • Subject Education: Inform subjects about the potential for somnolence and advise them to report it immediately. Encourage them to plan for adequate rest.

  • Caffeine: For mild somnolence that may interfere with non-critical study procedures, and if not contraindicated by the study protocol, a low dose of caffeine may be considered. This should be a standardized intervention and documented.

  • Dose Adjustment: If somnolence is persistent and impacts study compliance or safety, consider a dose reduction if the protocol allows for it. Dose-related increases in somnolence have been observed with orexin antagonists.[2]

Data Collection Considerations:

  • Record the onset, duration, and severity of somnolence for each subject.

  • Note any concomitant medications or conditions that could contribute to sleepiness.

Issue: Subject Reports Headache

Headache is another common, mild adverse event associated with JNJ-61393215.[1]

Immediate Actions:

  • Assess Pain Level: Use a visual analog scale (VAS) or a numerical rating scale to quantify the headache intensity.

  • Characterize the Headache: Document the location, quality (e.g., throbbing, dull), and any associated symptoms (e.g., photophobia, phonophobia).

Mitigation Strategies:

  • Hydration: Ensure the subject is well-hydrated, as dehydration can be a contributing factor to headaches.

  • Rest: Allow the subject to rest in a quiet, dimly lit room.

  • Analgesics: If permitted by the study protocol, a non-investigational, over-the-counter analgesic such as acetaminophen or ibuprofen may be administered. The use of any concomitant medication must be recorded.

  • Caffeine: In some cases, caffeine can help alleviate headaches, but its use should be standardized and protocol-dependent.

Data Collection Considerations:

  • Document the time of onset, duration, severity, and characteristics of the headache.

  • Record any medications used for treatment and the subject's response.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential side effects of JNJ-61393215 in human subjects?

A1: Based on clinical trial data, the most frequently reported adverse events are somnolence and headache.[1] Both have been characterized as mild in severity. Other potential side effects associated with orexin receptor antagonists, in general, include fatigue, dizziness, and abnormal dreams.[3][4]

Q2: How does JNJ-61393215 work?

A2: JNJ-61393215 is a selective orexin-1 receptor (OX1R) antagonist. The orexin system is involved in regulating arousal, wakefulness, and stress responses. By blocking the OX1R, JNJ-61393215 is thought to reduce the "fight or flight" response and may have therapeutic potential in anxiety and panic-related disorders.

Q3: Are there any known contraindications for JNJ-61393215?

A3: Orexin receptor antagonists are generally contraindicated in patients with narcolepsy.[2] Specific contraindications for JNJ-61393215 should be detailed in the investigator's brochure and study protocol.

Q4: What is the recommended dose of JNJ-61393215 in clinical studies?

A4: Dosing can vary depending on the study's objectives. In a phase 2a study for major depressive disorder with anxious distress, a dose of 135 mg once daily was used. In a study evaluating its effects on CO2-induced anxiety, a 90 mg dose was administered.[1]

Q5: How should I monitor for adverse events during my experiment?

A5: A systematic approach to monitoring is crucial. This includes:

  • Baseline Assessment: Documenting any pre-existing conditions or symptoms before drug administration.

  • Regular Inquiry: Actively asking subjects about any new or worsening symptoms at predefined intervals.

  • Standardized Documentation: Using a consistent method to record the nature, severity, timing, and duration of any adverse event.

  • Causality Assessment: The principal investigator should assess the likelihood that the adverse event is related to the study drug.

Data Presentation

Table 1: Summary of Common Adverse Events Reported for Orexin Receptor Antagonists

Adverse EventJNJ-61393215 (Frequency)Other Orexin Antagonists (General Frequency)Severity
SomnolenceMost frequently reported[1]5-10%[3]Mild[1]
HeadacheFrequently reported[1]Common[4][5]Mild[1]
FatigueNot specified for JNJ-61393215~7%[3]Mild to Moderate
DizzinessNot specified for JNJ-61393215Common[5]Mild to Moderate
Abnormal DreamsNot specified for JNJ-61393215Reported[4]Mild to Moderate

Experimental Protocols

Protocol: 35% Carbon Dioxide (CO2) Inhalation Challenge

This protocol is a widely used experimental model to induce panic-like symptoms and assess the efficacy of anxiolytic compounds.

1. Subject Preparation:

  • Obtain informed consent, ensuring the subject understands the procedure and potential for experiencing anxiety.

  • Conduct a baseline assessment of anxiety using standardized scales (e.g., Visual Analog Scale for Anxiety, Panic Symptom List).

  • Acclimate the subject to the breathing apparatus (mouthpiece and nose clip).

2. Gas Administration:

  • The subject will inhale a single vital capacity breath of a gas mixture containing 35% CO2 and 65% oxygen.

  • The inhalation should be performed rapidly and completely.

3. Post-Inhalation Assessment:

  • Immediately following the inhalation, reassess anxiety and panic symptoms using the same standardized scales as at baseline.

  • Monitor physiological responses such as heart rate and blood pressure.

  • A trained professional should be present to ensure the subject's safety and comfort.

4. Data Analysis:

  • Compare pre- and post-inhalation scores on anxiety and panic symptom scales to quantify the anxiogenic effect of the CO2 challenge.

  • Analyze physiological data for changes from baseline.

Mandatory Visualizations

Orexin_Signaling_Pathway Orexin Neurons Orexin Neurons Orexin A/B Orexin A/B Orexin Neurons->Orexin A/B Release OX1R OX1R Orexin A/B->OX1R Activate Arousal & Wakefulness Arousal & Wakefulness OX1R->Arousal & Wakefulness Promote JNJ-61393215 JNJ-61393215 JNJ-61393215->OX1R Block Adverse_Event_Workflow A Adverse Event Occurs B Assess Severity & Causality A->B C Mild Event B->C Mild D Moderate/Severe Event B->D Moderate/ Severe E Implement Mitigation Strategies C->E G Report to PI/Medical Monitor D->G F Continue Monitoring E->F I Document in CRF F->I H Consider Dose Adjustment/Discontinuation G->H H->I Logical_Relationship_Dose_Escalation Start Start Dose Cohort Monitor Monitor for Side Effects Start->Monitor NoAE No Significant AE Monitor->NoAE Escalate Escalate to Next Dose NoAE->Escalate Yes AE Significant AE Reported NoAE->AE No Escalate->Monitor Evaluate Evaluate Severity & Frequency AE->Evaluate Stop Stop Escalation Evaluate->Stop

References

Adjusting experimental protocols for Tebideutorexant's deuterated structure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tebideutorexant. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental protocols, address common challenges, and answer frequently asked questions related to this compound's unique deuterated structure.

Frequently Asked Questions (FAQs)

General and Structural Information

Q1: What is this compound and what is the significance of its deuterated structure?

This compound (also known as JNJ-61393215) is an investigational small molecule that acts as a selective antagonist for the orexin-1 receptor (OX1R).[1][2] It is currently under development for the treatment of conditions like major depressive disorder with anxious distress.[2][3] The key structural feature of this compound is the strategic replacement of two hydrogen atoms with deuterium atoms.[2] This deuteration is designed to alter the drug's metabolic profile by leveraging the deuterium kinetic isotope effect (KIE).[4] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, which can slow down metabolic processes, particularly cytochrome P450 (CYP)-mediated oxidation.[4] This modification can lead to improved pharmacokinetic properties, such as a longer half-life, increased systemic exposure, and potentially a more favorable dosing regimen and safety profile compared to its non-deuterated counterpart.[4][5][6]

Q2: Where are the deuterium atoms located in the this compound molecule?

The IUPAC name for this compound is {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone.[2] The name indicates that the two deuterium atoms are located at the 3-position of the 2-azabicyclo[2.2.1]heptane core. This is a non-labile position, meaning the deuterium atoms are stably bound to carbon and are not prone to exchange with hydrogen atoms from solvents or the biological matrix under typical physiological or experimental conditions.[7]

Pharmacokinetic (PK) Studies

Q3: How is the deuteration expected to affect the pharmacokinetics of this compound?

The deuteration of this compound is intended to slow its rate of metabolism. This typically results in:

  • Increased Half-Life: The time it takes for the concentration of the drug to reduce by half is extended. The elimination half-life of this compound has been reported to be between 14 and 25 hours.[2] For comparison, the deuterated drug deutetrabenazine has a half-life for its active metabolites that is approximately double that of its non-deuterated parent, tetrabenazine.[8]

  • Increased Exposure (AUC): The overall exposure to the drug, measured as the area under the concentration-time curve (AUC), is generally increased.[8]

  • Reduced Peak-to-Trough Fluctuations: Slower metabolism can lead to more stable plasma concentrations between doses.[9]

Q4: What adjustments should be made to experimental protocols for pharmacokinetic studies?

Given the expected longer half-life, researchers should adjust their PK study designs accordingly:

  • Extended Sampling Window: Blood or plasma samples should be collected over a longer period to accurately capture the terminal elimination phase.

  • Modified Dosing Intervals: If conducting multiple-dose studies, the dosing interval should be selected based on the extended half-life to achieve a steady state.

  • Metabolite Profiling: Be aware that while deuteration slows metabolism, it doesn't typically introduce novel metabolic pathways.[8] The profile of metabolites is expected to be similar to the non-deuterated analogue, though the ratio of parent drug to metabolites will be higher at any given time point. This compound is known to have a hydroxylated metabolite, M54, as its most abundant metabolite in plasma.[1]

Bioanalytical Methods (LC-MS/MS)

Q5: I am developing an LC-MS/MS method for this compound. What are the key considerations?

The analysis of this compound plasma concentrations is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[10] When developing a method, consider the following:

  • Internal Standard (IS): The ideal internal standard is a stable isotope-labeled version of this compound (e.g., ¹³C or ¹⁵N labeled). If unavailable, a structurally similar compound with comparable extraction recovery and ionization efficiency can be used. Using the non-deuterated analogue as an IS is possible but requires careful management of potential chromatographic shifts.

  • Mass Transitions (MRM): The precursor ion will be the protonated molecule [M+H]⁺. Product ions should be selected by infusing the compound and identifying stable, high-intensity fragments. Due to the two deuterium atoms, the monoisotopic mass of this compound is approximately 460.4 g·mol⁻¹, which is two Daltons higher than its non-deuterated counterpart.[2]

  • Chromatography: A common issue with deuterated compounds is a slight shift in chromatographic retention time, where the deuterated molecule often elutes slightly earlier than the non-deuterated version in reverse-phase chromatography.[11][12] This must be accounted for during method development to ensure accurate peak integration.

Q6: I am observing a retention time shift between my deuterated analyte and its non-deuterated analogue. Is this normal and how do I handle it?

Yes, this is a known chromatographic phenomenon.[11][13] The slight difference in molecular properties can cause the deuterated compound to elute a few seconds earlier than its protium-containing counterpart.[12]

  • Impact: If the shift is small and consistent, and the peaks are still within the same integration window, it may not affect quantification, especially if a different stable-isotope labeled IS is used.

  • Troubleshooting: If the shift is problematic, you can try to adjust chromatographic conditions (e.g., modify the mobile phase gradient, change the column temperature) to improve co-elution.[11] If using software for integration, ensure the peak detection window is wide enough to capture both peaks if they are being monitored in the same run.

Spectroscopy (NMR)

Q7: How can I use NMR spectroscopy to verify the structure and deuteration of my this compound sample?

NMR is an excellent tool for structural confirmation.

  • ¹H NMR (Proton NMR): In a standard ¹H NMR spectrum, the signal corresponding to the protons at the C-3 position of the bicycloheptane ring will be absent or significantly diminished. Comparing the spectrum to that of a non-deuterated analogue would clearly show this difference.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei.[14] A ²H NMR spectrum of this compound will show a distinct peak in the chemical shift region corresponding to the C-3 position, providing direct confirmation of deuteration.[15] For this experiment, a non-deuterated solvent (e.g., DMSO, not DMSO-d6) should be used.[15]

Quantitative Data Summary

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

Property Value Reference
Drug Type Small molecule [1]
IUPAC Name {(1S,4R,6R)-3,3-dideuterio-6-[5-(trifluoromethyl)pyridin-2-yl]oxy-2-azabicyclo[2.2.1]heptan-2-yl}-[3-fluoro-2-(pyrimidin-2-yl)phenyl]methanone [2]
Molecular Formula C₂₃H₁₆D₂F₄N₄O₂ [2]
Molar Mass 460.428 g·mol⁻¹ [2]
Target Orexin-1 Receptor (OX1R) [1][16]
Mechanism of Action Antagonist [1][16]

| Elimination Half-life | 14–25 hours |[2] |

Table 2: Example of Deuteration's Effect on Pharmacokinetics (Deutetrabenazine vs. Tetrabenazine) This table illustrates the typical impact of deuteration on key PK parameters, using the approved drug deutetrabenazine and its non-deuterated analogue tetrabenazine as an example.

Parameter (Active Metabolites) Tetrabenazine (Non-deuterated) Deutetrabenazine (Deuterated) Fold Change Reference
Elimination Half-life (t½) ~4-5 hours ~9-11 hours ~2x [8][17]
Total Exposure (AUC₀-inf) Lower ~2-fold Higher ~2x [8]

| Peak Plasma Concentration (Cₘₐₓ) | Higher | Marginally Lower/Similar | ~1x |[8] |

Experimental Protocols & Methodologies

Protocol 1: General LC-MS/MS Quantification of this compound in Human Plasma

This protocol provides a general framework. Specific parameters must be optimized for your instrumentation.

  • Sample Preparation (Protein Precipitation): a. Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube. b. Add 20 µL of internal standard working solution (e.g., ¹³C-labeled this compound in 50:50 acetonitrile:water). c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex for 1 minute. e. Centrifuge at 14,000 x g for 10 minutes at 4°C. f. Transfer the supernatant to a clean tube or 96-well plate. g. Evaporate to dryness under a stream of nitrogen at 40°C. h. Reconstitute in 100 µL of mobile phase A/B (50:50).

  • Chromatographic Conditions:

    • LC System: UPLC or HPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Instrument: Triple quadrupole mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions:

      • This compound: [M+H]⁺ (m/z ~461.2) → Fragment ion (to be determined by infusion).

      • Internal Standard: [M+H]⁺ → Fragment ion.

    • Optimization: Optimize cone voltage and collision energy for each transition by infusing a standard solution.[18]

Protocol 2: In Vitro Orexin Receptor Binding Assay (Competitive Radioligand Binding)

This protocol assesses the affinity of this compound for the OX1 receptor.

  • Materials:

    • Cell membranes from a stable cell line expressing human OX1R (e.g., CHO-K1 or HEK293).

    • Radioligand: [³H]-SB-674042 or other suitable OX1R-selective radiolabeled antagonist.

    • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 2.5 mM CaCl₂, 0.2% BSA, pH 7.4.

    • This compound stock solution in DMSO.

    • Non-specific binding control: A high concentration of a known non-labeled OX1R antagonist (e.g., 10 µM SB-334867).

    • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

  • Methodology: a. Prepare serial dilutions of this compound in assay buffer (e.g., from 1 pM to 100 µM). b. In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific binding control OR 50 µL of this compound dilution.
    • 50 µL of radioligand at a final concentration near its K_d value.
    • 100 µL of cell membrane suspension (e.g., 10-20 µg protein per well). c. Incubate the plate for 60-90 minutes at room temperature with gentle agitation. d. Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. e. Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM HEPES, pH 7.4). f. Dry the filter mats, add scintillation fluid, and count radioactivity using a microplate scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the this compound concentration. c. Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value. d. Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Visualizations: Pathways and Workflows

Orexin_Signaling_Pathway cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Orexin-A Orexin-A OX1R OX1R Orexin-A->OX1R Binds Gq Gαq OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Ca Ca²⁺ (Increased) ER->Ca Releases Ca²⁺ Ca->PKC Activates Response Cellular Responses (e.g., Neuronal Excitation) Ca->Response Mediates PKC->Response This compound This compound This compound->OX1R Blocks

Caption: Orexin 1 Receptor (OX1R) signaling pathway and site of inhibition by this compound.

PK_Study_Workflow start Study Objective: Characterize PK of This compound step1 Design Consideration: Account for Deuterium Kinetic Isotope Effect (KIE) start->step1 step2 Protocol Adjustment: - Extend sampling duration - Adjust dose interval for multi-dose studies step1->step2 step3 Bioanalytical Method Validation (LC-MS/MS) step2->step3 step3a Check for chromatographic shift between deuterated and non-deuterated species step3->step3a step4 Sample Collection (e.g., Plasma) step3->step4 step5 Sample Analysis step4->step5 step6 Pharmacokinetic Modeling (e.g., NCA, PopPK) step5->step6 end Determine PK Parameters: t½, AUC, Cmax, CL step6->end

Caption: Experimental workflow for adjusting a pharmacokinetic study for this compound.

LCMS_Troubleshooting problem Problem: Inaccurate or Imprecise Quantification Results cause1 Potential Cause 1: Chromatographic Shift problem->cause1 cause2 Potential Cause 2: Matrix Effects problem->cause2 cause3 Potential Cause 3: IS Purity / Concentration problem->cause3 sol1 Solution: - Confirm shift is consistent - Widen integration window - Optimize chromatography for co-elution cause1->sol1 sol2 Solution: - Use stable isotope-labeled IS - Improve sample cleanup (e.g., SPE instead of PPT) - Adjust chromatography to avoid suppression zones cause2->sol2 sol3 Solution: - Verify isotopic and chemical purity of the IS stock - Check for unlabeled analyte in the IS material - Confirm IS concentration cause3->sol3

Caption: Troubleshooting guide for common LC-MS/MS issues with deuterated compounds.

References

Validation & Comparative

A Comparative Analysis of Tebideutorexant and Other Selective Orexin-1 Receptor Antagonests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The orexin system, with its two receptors, OX1R and OX2R, has emerged as a significant target for therapeutic intervention in a range of neurological and psychiatric disorders. While dual orexin receptor antagonists (DORAs) have found success in treating insomnia, selective orexin-1 receptor (OX1R) antagonists are being investigated for their potential in treating conditions such as anxiety, panic disorders, and addiction, without the sedative effects associated with OX2R blockade. This guide provides a comparative overview of the efficacy of Tebideutorexant (JNJ-61393215), a selective OX1R antagonist developed by Janssen Pharmaceuticals, against other notable OX1R antagonists.

Pharmacological Profile: A Head-to-Head Comparison

The in vitro binding affinity and selectivity are critical parameters for assessing the potency and potential for off-target effects of a drug candidate. The following table summarizes the available data for this compound and other key selective OX1R antagonists.

CompoundDeveloperOX1R Binding Affinity (Ki/Kb)OX2R Binding Affinity (Ki/Kb)Selectivity (OX2R/OX1R)
This compound (JNJ-61393215) JanssenpKi = 8.17 (human)pKi = 6.12 (human)~112-fold
SB-334867 GSKKb = 28 nMKb = 1704 nM~50-fold[1]
GSK1059865 GSKpKB = 8.8pKB = 6.9~79-fold[1]
ACT-335827 ActelionIC50 = 6 nMIC50 = 417 nM~70-fold[1]
JNJ-54717793 JanssenpKi = 7.83 (human)-~50-fold[1]

In Vivo Efficacy: Preclinical and Clinical Findings

Direct head-to-head in vivo efficacy studies comparing this compound with other selective OX1R antagonists are limited in the public domain. However, available preclinical and clinical data provide insights into its therapeutic potential.

Preclinical Evidence in Animal Models

This compound has demonstrated efficacy in animal models of anxiety and panic. In a CO2-induced panic model in rats, JNJ-61393215 showed a dose-dependent attenuation of panic-like behavior.[2] This suggests that selective blockade of OX1R by this compound can mitigate physiological and behavioral responses to panicogenic stimuli.

Furthermore, a related Janssen compound, referred to as "compound 56" (which may be structurally similar to this compound or JNJ-54717793), demonstrated superior brain receptor occupancy compared to other selective OX1R antagonists. Ex vivo studies in rats showed that "compound 56" occupied OX1Rs in the brain at lower doses than SB-334867, GSK1059865, and SB-408124.[3] This suggests a potentially greater in vivo potency for this class of compounds from Janssen.

Clinical Trial Results

A phase 2a, double-blind, placebo-controlled study (NCT04080752) was conducted to evaluate the efficacy of this compound as an adjunctive treatment for major depressive disorder (MDD) with anxious distress.[4][5] The trial, however, did not meet its primary or key secondary endpoints, as adjunctive this compound did not significantly improve depressive or anxiety symptoms compared to placebo.[4][6]

Experimental Protocols

The following sections outline the general methodologies employed in the key experiments cited in this guide.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the compounds for the human OX1 and OX2 receptors.

General Protocol:

  • Membranes from cells stably expressing either the human OX1R or OX2R are prepared.

  • A radiolabeled ligand with known high affinity for the target receptor (e.g., [3H]-SB-674042 for OX1R) is incubated with the cell membranes.

  • Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.

  • After incubation to allow binding to reach equilibrium, the membranes are washed to remove unbound radioligand.

  • The amount of bound radioactivity is measured using liquid scintillation counting.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[7]

In Vivo Receptor Occupancy Studies

Objective: To determine the extent to which a drug candidate binds to its target receptor in the brain at various doses.

General Protocol:

  • Animals (e.g., rats) are administered the test compound (e.g., "compound 56") at various doses.

  • At a specific time point after administration, the animals are euthanized, and their brains are rapidly removed and frozen.

  • Brain slices are prepared and incubated with a radiolabeled ligand for the target receptor (e.g., [3H] for OX1R).

  • The amount of radioligand binding in different brain regions is quantified using autoradiography.

  • The receptor occupancy is calculated by comparing the binding in drug-treated animals to that in vehicle-treated control animals.

CO2-Induced Panic Model in Rats

Objective: To assess the anxiolytic and anti-panic effects of a drug candidate.

General Protocol:

  • Rats are habituated to the testing environment.

  • On the test day, animals are pre-treated with the test compound (e.g., JNJ-61393215) or vehicle.

  • The animals are then exposed to an elevated concentration of carbon dioxide (e.g., 20% CO2), which is a known panic-inducing stimulus in both rodents and humans.

  • Behavioral responses indicative of panic and anxiety (e.g., freezing, vocalizations, escape attempts) are recorded and quantified.

  • The ability of the test compound to reduce these panic-like behaviors compared to the vehicle control is assessed.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the OX1R signaling pathway and a general workflow for the preclinical evaluation of an OX1R antagonist.

OX1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm OrexinA Orexin-A OX1R OX1R OrexinA->OX1R Binds to Gq Gq Protein OX1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Stimulates Release PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca_ER->CellularResponse PKC->CellularResponse This compound This compound This compound->OX1R Blocks

Caption: Simplified signaling pathway of the Orexin-1 Receptor (OX1R).

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_decision Decision Making BindingAssay Radioligand Binding Assay (Affinity & Selectivity) FunctionalAssay Functional Assay (e.g., Calcium Mobilization) BindingAssay->FunctionalAssay PK Pharmacokinetics (ADME) FunctionalAssay->PK ReceptorOccupancy Brain Receptor Occupancy PK->ReceptorOccupancy EfficacyModels Efficacy in Animal Models (e.g., Anxiety, Panic) ReceptorOccupancy->EfficacyModels Tox Toxicology Studies EfficacyModels->Tox GoNoGo Go/No-Go for Clinical Development Tox->GoNoGo

Caption: General workflow for the preclinical evaluation of an OX1R antagonist.

References

Cross-Species Pharmacokinetic Profile of Tebideutorexant: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic profile of Tebideutorexant, a selective orexin-1 receptor antagonist, across different species. Due to the limited availability of public preclinical data for this compound, this comparison primarily focuses on its human pharmacokinetic parameters alongside a broader cross-species examination of other notable orexin receptor antagonists: Suvorexant, Lemborexant, and Daridorexant. This guide aims to offer a valuable resource for researchers engaged in the development of novel therapeutics targeting the orexin system.

Executive Summary

This compound is an orally administered selective orexin-1 receptor antagonist. In human studies, it exhibits a moderate time to reach maximum plasma concentration and a relatively long elimination half-life. While specific preclinical pharmacokinetic parameters for this compound in animal models are not extensively published, this guide compiles available human data and juxtaposes it with the cross-species pharmacokinetic profiles of other dual orexin receptor antagonists to provide a comparative context for drug development professionals.

Data Presentation: Comparative Pharmacokinetics of Orexin Receptor Antagonists

The following tables summarize the key pharmacokinetic parameters of this compound and comparator orexin receptor antagonists across various species.

Table 1: Pharmacokinetic Profile of this compound (JNJ-61393215) in Humans

ParameterValueSpeciesRoute of Administration
Tmax (h) 1.0 - 2.25[1]HumanOral
Half-life (h) 13.6 - 24.6[1]HumanOral
Cmax (ng/mL) 1.4 - 136.8 (for 1 to 90 mg doses)[1]HumanOral

Note: Limited quantitative preclinical pharmacokinetic data for this compound is publicly available. One study reported mean total and unbound plasma concentrations in rats at 30 minutes post-oral administration of 10 mg/kg (535 ng/mL and 86 ng/mL, respectively) and 30 mg/kg (2698 ng/mL and 432 ng/mL, respectively).

Table 2: Cross-Species Pharmacokinetic Profiles of Comparator Orexin Receptor Antagonists

CompoundParameterRatDogHuman
Suvorexant Tmax (h) ~12-32 (fasted)
Half-life (h) 2-3~4~12
Bioavailability (%) ~33~5382
Lemborexant Tmax (h) 0.5-11-21-3
Half-life (h) 1.5-2.54-617-19[2]
Bioavailability (%) N/AN/AN/A
Daridorexant Tmax (h) 0.5-11-21-2
Half-life (h) ~2~3~8
Bioavailability (%) N/AN/A~62%

Experimental Protocols

The following sections outline generalized methodologies for key experiments cited in this guide. Specific protocol details for each compound may vary between studies and pharmaceutical developers.

Oral Pharmacokinetic Study in Rats

A representative experimental workflow for a cross-species pharmacokinetic study is depicted in the diagram below.

G cluster_prestudy Pre-Study Phase cluster_dosing Dosing & Sampling cluster_analysis Bioanalysis & Data Processing AnimalAcclimatization Animal Acclimatization (e.g., 7 days) Fasting Overnight Fasting (approx. 12 hours) AnimalAcclimatization->Fasting Ensure baseline physiological state OralDosing Oral Administration (Gavage) Fasting->OralDosing Standardize absorption conditions BloodSampling Serial Blood Sampling (e.g., Saphenous Vein) OralDosing->BloodSampling Initiate time course PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation Collect samples at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24h) LCMS_Analysis LC-MS/MS Analysis PlasmaSeparation->LCMS_Analysis Prepare samples for quantification PK_Analysis Pharmacokinetic Analysis (Non-compartmental) LCMS_Analysis->PK_Analysis Generate concentration-time data Report Final Report PK_Analysis->Report Calculate Cmax, Tmax, AUC, t1/2

Caption: Generalized workflow for a preclinical oral pharmacokinetic study.

1. Animal Models:

  • Male Sprague-Dawley or Wistar rats are commonly used.

  • Animals are acclimatized to the facility for at least one week prior to the study.

2. Dosing:

  • Animals are typically fasted overnight before oral administration.

  • The test compound is formulated in a suitable vehicle (e.g., a suspension in 0.5% methylcellulose).

  • A single dose is administered via oral gavage.

3. Blood Sampling:

  • Serial blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Blood is typically collected from the saphenous or jugular vein into tubes containing an anticoagulant (e.g., EDTA).

4. Sample Processing and Bioanalysis:

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • Plasma concentrations of the drug and its metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][4][5][6][7]

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life are calculated from the plasma concentration-time data using non-compartmental analysis.

Oral Pharmacokinetic Study in Dogs

1. Animal Models:

  • Male Beagle dogs are a common choice for non-rodent pharmacokinetic studies.

  • Dogs are acclimatized and housed in accordance with animal welfare regulations.

2. Dosing:

  • Dogs are fasted overnight prior to dosing.

  • The test compound is typically administered orally in a capsule.

3. Blood Sampling:

  • Blood samples are collected from the cephalic or jugular vein at specified time points.[8][9]

  • The sampling schedule is designed to adequately characterize the absorption and elimination phases of the drug.

4. Sample Processing and Bioanalysis:

  • Similar to rodent studies, plasma is harvested and analyzed by a validated LC-MS/MS method.

5. Pharmacokinetic Analysis:

  • Pharmacokinetic parameters are determined using non-compartmental analysis of the plasma concentration-time data.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the role of orexin in the sleep-wake cycle and the mechanism of action of orexin receptor antagonists.

cluster_pathway Orexin Signaling Pathway cluster_receptors Orexin Receptors cluster_antagonism Mechanism of Orexin Antagonists Orexin_Neuron Orexin Neuron (Hypothalamus) Orexin_A_B Orexin-A & Orexin-B Orexin_Neuron->Orexin_A_B Release OX1R OX1R Orexin_A_B->OX1R Binds to OX2R OX2R Orexin_A_B->OX2R Binds to Wake_Promoting_Centers Wake-Promoting Brain Centers OX1R->Wake_Promoting_Centers Activates OX2R->Wake_Promoting_Centers Activates Wakefulness Wakefulness Wake_Promoting_Centers->Wakefulness This compound This compound (Selective OX1R Antagonist) This compound->OX1R Blocks DORAs Dual Orexin Receptor Antagonists (DORAs) (e.g., Suvorexant, Lemborexant, Daridorexant) DORAs->OX1R Blocks DORAs->OX2R Blocks

References

Benchmarking Tebideutorexant: A Comparative Safety Analysis Against Leading Anxiolytics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of the emerging safety profile of Tebideutorexant (JNJ-61393215), a novel selective orexin-1 receptor antagonist, alongside established anxiolytic agents, including benzodiazepines, selective serotonin reuptake inhibitors (SSRIs), and buspirone, is presented here for the scientific and drug development community. This guide synthesizes available clinical trial data to offer a comparative benchmark of their safety profiles, details the experimental protocols utilized in these assessments, and illustrates the underlying signaling pathways.

Comparative Safety Profile of Anxiolytics

The safety of anxiolytic medications is a critical consideration for clinicians and patients. The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and other widely prescribed anxiolytics. It is important to note that direct cross-trial comparisons should be made with caution due to differences in study populations, duration, and methodologies.

Table 1: Incidence of Common Treatment-Emergent Adverse Events for this compound (Phase 1 Study)

Adverse EventThis compound (1-90 mg) (n=48)Placebo (n=18)
Somnolence16.7%16.7%
Headache47.9%33.0%

Data from a Phase 1, first-in-human, single- and multiple-ascending dose study.[1]

Table 2: Incidence of Common Treatment-Emergent Adverse Events for Benzodiazepines (Example: Diazepam)

Adverse EventDiazepamPlacebo
Drowsiness>10%<5%
Fatigue>10%<5%
Muscle Weakness1-10%<1%
Ataxia1-10%<1%
Dizziness1-10%<1%

Data is aggregated from various sources and represents a general profile. Specific rates can vary by study and patient population.

Table 3: Incidence of Common Treatment-Emergent Adverse Events for SSRIs (Example: Escitalopram in GAD)

Adverse EventEscitalopramPlacebo
Nausea15%7%
Insomnia9%5%
Fatigue8%2%
Dizziness7%5%
Ejaculation Disorder14%2%

Data from placebo-controlled studies in patients with Generalized Anxiety Disorder (GAD).

Table 4: Incidence of Common Treatment-Emergent Adverse Events for Buspirone in GAD

Adverse EventBuspironePlacebo
Dizziness12%3%
Nausea8%3%
Headache6%3%
Nervousness5%1%
Lightheadedness3%1%

Data from placebo-controlled studies in patients with Generalized Anxiety Disorder (GAD).

Experimental Protocols

A foundational understanding of the methodologies employed in clinical trials is essential for interpreting safety data. Below are summaries of the experimental protocols for key studies cited.

This compound: Phase 2a Study (NCT04080752)

This was a double-blind, placebo-controlled, randomized, parallel-group, multicenter study to evaluate the efficacy, safety, and tolerability of this compound as an adjunctive treatment for adults with major depressive disorder (MDD) with anxious distress who had a suboptimal response to standard antidepressants.[2][3][4]

  • Participants: 222 patients aged 18-64 years with a diagnosis of MDD with anxious distress.[2]

  • Intervention: Participants were randomized (1:1) to receive either adjunctive this compound (135 mg) or placebo once daily for 6 weeks.[2]

  • Primary Objective: To evaluate the efficacy of this compound versus placebo, as assessed by the change from baseline to week 6 on the 17-item Hamilton Depression Rating Scale (HDRS-17).[2][3]

  • Key Secondary Objective: To evaluate the impact on the severity of anxiety as measured by the change in the Hamilton Anxiety Rating Scale (HAM-A) from baseline to week 6.[2][3]

  • Safety Assessments: Treatment-emergent adverse events (TEAEs) were monitored throughout the study. Safety results were reported to be consistent with the known safety profile of the drug, with no serious adverse events reported.[2]

Benzodiazepines, SSRIs, and Buspirone

The safety data for benzodiazepines, SSRIs, and buspirone are derived from numerous placebo-controlled, randomized clinical trials in patients with Generalized Anxiety Disorder (GAD). The general design of these studies is as follows:

  • Participants: Adults with a primary diagnosis of GAD according to DSM criteria.

  • Intervention: Random assignment to receive the active drug (at a fixed or flexible dose) or a matching placebo for a predefined period, typically 6 to 12 weeks.

  • Assessments: Standardized anxiety rating scales (e.g., HAM-A) are used to measure efficacy. Safety is assessed through the systematic collection of adverse events, physical examinations, and laboratory tests.

Signaling Pathways and Mechanisms of Action

The distinct safety profiles of these anxiolytics are rooted in their unique mechanisms of action and the signaling pathways they modulate.

This compound: Orexin 1 Receptor (OX1R) Antagonism

This compound is a selective antagonist of the orexin 1 receptor (OX1R). The orexin system is involved in regulating arousal, wakefulness, and stress responses. By blocking the OX1R, this compound is thought to reduce the anxiogenic effects of orexin A, a neuropeptide that is implicated in promoting fear and anxiety-related behaviors.[5]

Orexin1_Signaling cluster_presynaptic Hypothalamic Orexin Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Amygdala) Orexin A Orexin A OX1R OX1R Orexin A->OX1R Binds to Gq Gq OX1R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Ca2+ Release IP3->Ca_release Induces PKC PKC Activation DAG->PKC Anxiety_Response Anxiety Response Ca_release->Anxiety_Response Leads to PKC->Anxiety_Response Contributes to This compound This compound This compound->OX1R Blocks

Orexin 1 Receptor Signaling Pathway
Benzodiazepines: GABA-A Receptor Positive Allosteric Modulation

Benzodiazepines enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This is achieved by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and reduced neuronal excitability.

GABA_A_Signaling cluster_membrane Postsynaptic Neuronal Membrane cluster_cellular_effect Cellular Effect GABA_A_Receptor GABA-A Receptor (Chloride Channel) Cl_Influx Increased Cl- Influx GABA_A_Receptor->Cl_Influx Opens Channel Benzodiazepine Benzodiazepine Benzodiazepine->GABA_A_Receptor Binds to (Allosteric Site) GABA GABA GABA->GABA_A_Receptor Binds to Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolysis Reduced_Excitability->Anxiolysis

Benzodiazepine Mechanism of Action
SSRIs: Selective Serotonin Reuptake Inhibition

SSRIs block the reabsorption (reuptake) of serotonin into neurons. This makes more serotonin available to improve the transmission of messages between neurons. SSRIs are called selective because they mainly affect serotonin, not other neurotransmitters.

SSRI_Signaling cluster_synapse Serotonergic Synapse Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin Presynaptic_Neuron->Serotonin Releases Postsynaptic_Neuron Postsynaptic Neuron SERT Serotonin Transporter (SERT) Serotonin->SERT Reuptake Postsynaptic_Receptor Postsynaptic Serotonin Receptor Serotonin->Postsynaptic_Receptor Binds to SSRI SSRI SSRI->SERT Blocks Increased_Signaling Increased Postsynaptic Signaling Postsynaptic_Receptor->Increased_Signaling Activates Anxiolysis Anxiolytic Effect (Downstream) Increased_Signaling->Anxiolysis

SSRI Mechanism of Action
Buspirone: Serotonin 5-HT1A Receptor Partial Agonism

Buspirone's mechanism of action is complex but is thought to be mediated by its effects on serotonin and dopamine receptors. It acts as a partial agonist at brain 5-HT1A receptors, which contributes to its anxiolytic effects.

Buspirone_Signaling cluster_presynaptic Presynaptic Serotonin Neuron cluster_postsynaptic Postsynaptic Neuron Presynaptic_5HT1A Presynaptic 5-HT1A Autoreceptor Serotonin_Release Serotonin Release Presynaptic_5HT1A->Serotonin_Release Reduces Postsynaptic_5HT1A Postsynaptic 5-HT1A Receptor Anxiolysis Anxiolytic Effect Postsynaptic_5HT1A->Anxiolysis Leads to Buspirone Buspirone (Partial Agonist) Buspirone->Presynaptic_5HT1A Stimulates Buspirone->Postsynaptic_5HT1A Stimulates

Buspirone Mechanism of Action

Conclusion

This compound, with its novel mechanism of targeting the orexin system, presents a new approach to anxiolytic therapy. Early clinical data suggest a generally well-tolerated profile, with somnolence and headache being the most common adverse events, occurring at rates comparable to or slightly higher than placebo in a Phase 1 study. In a Phase 2a study for MDD with anxious distress, no serious adverse events were reported.[2] Established anxiolytics like benzodiazepines, SSRIs, and buspirone have well-characterized safety profiles with distinct and more frequent side effect patterns. Further large-scale, long-term comparative studies will be crucial to fully delineate the safety and efficacy of this compound in the landscape of anxiety disorder treatments. The information presented in this guide is intended for an audience of researchers, scientists, and drug development professionals and should not be interpreted as clinical advice.

References

Reproducibility of Preclinical Findings on Tebideutorexant's Anti-Panic Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data supporting the anti-panic effects of Tebideutorexant (JNJ-61393215), a selective orexin-1 receptor antagonist. The performance of this compound is compared with the established anxiolytic, alprazolam, in validated rodent models of panic. Detailed experimental protocols and a summary of quantitative data are presented to facilitate the reproducibility of these key preclinical findings.

Orexin Signaling and Panic

Panic attacks are characterized by a sudden surge of intense fear accompanied by physical symptoms such as a racing heart, shortness of breath, and dizziness. The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, OX1R and OX2R, is a key regulator of arousal, wakefulness, and stress responses. Emerging evidence implicates the hyperactivation of the orexin system, particularly through the orexin-1 receptor (OX1R), in the pathophysiology of panic attacks. This compound is a selective OX1R antagonist designed to mitigate panic symptoms by blocking this pathway.

Orexin_Signaling_in_Panic cluster_stimulus Panicogenic Stimuli cluster_hypothalamus Hypothalamus cluster_receptor Postsynaptic Neuron cluster_response Physiological Response Panicogenic Stimuli Panicogenic Stimuli Orexin Neurons Orexin Neurons Panicogenic Stimuli->Orexin Neurons Activates OX1R Orexin-1 Receptor (OX1R) Orexin Neurons->OX1R Releases Orexin-A Gq_PLC Gq/PLC Pathway OX1R->Gq_PLC Activates Ca_increase ↑ Intracellular Ca²⁺ Gq_PLC->Ca_increase Leads to Neuronal_Activation Neuronal Activation Ca_increase->Neuronal_Activation Causes Panic_Response Panic-like Responses (↑ Heart Rate, ↑ Anxiety) Neuronal_Activation->Panic_Response Induces This compound This compound (OX1R Antagonist) This compound->OX1R Blocks Experimental_Workflows cluster_co2 CO2 Inhalation Model cluster_nalac Sodium Lactate Infusion Model co2_acclimation Acclimation to Chamber co2_treatment Drug Administration (this compound or Alprazolam) co2_acclimation->co2_treatment co2_challenge 20% CO2 Inhalation (5 min) co2_treatment->co2_challenge co2_assessment Behavioral & Cardiovascular Assessment co2_challenge->co2_assessment nalac_surgery Surgical Implantation of Catheter nalac_recovery Recovery Period nalac_surgery->nalac_recovery nalac_treatment Drug Administration (this compound or Alprazolam) nalac_recovery->nalac_treatment nalac_infusion 0.5M Sodium Lactate Infusion nalac_treatment->nalac_infusion nalac_assessment Behavioral & Cardiovascular Assessment nalac_infusion->nalac_assessment

A Comparative Analysis of Tebideutorexant and Seltorexant: Unraveling the Mechanisms of Selective Orexin Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

In the evolving landscape of therapies targeting the orexin system for neuropsychiatric disorders, tebideutorexant and seltorexant have emerged as promising selective antagonists with distinct pharmacological profiles. This guide provides a comprehensive comparative analysis of their mechanisms of action, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Differentiated Targeting of the Orexin System

This compound and seltorexant, both orally active compounds, exert their effects by antagonizing orexin receptors, but their selectivity for the two receptor subtypes, orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R), is the cornerstone of their distinct therapeutic potentials. This compound is a selective orexin-1 receptor antagonist (SORA-1), while seltorexant is a selective orexin-2 receptor antagonist (SORA-2).[1][2][3][4] This fundamental difference in their mechanism of action dictates their downstream physiological and potential therapeutic effects.[5][6]

The orexin system, comprising orexin-A and orexin-B neuropeptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and other physiological functions.[5][7][8] By selectively blocking one of the receptor subtypes, this compound and seltorexant offer a more targeted approach compared to dual orexin receptor antagonists (DORAs), potentially minimizing off-target effects.[6]

Comparative Pharmacodynamics and Pharmacokinetics

The distinct receptor selectivity of this compound and seltorexant leads to different pharmacodynamic and pharmacokinetic profiles.

ParameterThis compoundSeltorexant
Primary Target Orexin-1 Receptor (OX1R) Antagonist[2][3][9]Orexin-2 Receptor (OX2R) Antagonist[1][10][11]
Receptor Selectivity Selective for OX1ROver 100-fold greater binding affinity for OX2R over OX1R[1]
Binding Affinity (pKi) Not explicitly found in search results8.0 (human OX2R), 8.1 (rat OX2R)[11]
Therapeutic Indication (under development) Major Depressive Disorder with anxious distress[2][9]Major Depressive Disorder with insomnia symptoms[1][10][12]
Elimination Half-life 13.6 to 24.6 hours[2][9]2 to 3 hours[1][4]
Time to Peak Plasma Concentration (Tmax) 1.0 to 2.25 hours[9]0.3 to 1.5 hours[1][13]
Metabolism Metabolized to a hydroxylated metabolite (M54)[9]Metabolized by CYP3A4[1]

Signaling Pathways and Mechanisms of Action

The differential receptor antagonism of this compound and seltorexant translates into distinct effects on downstream signaling pathways.

This compound: Modulating Anxiety and Fear Responses

As a selective OX1R antagonist, this compound is being investigated for its potential in treating major depressive disorder with anxious distress.[2][9] The OX1R is predominantly coupled to the Gq/11 protein, and its activation leads to an increase in intracellular calcium levels. By blocking this pathway, this compound is hypothesized to attenuate the hyperarousal and anxiety-related symptoms associated with orexin system overactivity.

Tebideutorexant_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_A Orexin-A OX1R OX1R Orexin_A->OX1R Binds Gq11 Gq/11 OX1R->Gq11 Activates This compound This compound This compound->OX1R Antagonizes PLC PLC Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release Neuronal_Excitation Neuronal Excitation (Anxiety/Fear Response) Ca_release->Neuronal_Excitation Seltorexant_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Orexin_A_B Orexin-A & B OX2R OX2R Orexin_A_B->OX2R Binds Gq11_Gio Gq/11 & Gi/o OX2R->Gq11_Gio Activates Seltorexant Seltorexant Seltorexant->OX2R Antagonizes Signaling_Cascades Multiple Signaling Cascades Gq11_Gio->Signaling_Cascades Wakefulness_Promotion Wakefulness Promotion Signaling_Cascades->Wakefulness_Promotion Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Receptor_Binding Receptor Binding Assays (Determine Affinity & Selectivity) In_Vitro In Vitro Functional Assays (e.g., Calcium Flux) Receptor_Binding->In_Vitro In_Vivo In Vivo Efficacy Models (Animal Models of Disease) In_Vitro->In_Vivo PK_PD Pharmacokinetics & Pharmacodynamics In_Vivo->PK_PD Phase1 Phase 1 (Safety & Tolerability in Healthy Volunteers) PK_PD->Phase1 Phase2 Phase 2 (Efficacy & Dose-Ranging in Patients) Phase1->Phase2 Phase3 Phase 3 (Pivotal Efficacy & Safety Trials) Phase2->Phase3 Regulatory_Approval Regulatory Approval Phase3->Regulatory_Approval

References

Evaluating the translational potential of rodent models for Tebideutorexant research

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Tebideutorexant (JNJ-61393215) is a selective orexin-1 receptor (OX1R) antagonist that has been investigated for its potential therapeutic effects in neuropsychiatric disorders. Preclinical studies in rodent models suggested anti-panic and anxiolytic properties, yet a recent Phase 2a clinical trial in patients with major depressive disorder and anxious distress failed to demonstrate significant efficacy. This discrepancy highlights the critical need to carefully evaluate the translational potential of the rodent models used in its research. This guide provides a comparative analysis of rodent models in the context of this compound's mechanism of action, summarizing key experimental data and outlining relevant protocols to aid researchers in designing more predictive preclinical studies.

Orexin Signaling and this compound's Mechanism of Action

The orexin system, comprising orexin-A and orexin-B peptides and their receptors OX1R and OX2R, is a key regulator of wakefulness, arousal, and reward. Orexin neurons in the lateral hypothalamus project to various brain regions, promoting wakefulness by exciting monoaminergic and cholinergic neurons. This compound selectively blocks the OX1R, which is thought to be particularly involved in stress and anxiety responses.

Orexin_Signaling_Pathway cluster_0 Hypothalamus cluster_1 Target Neurons Orexin_Neuron Orexin Neuron Orexin_Peptides Orexin-A Orexin-B Orexin_Neuron->Orexin_Peptides releases OX1R_Neuron Neuron with OX1R Anxiety_Response Stress/Anxiety Response OX1R_Neuron->Anxiety_Response modulates OX2R_Neuron Neuron with OX2R Wakefulness Wakefulness & Arousal OX2R_Neuron->Wakefulness promotes Orexin_Peptides->OX1R_Neuron activates Orexin_Peptides->OX2R_Neuron activates This compound This compound This compound->OX1R_Neuron blocks Experimental_Workflow cluster_0 Pre-Study cluster_1 Study Period cluster_2 Data Analysis Animal_Acclimation Animal Acclimation Surgical_Implantation EEG/EMG Electrode Implantation Animal_Acclimation->Surgical_Implantation Recovery Post-operative Recovery (1 week) Surgical_Implantation->Recovery Baseline_Recording Baseline EEG/EMG Recording (24-48h) Recovery->Baseline_Recording Drug_Administration This compound or Vehicle Administration Baseline_Recording->Drug_Administration Post_Dose_Recording Post-Dose EEG/EMG Recording Drug_Administration->Post_Dose_Recording Sleep_Scoring Sleep Stage Scoring (Wake, NREM, REM) Post_Dose_Recording->Sleep_Scoring Parameter_Extraction Extraction of Sleep Parameters Sleep_Scoring->Parameter_Extraction Statistical_Analysis Statistical Analysis Parameter_Extraction->Statistical_Analysis

Meta-analysis of clinical trial data for orexin receptor antagonists

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Orexin Receptor Antagonagists: A Meta-Analysis of Clinical Trial Data

The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a critical regulator of wakefulness and arousal.[1] Orexin receptor antagonists represent a novel class of drugs for the treatment of insomnia by targeting this system.[1][2] Unlike traditional hypnotics that often enhance the activity of the inhibitory neurotransmitter GABA, orexin antagonists work by blocking the wake-promoting signals of orexin peptides.[1][3] This guide provides a comparative meta-analysis of the clinical trial data for three prominent dual orexin receptor antagonists (DORAs): suvorexant, lemborexant, and daridorexant.

Mechanism of Action

Orexin neuropeptides are produced by neurons in the hypothalamus and promote wakefulness by binding to OX1 and OX2 receptors throughout the brain.[1][2] Dual orexin receptor antagonists (DORAs) competitively block the binding of both orexin-A and orexin-B to these receptors.[1][4][5] This inhibition of orexin signaling reduces arousal and facilitates the transition to and maintenance of sleep.[1][6]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Orexin Orexin Peptides (Orexin-A, Orexin-B) OX1R OX1R Orexin->OX1R Binds OX2R OX2R Orexin->OX2R Binds Wakefulness Wakefulness Promotion OX1R->Wakefulness Activates OX2R->Wakefulness Activates DORA DORAs (Suvorexant, Lemborexant, Daridorexant) DORA->OX1R Blocks DORA->OX2R Blocks

Caption: Orexin receptor antagonist mechanism of action.

Comparative Efficacy of DORAs

Meta-analyses of randomized controlled trials (RCTs) have demonstrated the superiority of suvorexant, lemborexant, and daridorexant over placebo in improving key sleep parameters. The following tables summarize the efficacy data from these studies.

Table 1: Change from Baseline in Objective Sleep Parameters (Polysomnography)

Drug & DosageLatency to Persistent Sleep (LPS) (min)Wake After Sleep Onset (WASO) (min)Total Sleep Time (TST) (min)
Suvorexant
20mg (non-elderly) / 15mg (elderly)Significant Improvement vs. Placebo[7]Significant Improvement vs. Placebo[7]Significant Improvement vs. Placebo[8]
40mg (non-elderly) / 30mg (elderly)Significant Improvement vs. Placebo[9]Significant Improvement vs. Placebo[9]Significant Improvement vs. Placebo[9]
Lemborexant
5mgSignificant Improvement vs. Placebo[4]Significant Improvement vs. Placebo[4]Significant Improvement vs. Placebo[4]
10mgMore significant improvement than lower doses[7]More significant improvement than lower doses[7]More significant improvement than lower doses[7]
Daridorexant
25mgSignificant Improvement vs. Placebo[7][10]Significant Improvement vs. Placebo[10]Significant Improvement vs. Placebo[10]
50mgMore significant improvement than 25mg[7][10]More significant improvement than 25mg[10]More significant improvement than 25mg[10]

Table 2: Change from Baseline in Subjective Sleep Parameters (Sleep Diary)

Drug & DosageSubjective Time to Sleep Onset (sTSO) (min)Subjective Wake After Sleep Onset (sWASO) (min)Subjective Total Sleep Time (sTST) (min)
Suvorexant
20mg/15mg-0.164 (Standardized Mean Difference)[7][10]Significant Improvement vs. Placebo[5]Significant Improvement vs. Placebo[5]
Lemborexant
5mgSignificant Improvement vs. Placebo[4]Significant Improvement vs. Placebo[4]-0.206 (Standardized Mean Difference)[7][10]
10mg-0.430 (Standardized Mean Difference)[7][10]Significant Improvement vs. Placebo[4]Significant Improvement vs. Placebo[4]
Daridorexant
25mgSignificant Improvement vs. Placebo[7]Significant Improvement vs. Placebo[7]Significant Improvement vs. Placebo[7]
50mgSignificant Improvement vs. Placebo[7]Significant Improvement vs. Placebo[7]-0.475 (Standardized Mean Difference)[7][10]

Comparative Safety and Tolerability

The safety profiles of DORAs have been extensively evaluated in clinical trials. While generally well-tolerated, some adverse events are reported more frequently than with placebo.[4][5]

Table 3: Common Adverse Events (Incidence Rate)

Adverse EventSuvorexant (20/15mg)Lemborexant (5mg & 10mg)Daridorexant (25mg & 50mg)Placebo
Somnolence/Daytime SleepinessHigher than placebo[4][5]Higher than placebo, especially at 10mg[4][5]Higher incidence than placebo[7][10]Baseline
HeadacheNo significant difference[4]No significant difference[4]Favorable profile[11]Baseline
DizzinessNo significant difference[4]No significant difference[4]Favorable profile[11]Baseline
FatigueHigher than placebo[4][5]No significant difference[4]Not significantly different from placeboBaseline
Abnormal Dreams/NightmaresHigher than placebo[4][5]Higher than placebo, especially at 10mg[4][5]Not significantly different from placeboBaseline
Dry MouthHigher than placebo[4][5]No significant difference[4]Not significantly different from placeboBaseline

A key advantage of DORAs is that they do not appear to be associated with physiological tolerance, withdrawal symptoms, or rebound insomnia upon discontinuation.[7]

Experimental Protocols in Clinical Trials

The evaluation of orexin receptor antagonists typically follows a standardized clinical trial methodology to ensure robust and unbiased results.

Typical Study Design:

  • Phase: Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group studies.[9][12]

  • Duration: Treatment periods can range from 4 weeks to 1 year to assess both short-term and long-term efficacy and safety.[9][13]

  • Patient Population: Adult and elderly patients meeting diagnostic criteria for insomnia.[8][9]

  • Intervention: Patients are randomized to receive a specific dose of the orexin antagonist or a matching placebo, typically administered orally at night.[13][14]

Key Assessments:

  • Objective Measures: Polysomnography (PSG) is conducted at baseline and at specified time points (e.g., Night 1, Month 1, Month 3) to measure endpoints like LPS and WASO.[8][12][13]

  • Subjective Measures: Patients complete daily electronic sleep diaries to report on sTST, sTSO, and sleep quality.[8][9]

  • Safety Monitoring: Adverse events are recorded throughout the trial.

Primary and Secondary Endpoints:

  • Primary Efficacy Endpoints: Often include changes from baseline in both objective (e.g., WASO, LPS) and subjective (e.g., sTST) sleep parameters.[8][12][13]

  • Secondary Efficacy Endpoints: May include other sleep variables and patient-reported outcomes on daytime functioning.

  • Safety Endpoints: Incidence of adverse events, serious adverse events, and discontinuations due to adverse events.

cluster_0 Pre-Trial cluster_1 Trial Period cluster_2 Post-Trial Screening Patient Screening (Insomnia Diagnosis) Baseline Baseline Assessment (PSG & Sleep Diary) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment DORA Treatment Arm Randomization->Treatment Placebo Placebo Arm Randomization->Placebo FollowUp Follow-up Assessments (e.g., Month 1, Month 3) Treatment->FollowUp Placebo->FollowUp Analysis Data Analysis (Efficacy & Safety) FollowUp->Analysis

Caption: Generalized workflow of a clinical trial for an orexin receptor antagonist.

Conclusion

Meta-analyses of clinical trial data consistently demonstrate that the dual orexin receptor antagonists suvorexant, lemborexant, and daridorexant are effective and generally well-tolerated treatments for insomnia in adults.[4][5][11][15] They have shown significant improvements in both objective and subjective measures of sleep onset and maintenance compared to placebo.[4][7][10] While there are some differences in their efficacy and side effect profiles at various doses, all three represent a favorable choice for the management of insomnia, particularly given their lack of association with tolerance and withdrawal symptoms.[3][7] Daridorexant, in particular, has shown a favorable safety profile with a lower incidence of next-day residual effects.[11]

References

Safety Operating Guide

Navigating the Disposal of Tebideutorexant: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the investigational orexin receptor antagonist, Tebideutorexant, is critical for maintaining a safe and compliant laboratory environment. As a novel therapeutic agent, specific disposal protocols for this compound are not publicly available. However, by adhering to established best practices for the disposal of investigational drugs and pharmaceutical waste, researchers can ensure the safe handling and disposal of this compound. This guide offers a step-by-step approach for drug development professionals, researchers, and scientists.

Core Principles of Investigational Drug Disposal

The disposal of any investigational product, including this compound, is governed by stringent federal, state, and institutional regulations.[1][2] Key among these are the guidelines established by the Resource Conservation and Recovery Act (RCRA), which oversees the management of hazardous waste.[1][2] All laboratory personnel handling chemical waste are required to be current on institutional chemical waste management training.[3]

Step-by-Step Disposal Procedure for this compound

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach that treats the compound as potentially hazardous is recommended. The following procedure outlines the necessary steps for its proper disposal in a research laboratory setting.

1. Initial Assessment and Waste Classification:

The first critical step is to determine the appropriate waste stream for this compound. This involves a conservative assessment of its potential hazards.

  • Consult Institutional Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on classifying and disposing of chemical waste.[1] They can provide specific procedures and containers for pharmaceutical waste.

  • Hazardous vs. Non-Hazardous Waste: In the absence of specific information, it is prudent to manage this compound as a hazardous pharmaceutical waste.[4] Hazardous pharmaceutical waste is typically collected in black containers clearly labeled "hazardous waste pharmaceuticals".[4] Non-hazardous pharmaceutical waste is often collected in blue containers.[4]

2. Segregation and Containerization:

Proper segregation of waste is crucial to prevent accidental mixing and to ensure compliant disposal.

  • Dedicated Waste Container: Designate a specific, compatible container for this compound waste.[3] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound".[3]

  • Original Containers: Unused or expired this compound in its original packaging (vials, bottles, etc.) can often be placed directly into the designated hazardous waste container without being emptied.[3]

  • Contaminated Materials: Any materials that have come into contact with this compound, such as personal protective equipment (PPE), pipette tips, and contaminated labware, should also be disposed of in the designated hazardous waste container.

3. Labeling and Documentation:

Accurate labeling and meticulous record-keeping are essential for regulatory compliance.

  • Hazardous Waste Labeling: Each waste container must be affixed with a hazardous waste label provided by your institution's EHS department.[3] The label must be completed with the following information:

    • Principal Investigator (PI) name.[3]

    • Laboratory location (building and room number).[3]

    • Contact phone number.[3]

    • Full chemical name (this compound) and concentration/percentage.[3]

  • Record of Destruction: For clinical trials, a record of destruction must be maintained.[5] This documentation serves as proof of proper disposal.[5]

4. Storage and Collection:

Proper storage of hazardous waste pending collection is a key safety measure.

  • Satellite Accumulation Area (SAA): Labeled hazardous waste containers must be stored in a designated SAA.[3] An SAA can be a designated space in a locked cabinet or a secondary containment tub.[3]

  • Waste Pickup: To initiate the disposal process, a completed chemical waste disposal request form must be submitted to your institution's EHS department.[3]

5. Final Disposal Method:

The final disposal of pharmaceutical waste is typically handled by a licensed and certified vendor.

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted facility.[1][4][6] This process ensures the complete destruction of the active pharmaceutical ingredient.

Quantitative Data Summary

While specific quantitative data for this compound disposal is unavailable, the following table summarizes key considerations for the disposal of investigational drugs in a research setting.

ParameterGuideline/RequirementSource
Waste Classification Determined by institutional EHS based on RCRA guidelines.[1]
Container Color Code Black for hazardous pharmaceutical waste; Blue for non-hazardous.
Labeling Must include PI name, location, contact, and full chemical name.
Storage In a designated and registered Satellite Accumulation Area (SAA).[3]
Final Disposal Incineration by an EPA-permitted vendor.[1][6]

Experimental Protocol: General Procedure for Preparing Pharmaceutical Waste for Disposal

The following is a general protocol for handling and preparing solid and liquid pharmaceutical waste in a laboratory setting.

Materials:

  • Appropriate personal protective equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container with a secure lid.

  • Hazardous waste labels.

  • Secondary containment bin.

Procedure:

  • Don appropriate PPE before handling any pharmaceutical waste.

  • For solid waste (e.g., unused tablets, contaminated vials):

    • Carefully place the solid waste directly into the pre-labeled hazardous waste container.

    • Do not crush or alter the form of tablets or capsules.

  • For liquid waste (e.g., solutions containing this compound):

    • If the liquid is in its original, sealed container, it can be placed directly into the hazardous waste container.

    • If the liquid waste is from an experimental procedure, it should be collected in a compatible, sealed container before being placed in the main hazardous waste container.

  • Securely close the hazardous waste container when not in use.

  • Complete the hazardous waste label with all required information.

  • Place the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Submit a chemical waste pickup request to the institutional Environmental Health and Safety (EHS) department.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a research setting.

cluster_0 Phase 1: Assessment & Preparation cluster_1 Phase 2: Documentation & Storage cluster_2 Phase 3: Final Disposal A Start: Unused/Expired This compound B Consult Institutional EHS for Classification A->B C Treat as Hazardous Pharmaceutical Waste B->C D Segregate into Designated Labeled Container C->D E Complete Hazardous Waste Label D->E F Maintain Record of Disposal/Destruction E->F G Store in Satellite Accumulation Area (SAA) F->G H Submit Waste Pickup Request to EHS G->H I Collection by Certified Waste Vendor H->I J Incineration at Permitted Facility I->J K End: Compliant Disposal J->K

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Tebideutorexant

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Tebideutorexant. The following procedures are based on established best practices for handling investigational compounds and potentially hazardous drugs to ensure personnel safety and procedural integrity.

Personal Protective Equipment (PPE)

As this compound is an investigational compound, its full toxicological profile is not yet completely understood. Therefore, a cautious approach to personal protection is warranted. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Required Personal Protective Equipment
Receiving and Unpacking - Two pairs of chemotherapy gloves (ASTM D6978 rated) - Protective gown - Safety glasses with side shields
Weighing and Aliquoting (powder) - Two pairs of chemotherapy gloves (ASTM D6978 rated) - Disposable, impermeable, long-sleeved gown with closed cuffs - Safety goggles or a face shield - N95 or higher-level respirator (if not handled in a containment device)
Solution Preparation - Two pairs of chemotherapy gloves (ASTM D6978 rated) - Disposable, impermeable, long-sleeved gown with closed cuffs - Safety goggles or a face shield
In Vitro / In Vivo Dosing - Two pairs of chemotherapy gloves (ASTM D6978 rated) - Disposable, impermeable, long-sleeved gown with closed cuffs - Safety glasses with side shields or goggles
Waste Disposal - Two pairs of chemotherapy gloves (ASTM D6978 rated) - Disposable, impermeable, long-sleeved gown with closed cuffs - Safety goggles or a face shield

Operational Plan for Handling this compound

This step-by-step guide outlines the procedures for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the package for any signs of damage or leakage.

  • Don one pair of chemotherapy gloves before opening the shipping container.

  • Verify that the primary container is sealed and intact.

  • Store this compound according to the manufacturer's recommendations, typically in a designated, labeled, and access-controlled area.

2. Weighing and Preparation of Stock Solutions:

  • All handling of powdered this compound should be performed within a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (glove box) to minimize inhalation exposure.

  • Before beginning, assemble all necessary equipment and materials, including a dedicated set of utensils (spatulas, weigh boats).

  • Don the appropriate PPE as outlined in the table above. This includes double gloving.

  • Carefully weigh the required amount of the compound.

  • When preparing solutions, add the solvent to the powder slowly to avoid aerosolization.

  • Ensure the container is securely capped after preparation.

3. Labeling:

  • All containers of this compound, including stock solutions and dilutions, must be clearly labeled with the compound name, concentration, solvent, date of preparation, and the name of the preparer.

4. Spills and Decontamination:

  • In the event of a spill, immediately alert others in the area.

  • Isolate the spill area.

  • Wearing appropriate PPE (including double gloves, gown, and eye protection), use a spill kit to absorb the material.

  • For powdered spills, gently cover with damp absorbent material to avoid raising dust.

  • Clean the spill area with an appropriate deactivating agent (if known) or a detergent solution, followed by a water rinse.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous waste.

  • Solid Waste:

    • This includes contaminated gloves, gowns, weigh boats, pipette tips, and other disposables.

    • Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste:

    • Collect all unused solutions and solvent rinses in a designated, sealed, and clearly labeled hazardous liquid waste container.

    • Do not mix with other chemical waste streams unless compatibility has been confirmed.

  • Sharps Waste:

    • Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

Visualizing Safety and Mechanism

Experimental Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal a Receive and Inspect Package b Don PPE: Double Gloves, Gown, Eye Protection a->b c Weigh Compound in Ventilated Enclosure b->c d Prepare Solution c->d e Perform In Vitro / In Vivo Dosing d->e f Record All Procedures e->f g Decontaminate Work Surfaces f->g h Segregate and Dispose of Hazardous Waste g->h i Doff PPE h->i j Wash Hands Thoroughly i->j

Caption: A workflow for the safe handling of this compound.

Signaling Pathway of this compound

cluster_orexin Orexin System cluster_this compound Drug Action cluster_effect Cellular Effect Orexin Orexin Peptides OX1R Orexin 1 Receptor (OX1R) Orexin->OX1R Binds to Signaling Downstream Signaling (e.g., Gq/11 pathway) OX1R->Signaling Activates This compound This compound This compound->OX1R Antagonizes Response Neuronal Activation (Wakefulness, Arousal) Signaling->Response

Caption: this compound selectively antagonizes the Orexin 1 Receptor.

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.